molecular formula C32H46N4O10S B8104281 Sulfo DBCO-PEG4-Amine

Sulfo DBCO-PEG4-Amine

货号: B8104281
分子量: 678.8 g/mol
InChI 键: BOPJDTDWWVNXTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfo DBCO-PEG4-Amine is a useful research compound. Its molecular formula is C32H46N4O10S and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(11,12-dihydro-6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,9-24,33H2,(H,34,39)(H,35,37)(H,40,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPJDTDWWVNXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(CC3=CC=CC=C31)C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of a Bioorthogonal Bridge: A Technical Guide to Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo DBCO-PEG4-Amine is a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic development. Its unique tripartite structure, comprising a sulfonated dibenzocyclooctyne (Sulfo-DBCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, offers a powerful toolkit for the precise assembly of complex biomolecular architectures. This guide provides an in-depth examination of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations to empower researchers in their scientific endeavors.

Core Structure and Functionality

At its core, this compound is an elegantly designed molecular bridge. Each component serves a distinct and critical purpose:

  • Sulfo-DBCO (Sulfonated Dibenzocyclooctyne): This is the bioorthogonal reactive handle of the molecule. The DBCO group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[] This reaction is highly efficient, specific, and occurs under mild, physiological conditions, making it ideal for use in complex biological systems without the need for cytotoxic copper catalysts.[] The addition of a sulfonate (SO₃⁻) group to the DBCO core significantly enhances the molecule's water solubility, a crucial attribute for in vivo applications and for preventing aggregation of the resulting bioconjugates.[2][3]

  • PEG4 (Tetraethylene Glycol) Spacer: The PEG4 linker is a flexible, hydrophilic chain composed of four ethylene (B1197577) glycol units. This spacer arm serves multiple functions: it further increases the overall water solubility of the molecule, reduces steric hindrance between the conjugated biomolecules, and can improve the pharmacokinetic properties of the final conjugate by reducing immunogenicity and increasing circulation time.[]

  • Terminal Amine (-NH₂): The primary amine group provides a versatile point of attachment to a wide array of biomolecules. It can readily form stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxyl groups on proteins, peptides, or other molecules using carbodiimide (B86325) chemistry (e.g., with EDC).[4][5]

This combination of features makes this compound an invaluable tool for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles for drug delivery.[6]

Physicochemical and Technical Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₃₂H₄₂N₄O₁₀S
Molecular Weight ~674.77 g/mol
Purity (Typical) ≥95% (as determined by HPLC)
Appearance White to off-white solid or crystalline powder
Solubility Soluble in water, DMSO, and DMF
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature.
Reactive Groups DBCO (reacts with azides), Amine (reacts with activated carboxylic acids)

Visualizing the Molecular Architecture and Workflow

To better understand the structure and application of this compound, the following diagrams have been generated using the DOT language.

To properly render this DOT script, replace the IMG SRC placeholders with actual image files of the chemical structures.

Caption: Molecular structure of this compound.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (SPAAC) cluster_step3 Step 3: Purification and Analysis A Antibody with available carboxyl groups C EDC/Sulfo-NHS Activation A->C B This compound B->C D DBCO-functionalized Antibody C->D Amide bond formation F Antibody-Drug Conjugate (ADC) D->F Copper-free Click Chemistry E Azide-modified Payload (e.g., drug, fluorophore) E->F G Purification (e.g., SEC, HIC) F->G H Characterization (e.g., Mass Spec, HPLC) G->H I Purified and Characterized ADC H->I

Caption: Workflow for ADC development.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds. These protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation of a Carboxyl-Containing Protein

This protocol describes the conjugation of this compound to a protein via its carboxyl groups, followed by a copper-free click reaction to an azide-functionalized molecule.

Materials:

  • This compound

  • Carboxyl-containing protein (e.g., antibody)

  • Azide-functionalized molecule (e.g., fluorescent probe, drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Activation of Protein Carboxyl Groups

  • Prepare a stock solution of the carboxyl-containing protein in Activation Buffer.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation with this compound

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled protein using a desalting column or dialysis to remove excess reagents.

Step 3: Copper-Free Click Reaction (SPAAC)

  • Dissolve the azide-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Add a 1.5- to 5-fold molar excess of the azide-containing molecule to the purified DBCO-labeled protein.

  • Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted azide (B81097) molecule.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the labeling of an amine-modified DNA or RNA oligonucleotide with a DBCO moiety using an NHS ester-activated carboxyl group that will react with the amine on this compound.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • EDC and Sulfo-NHS (for in-situ activation of a carboxylated molecule to be linked) or a pre-activated NHS ester of the molecule to be conjugated.

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5

  • Anhydrous DMSO or DMF

  • HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.

    • If starting with a carboxylated molecule, activate it with EDC and Sulfo-NHS as described in Protocol 1, Step 1.

    • Dissolve the activated NHS ester of the molecule to be conjugated in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the activated NHS ester solution to the oligonucleotide solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 20% to maintain oligonucleotide stability.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Purification:

    • Purify the DBCO-labeled oligonucleotide using reverse-phase HPLC. The conjugated oligonucleotide will have a longer retention time than the unconjugated starting material.

    • Alternatively, ethanol (B145695) precipitation can be used for initial purification.

  • Quantification and Quality Control:

    • Determine the concentration of the purified conjugate by measuring the absorbance at 260 nm.

    • Confirm successful conjugation and assess purity using mass spectrometry and analytical HPLC.

Conclusion

This compound represents a significant advancement in the field of bioconjugation. Its well-defined structure, which combines the benefits of water solubility, bioorthogonality, and versatile reactivity, makes it an indispensable tool for researchers and drug developers. By providing a stable and efficient bridge between biomolecules, this compound is paving the way for the next generation of targeted therapies, advanced diagnostics, and sophisticated research tools. The protocols and visualizations provided in this guide are intended to facilitate the adoption of this powerful technology and to support the innovative work of the scientific community.

References

An In-Depth Technical Guide to Sulfo DBCO-PEG4-Amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sulfo DBCO-PEG4-Amine, a key reagent in copper-free click chemistry. We will delve into its mechanism of action, provide quantitative data for reaction optimization, detail experimental protocols for its application, and present visual diagrams of the core processes.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional linker molecule meticulously designed for bioconjugation. Its structure comprises four key components, each with a specific function:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive engine for copper-free click chemistry. The high ring strain of the DBCO group allows it to react spontaneously and specifically with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is bioorthogonal, meaning it occurs with high efficiency within biological systems without interfering with native biochemical processes.[1][3]

  • PEG4 Spacer (Polyethylene Glycol): A four-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its subsequent conjugates, which is crucial for working with biological samples.[4] It also reduces aggregation and minimizes steric hindrance between the molecules being conjugated.[4]

  • Amine Group (-NH2): A primary amine that provides a reactive handle for conjugation to various functional groups. The amine group can be reacted with molecules containing, for example, carboxylic acids or NHS esters to form stable amide bonds.

  • Sulfo Group (-SO3-): The sulfonate group significantly increases the water solubility of the molecule, a critical feature for bioconjugation reactions performed in aqueous buffers.[5][6]

The primary mechanism of action for this compound in click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.[3][7] The reaction between the DBCO group and an azide (B81097) is highly specific and results in the formation of a stable triazole linkage.[2][8]

Quantitative Data for Reaction Optimization

The efficiency of the SPAAC reaction is influenced by several factors, including the buffer, pH, temperature, and the nature of the azide reactant. The following tables summarize key quantitative data to guide the optimization of your experiments.

ParameterRecommended ConditionsNotes
Molar Excess (DBCO:Azide) 1.5 to 3-fold excess of DBCO-labeled molecule to azideTo drive the reaction to completion.[9]
Reaction Temperature 4°C to 37°CReactions are generally faster at higher temperatures.[1][9]
Reaction Time 2 to 12 hoursCan be extended for higher efficiency, particularly with larger biomolecules.[1][9]
pH 7.0 - 8.5Higher pH values generally increase reaction rates, though this can be buffer-dependent.[8]
Solvent Aqueous buffers (e.g., PBS, HEPES)The sulfo group enhances solubility in aqueous media.[5][6]
Buffer (pH)ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS (pH 7)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85
HEPES (pH 7)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22
PBS (pH 7)Sulfo DBCO-amine + 3-azido-L-alanineData not specified
HEPES (pH 7)Sulfo DBCO-amine + 3-azido-L-alanineData not specified
DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the SPAAC reaction mechanism and a general experimental workflow for bioconjugation.

SPAAC_Mechanism DBCO This compound (Strained Alkyne) TransitionState Transition State DBCO->TransitionState + Azide Azide-Modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage (Conjugate) TransitionState->Triazole Cycloaddition

SPAAC Reaction Mechanism

Experimental_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Click Reaction cluster_step5 Step 5: Final Purification Activation Activate Carboxyl Group on Molecule A with EDC/Sulfo-NHS Conjugation Conjugate Activated Molecule A with this compound Activation->Conjugation Purification1 Purify Molecule A-DBCO Conjugate (e.g., Desalting Column) Conjugation->Purification1 ClickReaction React Molecule A-DBCO with Azide-Modified Molecule B Purification1->ClickReaction Purification2 Purify Final Conjugate A-B (e.g., SEC, Dialysis) ClickReaction->Purification2

General Bioconjugation Workflow

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Carboxyl-Containing Molecule with this compound

This protocol describes the activation of a carboxyl group on a molecule (e.g., a small molecule drug) and its subsequent conjugation to the amine group of this compound.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of the carboxyl-containing molecule in anhydrous DMSO.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of the Carboxylic Acid:

    • In a microcentrifuge tube, combine the carboxyl-containing molecule stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the solution.[10]

    • Incubate the mixture for 15-30 minutes at room temperature.[10]

  • Conjugation to this compound:

    • Add the activated carboxyl-containing molecule solution to the this compound solution. A 5 to 20-fold molar excess of the activated molecule is recommended.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[10]

    • Purify the DBCO-labeled molecule using a desalting column or dialysis to remove excess reagents.[10]

Protocol 2: Copper-Free Click Chemistry Conjugation to an Azide-Modified Antibody

This protocol details the reaction between the DBCO-labeled molecule from Protocol 1 and an azide-modified antibody.

Materials:

  • DBCO-labeled molecule (from Protocol 1)

  • Azide-modified antibody (in an amine-free buffer such as PBS, pH 7.4)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Combine the purified DBCO-labeled molecule with the azide-modified antibody in the Reaction Buffer.

    • A 1.5 to 3-fold molar excess of the DBCO-labeled molecule relative to the antibody is recommended.[9]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] Longer incubation times can improve efficiency.[9]

  • Purification of the Final Conjugate:

    • Purify the final antibody conjugate from unreacted DBCO-labeled molecule using size-exclusion chromatography (SEC) or dialysis.[9]

  • Characterization:

    • The final conjugate can be characterized by SDS-PAGE, which will show a shift in molecular weight compared to the unconjugated antibody.

    • The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[1][6]

This guide provides a foundational understanding of this compound and its application in click chemistry. For specific applications, further optimization of the reaction conditions may be necessary.

References

A Technical Guide to Sulfo DBCO-PEG4-Amine: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties, solubility characteristics, and bioconjugation applications of Sulfo DBCO-PEG4-Amine. This versatile reagent is a cornerstone in the field of bioconjugation, enabling the straightforward and efficient labeling and modification of biomolecules through copper-free click chemistry.

Core Properties and Specifications

This compound is a hydrophilic, amine-reactive linker molecule. Its structure incorporates a sulfonate group for enhanced aqueous solubility, a polyethylene (B3416737) glycol (PEG) spacer to increase flexibility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a terminal primary amine for conjugation to various molecules.

PropertyValueReference(s)
Chemical Formula C₃₂H₄₂N₄O₁₀S[1][2][3][4]
Molecular Weight 674.26 g/mol (may vary slightly)[1][2][3]
Purity >95% (as determined by HPLC)[1][2]
Appearance Slightly yellow to slightly grey crystalline solid[1][2]
Solubility Soluble in Water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF)[1][5]
Storage Conditions Store at -20°C, desiccated. Shipped at ambient or frozen conditions.[1][2][4]
CAS Number 2055198-05-3[3][4][5][6]

Enhanced Solubility for Aqueous Applications

A key feature of this compound is its excellent water solubility, conferred by the hydrophilic sulfonated spacer arm.[1] This property is critical for biological applications, ensuring that the reagent and its conjugates remain soluble in physiological buffers, which can prevent aggregation and improve reaction efficiency in aqueous environments.[2] The PEG spacer further contributes to the hydrophilicity and provides a flexible connection between the conjugated molecules.[1]

Applications in Bioconjugation and Beyond

The primary application of this compound is in bioconjugation, where it serves as a bridge between two molecules of interest.[2][6] The terminal amine allows for its covalent attachment to molecules containing activated esters (e.g., NHS esters) or carboxylic acids (via activation with EDC/HATU), forming a stable amide bond.[5][7] The DBCO group then enables a highly efficient and bioorthogonal reaction with azide-containing molecules through copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5]

This dual functionality makes this compound a valuable tool in a variety of research and development areas:

  • Antibody-Drug Conjugate (ADC) Development: As a linker to attach potent drug molecules to antibodies for targeted cancer therapy.[7]

  • Probe Development and Fluorescent Labeling: For the creation of water-soluble probes for cellular imaging and diagnostic assays.[2][6]

  • Drug Delivery Systems: To construct PEGylated scaffolds for therapeutic conjugates, improving their pharmacokinetic properties.[2][6]

  • Nanoparticle and Surface Functionalization: For modifying the surfaces of nanoparticles, biosensors, and other materials to enhance their biocompatibility and targeting capabilities.[2]

  • PROTAC Development: Can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar bioconjugation reactions and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the reaction of the primary amine on this compound with a molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5; Borate Buffer, pH 8.0-8.5)[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in the chosen reaction buffer.

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • In a reaction tube, add the desired amount of the this compound solution.

    • Add a 1.5 to 5-fold molar excess of the NHS ester-activated molecule stock solution to the this compound solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

experimental_workflow_1 cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_cleanup Quenching & Purification Sulfo_DBCO This compound in Reaction Buffer Mix Mix Reagents (1.5-5x molar excess of NHS ester) Sulfo_DBCO->Mix NHS_Molecule NHS Ester-Activated Molecule in DMSO/DMF NHS_Molecule->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Add Quenching Buffer Incubate->Quench Purify Purify (Desalting Column/Dialysis) Quench->Purify Conjugate Conjugate Purify->Conjugate Final DBCO-Functionalized Product

Conjugation of this compound to an NHS Ester.
Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol outlines the reaction of a DBCO-functionalized molecule (prepared as in Protocol 1) with an azide-containing molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)[1]

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule and the azide-containing molecule in the reaction buffer to their desired concentrations.

  • Click Chemistry Reaction:

    • Combine the DBCO-functionalized molecule and the azide-containing molecule in a reaction tube. A 1.5 to 3-fold molar excess of one component is often recommended to ensure complete reaction of the limiting reagent.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. Reaction times may vary depending on the specific reactants and concentrations.

  • Purification:

    • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

experimental_workflow_2 cluster_reactants Reactants in Buffer cluster_reaction SPAAC Reaction cluster_product Final Product DBCO_Molecule DBCO-Functionalized Molecule Combine Combine Reactants DBCO_Molecule->Combine Azide_Molecule Azide-Containing Molecule Azide_Molecule->Combine Incubate_Click Incubate (2-12h at RT or 4°C) Combine->Incubate_Click Final_Conjugate Final Conjugate Incubate_Click->Final_Conjugate

Copper-Free Click Chemistry (SPAAC) Workflow.

Logical Relationship: The Two-Step Bioconjugation Strategy

The power of this compound lies in its ability to facilitate a two-step bioconjugation strategy. This approach allows for the controlled and sequential linking of two different molecules, providing a high degree of precision in the synthesis of complex bioconjugates.

logical_relationship Molecule_A Molecule A (with activated ester or carboxyl group) Intermediate DBCO-Functionalized Molecule A Molecule_A->Intermediate Step 1: Amide Bond Formation (Reaction with Amine) Sulfo_DBCO This compound Sulfo_DBCO->Intermediate Final_Product Final Conjugate (A-Linker-B) Intermediate->Final_Product Step 2: Copper-Free Click Chemistry (SPAAC Reaction) Molecule_B Molecule B (with azide (B81097) group) Molecule_B->Final_Product

Two-Step Bioconjugation using this compound.

References

The Pivotal Role of the PEG4 Spacer in Sulfo DBCO-PEG4-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise chemical linkage of molecules is paramount. Sulfo DBCO-PEG4-Amine has emerged as a critical tool, enabling the efficient and stable conjugation of biomolecules. This heterobifunctional linker incorporates three key moieties: a sulfated dibenzocyclooctyne (Sulfo-DBCO) group for copper-free click chemistry, a terminal amine for reaction with activated esters, and a central tetraethylene glycol (PEG4) spacer. While the reactive ends provide the means of attachment, it is the often-overlooked PEG4 spacer that imparts a suite of advantageous properties, profoundly influencing the performance of the resulting conjugate. This technical guide delves into the core functions of the PEG4 spacer in this compound, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is a cornerstone of modern bioconjugation strategies, addressing key challenges in the development of complex biologics like antibody-drug conjugates (ADCs) and targeted imaging agents.[1] Its primary roles include enhancing solubility, increasing stability, reducing immunogenicity, and providing spatial separation to overcome steric hindrance.

Enhanced Solubility and Reduced Aggregation

A significant hurdle in bioconjugation is the often poor aqueous solubility of many therapeutic payloads and labeling reagents. The DBCO moiety, while highly reactive, is inherently hydrophobic. The inclusion of the hydrophilic PEG4 spacer, composed of repeating ethylene (B1197577) oxide units, dramatically improves the water solubility of the entire this compound molecule.[1][2][3][4][5][6][7] This enhanced aqueous compatibility is crucial for biological applications, preventing aggregation of the bioconjugate, which can otherwise lead to reduced efficacy and potential immunogenic responses.[1] The sulfonate group on the DBCO ring further contributes to the overall water solubility of the molecule.[4][5][6][7]

Compound Solvent Solubility Reference
This compoundDMSO100 mg/mL (148.20 mM)[8]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[2]
DBCO-PEG4-NHS EsterAqueous BuffersUp to 5.5 mM[2]
Improved Pharmacokinetics and Stability

The PEG4 spacer contributes to an extended circulation half-life and can alter the biodistribution of the bioconjugate.[1] The hydrophilic nature of PEG creates a protective hydration shell around the conjugate, which can shield it from enzymatic degradation, thereby enhancing its stability in biological fluids.[1] This "stealth" effect also helps to reduce renal clearance.

A comparative in vivo study on PEGylated versus non-PEGylated nanoparticles demonstrated a significant improvement in stability and blood retention for the PEGylated version.

Nanoparticle Formulation Blood Concentration (1h post-injection, % ID/g) Conclusion
Non-PEGylated 111In-Proticles0.06 ± 0.01Degrade faster in vivo
PEGylated 111In-Proticles0.23 ± 0.01Higher blood values, indicating greater stability
Reduction of Steric Hindrance and Immunogenicity

The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is critical for maintaining the biological activity of proteins and antibodies by preventing the attached payload from interfering with their binding sites.[1] It also ensures that the payload is accessible to its target. Furthermore, the hydration layer created by the PEG spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1]

Reaction Kinetics of the SPAAC Reaction

The Sulfo-DBCO group of the linker reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The reaction rate is a critical parameter for successful bioconjugation. The following table summarizes the second-order rate constants for the reaction of Sulfo DBCO-amine with model azides in different buffers.

DBCO Construct Reactant Azide Buffer (pH 7) Temperature (°C) Rate Constant (M⁻¹s⁻¹) Reference
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES371.22 ± 0.02[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideBorate371.18 ± 0.01 (at pH 10)[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideDMEM370.97 ± 0.01[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideMES370.86 ± 0.02[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS370.85 ± 0.03[9]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideRPMI370.77 ± 0.01[9]
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPESNot SpecifiedSlower than Sulfo DBCO-amine[10]
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPESNot Specified0.37[10]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of this compound, followed by the conjugation of the resulting complex to an azide-modified antibody.

Materials:

  • This compound

  • Carboxylated payload molecule

  • Azide-modified antibody

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting columns or dialysis equipment

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the activated payload solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification of Payload-Linker Conjugate:

    • Purify the Payload-PEG-DBCO conjugate using reverse-phase HPLC.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Combine the azide-modified antibody with the purified Payload-PEG-DBCO conjugate in Coupling Buffer. A 1.5- to 10-fold molar excess of the DBCO-functionalized payload relative to the azide-labeled antibody is recommended to drive the reaction to completion.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Final Antibody Conjugate:

    • Purify the final antibody-payload conjugate using a desalting column or size-exclusion chromatography to remove excess payload-linker conjugate.

Protocol 2: Determination of Degree of Labeling (DOL)

Method: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and ~309 nm (for DBCO).

  • Calculate the protein concentration using its molar extinction coefficient at 280 nm.

  • Calculate the DBCO concentration using its molar extinction coefficient at ~309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).

  • The Degree of Labeling (DOL) is the molar ratio of DBCO to protein.

    Formula: DOL = (A309 / εDBCO) / (A280 / εprotein)

Visualizing Workflows and Pathways

Logical Relationship of PEG4 Spacer's Roles

PEG4_Roles PEG4 PEG4 Spacer Solubility Increased Solubility PEG4->Solubility Stability Enhanced Stability PEG4->Stability Stealth Reduced Immunogenicity PEG4->Stealth Spacing Steric Hindrance Reduction PEG4->Spacing Aggregation Reduced Aggregation Solubility->Aggregation PK Improved Pharmacokinetics Stability->PK Activity Maintained Biological Activity Spacing->Activity

Caption: Core benefits imparted by the PEG4 spacer in bioconjugates.

Experimental Workflow for Antibody-Drug Conjugation

ADC_Workflow start Start activate_payload Activate Carboxylated Payload (EDC/NHS) start->activate_payload conjugate_linker Conjugate to This compound activate_payload->conjugate_linker purify_linker_payload Purify Payload-Linker conjugate_linker->purify_linker_payload spaac SPAAC Reaction with Azide-Antibody purify_linker_payload->spaac purify_adc Purify Final ADC spaac->purify_adc characterize Characterize ADC (e.g., DOL) purify_adc->characterize end End characterize->end

Caption: Step-wise process for creating an antibody-drug conjugate.

Conclusion

The this compound linker is a powerful tool for bioconjugation, and the integral role of the PEG4 spacer cannot be overstated. By enhancing solubility, improving stability, reducing immunogenicity, and providing optimal spatial separation, the PEG4 moiety directly addresses many of the challenges encountered in the development of sophisticated biotherapeutics and diagnostic agents. Understanding and leveraging these properties, as outlined in this guide, will enable researchers to design and execute more effective bioconjugation strategies, ultimately accelerating the pace of discovery and innovation in the life sciences.

References

A Deep Dive into Copper-Free Click Chemistry: A Technical Guide to Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of copper-free click chemistry, with a specific focus on the versatile heterobifunctional linker, Sulfo DBCO-PEG4-Amine. This document provides a comprehensive overview of its mechanism of action, key advantages, and detailed experimental protocols for its use in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Copper-Free Click Chemistry and this compound

Copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool in bioconjugation due to its high efficiency, specificity, and biocompatibility.[] Unlike the copper-catalyzed version, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications involving living cells and sensitive biomolecules.[] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[]

At the heart of this chemistry is the reaction between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule to form a stable triazole linkage.[] this compound is a key reagent that embodies the advantages of this technology. It is a water-soluble, heterobifunctional linker composed of three key components:

  • A Sulfonated Dibenzocyclooctyne (Sulfo-DBCO) group: This is the strained alkyne that readily reacts with azides in a copper-free manner. The sulfonate group imparts excellent water solubility to the molecule.

  • A Polyethylene Glycol (PEG4) spacer: This hydrophilic, four-unit PEG linker enhances the solubility of the entire conjugate, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final product.

  • A terminal Amine (-NH2) group: This primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), to form stable amide bonds.[2][3]

The combination of these features makes this compound a versatile tool for linking biomolecules, therapeutic agents, and imaging probes with high precision and efficiency.[3]

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the SPAAC reaction is the significant ring strain of the DBCO molecule. This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed spontaneously without the need for a catalyst. The reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems, ensuring bio-orthogonality.

SPAAC_Mechanism DBCO This compound TransitionState Strained Transition State DBCO->TransitionState Strain-Promoted Cycloaddition Azide Azide-modified Molecule Azide->TransitionState Triazole Stable Triazole Linkage (Conjugate) TransitionState->Triazole Rapid & Irreversible

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data

The efficiency of the SPAAC reaction is a key advantage. The following table summarizes important quantitative parameters related to this compound and similar linkers.

ParameterValueSource
Molecular Weight 674.77 g/mol
Purity Typically >95% (HPLC)
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated
Second-order rate constants (k₂) for Sulfo-DBCO-amine with model azides 0.27 - 1.22 M⁻¹s⁻¹

Experimental Protocols

This section provides detailed methodologies for the use of this compound in two major applications: antibody-drug conjugation and PROTAC synthesis.

Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step process for creating an ADC. First, the this compound is conjugated to a payload molecule containing a carboxylic acid. Second, the resulting DBCO-functionalized payload is conjugated to an azide-modified antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Functionalization cluster_step2 Step 2: Antibody Conjugation (SPAAC) Payload Carboxylated Payload Activated_Payload Activated NHS Ester Payload->Activated_Payload Activation Activators EDC / NHS Activators->Activated_Payload DBCO_Amine This compound DBCO_Payload DBCO-PEG4-Payload DBCO_Amine->DBCO_Payload Activated_Payload->DBCO_Payload Amide Coupling Final_ADC Antibody-Drug Conjugate (ADC) DBCO_Payload->Final_ADC Copper-Free Click Chemistry Azide_Ab Azide-modified Antibody Azide_Ab->Final_ADC Purification Purification (e.g., SEC) Final_ADC->Purification Characterization Characterization (HPLC, MS) Purification->Characterization

Workflow for ADC synthesis using this compound.

Materials:

  • This compound

  • Carboxylated payload (e.g., cytotoxic drug)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-modified antibody

  • Purification columns (e.g., desalting, size-exclusion chromatography)

  • Analytical instruments (HPLC, Mass Spectrometer)

Procedure:

Step 1: Activation of Payload and Conjugation to this compound

  • Reagent Preparation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO to a concentration of 10-50 mM.

    • Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.

    • Dissolve this compound in the Activation Buffer.

  • Payload Activation:

    • In a microcentrifuge tube, combine the payload solution with 1.2 molar equivalents of both EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to this compound:

    • Add the activated payload solution to the this compound solution. A 1.5 to 3-fold molar excess of the activated payload is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification of DBCO-Payload:

    • Purify the DBCO-functionalized payload using reverse-phase HPLC to remove unreacted starting materials.

Step 2: Conjugation to Azide-Modified Antibody (SPAAC)

  • Reaction Setup:

    • Dissolve the purified DBCO-payload in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the DBCO-payload solution to the azide-modified antibody solution. A 1.5 to 5-fold molar excess of the DBCO-payload is typically used.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification of the ADC:

    • Remove excess, unreacted DBCO-payload and byproducts using size-exclusion chromatography (SEC) or dialysis.[5]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

    • Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC using SEC-HPLC.

    • Identity Confirmation: Confirm the molecular weight of the ADC using mass spectrometry.

PROTAC Synthesis

This compound can be used as a versatile linker in the modular synthesis of PROTACs. This protocol describes a two-step synthesis where the this compound linker is first conjugated to an E3 ligase ligand, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: PROTAC Assembly (SPAAC) E3_Ligand E3 Ligase Ligand (with -COOH) Activated_E3 Activated Ester E3_Ligand->Activated_E3 Activation Activators HATU / DIPEA Activators->Activated_E3 DBCO_Amine This compound DBCO_E3 DBCO-Linker-E3 Ligase DBCO_Amine->DBCO_E3 Activated_E3->DBCO_E3 Amide Coupling Final_PROTAC PROTAC Molecule DBCO_E3->Final_PROTAC Copper-Free Click Chemistry Target_Ligand Azide-modified Target Ligand Target_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Workflow for PROTAC synthesis using this compound.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid group (e.g., a pomalidomide (B1683931) analog)

  • Azide-functionalized target protein ligand (warhead)

  • Coupling agents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification system (preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

Step 1: Conjugation of this compound to E3 Ligase Ligand

  • Reaction Setup:

    • Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (2.0 equivalents) to the solution.

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the DBCO-linker-E3 ligase conjugate by preparative HPLC.

Step 2: SPAAC Reaction to form the Final PROTAC

  • Reaction Setup:

    • Dissolve the purified DBCO-linker-E3 ligase conjugate (1.0 equivalent) and the azide-functionalized target ligand (1.1 equivalents) in a suitable solvent like DMSO.

  • Incubation:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the PROTAC:

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization of the PROTAC:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Conclusion

This compound is a powerful and versatile reagent that greatly facilitates the development of complex bioconjugates. Its high water solubility, biocompatibility, and efficient reactivity in copper-free click chemistry make it an invaluable tool for researchers in drug development, diagnostics, and fundamental life sciences. The detailed protocols provided in this guide serve as a starting point for the rational design and synthesis of innovative antibody-drug conjugates, PROTACs, and other advanced biomolecular constructs. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful outcomes.

References

Unraveling the Dual Reactivity of Sulfo DBCO-PEG4-Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Sulfo DBCO-PEG4-Amine. We will delve into its core characteristics, dual reactivity, and its pivotal role in the advancement of bioconjugation, targeted drug delivery, and proteomics. This document offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of this versatile molecule.

Core Concepts: The Heterobifunctional Nature of this compound

This compound is a sophisticated chemical tool engineered for specificity and efficiency in creating complex biomolecular conjugates. Its power lies in its heterobifunctional structure, meaning it possesses two distinct reactive groups at opposite ends of a spacer molecule. This allows for a sequential and controlled conjugation of two different molecules.

The key components of this compound are:

  • Sulfo Dibenzocyclooctyne (Sulfo-DBCO): This is a sterically strained alkyne. The inherent ring strain in the DBCO group allows it to react with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is highly valued for its bioorthogonality, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The sulfonate group (Sulfo) significantly enhances the water solubility of the molecule, a critical feature for biological applications.

  • Primary Amine (-NH2): Located at the other end of the molecule, the primary amine serves as a versatile nucleophile. It readily reacts with electrophilic groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This functionality is widely used to label proteins, peptides, and other biomolecules that have available carboxyl groups.

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain acts as a flexible, hydrophilic linker between the DBCO and amine groups. This spacer enhances the solubility of the entire conjugate, reduces steric hindrance between the conjugated molecules, and can help to minimize non-specific binding in biological systems.

Quantitative Data Summary

The efficiency and reliability of a linker are paramount in bioconjugation. The following tables summarize key quantitative parameters for reactions involving this compound and related DBCO compounds.

ParameterValueConditionsReference(s)
Chemical Formula C₃₂H₄₂N₄O₁₀S-[1][2]
Molecular Weight 674.8 g/mol -[1][3]
Purity >95% (typically analyzed by HPLC)-[1]
Solubility Water, DMSO, DMF-[1]
Storage Conditions -20°C, desiccatedLong-term storage (months to years)[2][4]
0 - 4°CShort-term storage (days to weeks)[2]

Table 1: Physicochemical Properties of this compound

ParameterValueReactants & ConditionsReference(s)
Second-Order Rate Constant (k₂) ~0.6 - 1.0 M⁻¹s⁻¹DBCO with Benzyl Azide (B81097) in CH₃CN:H₂O (3:1)[5]
Typical Reaction Time (SPAAC) 2 - 12 hoursRoom temperature or 4°C[6]
Typical Molar Excess (SPAAC) 2-4 fold excess of azide reagentFor reaction with DBCO-functionalized molecule[6]
Typical Reaction Time (Amide Bond) 2 hours to overnightRoom temperature or 4°C[7]
Typical Molar Excess (Amide Bond) 1.5 to 10-fold excess of activated linkerFor reaction with amine-containing protein[7]
DBCO Stability ~3-5% loss of reactivity over 4 weeksStored at 4°C or -20°C in the absence of azides and thiols[3]
NHS Ester Half-life (for activation) 4-5 hours at pH 7, 1 hour at pH 8Hydrolysis in aqueous solution[8]

Table 2: Reaction Kinetics and Stability Data for DBCO-mediated Conjugations

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Two-Step Antibody Conjugation

This protocol describes the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) containing a carboxylic acid to an antibody.

Step 1: Activation of the Carboxylated Payload and Conjugation to this compound

  • Reagent Preparation:

    • Dissolve the carboxylated payload in anhydrous DMF or DMSO.

    • Prepare fresh solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) in an activation buffer (0.1 M MES, pH 4.5-6.0) immediately before use.

  • Payload Activation:

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the payload solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound in the activation buffer.

    • Add the activated payload solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated payload to linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a coupling buffer (e.g., Phosphate-Buffered Saline, PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the Payload-PEG-DBCO conjugate using reverse-phase HPLC.

Step 2: Azide Modification of the Antibody and Click Chemistry Conjugation

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Introduction of Azide Groups:

    • React the antibody with a 5- to 20-fold molar excess of an azide-PEG-NHS ester for 30-60 minutes at room temperature.

    • Remove the excess azide reagent using a desalting column equilibrated with PBS.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Combine the azide-modified antibody with the purified Payload-PEG-DBCO conjugate. A 1.5- to 10-fold molar excess of the Payload-PEG-DBCO is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

  • Final Purification:

    • Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and linker.

Surface Modification of Carboxylated Nanoparticles

This protocol outlines the functionalization of nanoparticles with surface carboxyl groups.

  • Reagent Preparation:

    • Disperse the carboxylated nanoparticles (e.g., quantum dots or polymeric nanoparticles) in an activation buffer (0.1 M MES, pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.

    • Dissolve this compound in DMSO.

  • Activation of Nanoparticle Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. Use a molar excess of EDC/Sulfo-NHS relative to the estimated surface carboxyl groups.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation of this compound:

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the DBCO-functionalized nanoparticles by centrifugation and washing with PBS (pH 7.4) to remove unreacted reagents.

  • Click Chemistry Reaction with Azide-Modified Ligand:

    • Resuspend the purified DBCO-nanoparticles in PBS (pH 7.4).

    • Add the azide-modified targeting ligand (e.g., a peptide or antibody).

    • Incubate for 4-12 hours at room temperature.

    • Purify the final conjugated nanoparticles by centrifugation.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester R-CO-Sulfo-NHS Carboxylic_Acid->Activated_Ester + EDC, Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS Conjugate R-CO-NH-PEG4-DBCO-Sulfo Activated_Ester->Conjugate Sulfo_DBCO_Amine Sulfo-DBCO-PEG4-NH2 Sulfo_DBCO_Amine->Conjugate

Caption: Amide bond formation using this compound.

G DBCO_Conjugate Molecule 1-DBCO Triazole_Linkage Molecule 1-Triazole-Molecule 2 DBCO_Conjugate->Triazole_Linkage Azide_Molecule Molecule 2-N3 Azide_Molecule->Triazole_Linkage

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G cluster_payload Payload Arm cluster_biomolecule Biomolecule Arm Start_Payload Carboxylated Payload Activate_Payload Activate with EDC/Sulfo-NHS Start_Payload->Activate_Payload Link_to_DBCO Conjugate to This compound Activate_Payload->Link_to_DBCO Purify_Payload_Linker Purify Payload-DBCO (HPLC) Link_to_DBCO->Purify_Payload_Linker Click_Reaction SPAAC Click Reaction Purify_Payload_Linker->Click_Reaction Start_Biomolecule Amine-containing Biomolecule (e.g., Antibody) Add_Azide React with Azide-NHS Ester Start_Biomolecule->Add_Azide Purify_Biomolecule Purify Azide-Biomolecule (Desalting) Add_Azide->Purify_Biomolecule Purify_Biomolecule->Click_Reaction Final_Purification Final Purification (SEC) Click_Reaction->Final_Purification Final_Conjugate Final Bioconjugate Final_Purification->Final_Conjugate

Caption: Experimental workflow for two-step bioconjugation.

References

Technical Guide: In Vivo Applications of Water-Soluble Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the water solubility and in vivo applications of Sulfo DBCO-PEG4-Amine, a key reagent in bioconjugation and targeted therapeutic development. The information presented herein is intended to support researchers in designing and executing in vivo studies utilizing copper-free click chemistry.

Introduction to this compound

This compound is a heterobifunctional linker molecule designed for bioorthogonal chemistry. It incorporates a sulfonated dibenzocyclooctyne (Sulfo-DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a biocompatible "click chemistry" reaction that does not require a cytotoxic copper catalyst[1][2]. The molecule also possesses a primary amine for conjugation to biomolecules and a polyethylene (B3416737) glycol (PEG4) spacer.

The key features of this compound that make it highly suitable for in vivo studies are:

  • Inherent Water Solubility : The presence of a hydrophilic sulfonate group and a PEG spacer significantly enhances its solubility in aqueous solutions, a critical factor for physiological applications[3][4].

  • Biocompatibility : The copper-free nature of the SPAAC reaction it facilitates is well-suited for use in living organisms without causing toxicity associated with copper catalysts[1][2].

  • Versatility : It can be conjugated to a wide range of biomolecules, including antibodies, peptides, and nucleic acids, for applications in targeted drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs)[3][4].

Physicochemical Properties and Water Solubility

The structural components of this compound are pivotal to its function and solubility. The sulfonated DBCO provides the reactive handle for click chemistry, while the PEG4 spacer and the sulfonate group confer hydrophilicity.

PropertyValueSource
Molecular Weight 674.77 g/mol [1]
Molecular Formula C₃₂H₄₂N₄O₁₀S[1]
Appearance Slightly yellow to slightly grey crystalline solid[3]
Solubility Water, DMSO, DMFBroadPharm
Storage -20°C for long-term storageBroadPharm

Experimental Protocols for In Vivo Applications

The primary in vivo application of this compound is as a linker to modify biomolecules for targeted delivery or imaging. The following sections detail the experimental workflow for such applications.

Bioconjugation of this compound to a Protein

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) through its carboxyl groups, followed by a copper-free click reaction with an azide-functionalized molecule.

Materials:

  • This compound

  • Protein to be modified (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

  • Azide-functionalized molecule of interest

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups on the Protein:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Copper-Free Click Reaction:

    • The purified DBCO-labeled protein is now ready for reaction with an azide-containing molecule.

    • Dissolve the azide-functionalized molecule in a compatible buffer (e.g., PBS).

    • Mix the DBCO-labeled protein and the azide-functionalized molecule in a 1:1.5 to 1:3 molar ratio.

    • Incubate the reaction for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Final Purification:

    • Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove any unreacted components.

In Vivo Administration of a DBCO-Modified Bioconjugate

The formulation and administration of a DBCO-modified bioconjugate will depend on the specific biomolecule and the animal model. However, general guidelines can be followed.

Example Formulation for Intravenous Injection:

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: The concentration of the bioconjugate should be optimized based on the desired dose and the volume of injection suitable for the animal model. For mice, typical injection volumes are 100-200 µL.

  • Preparation:

    • Ensure the purified bioconjugate is in a sterile, injectable buffer such as PBS.

    • Determine the concentration of the bioconjugate using a suitable method (e.g., UV-Vis spectroscopy).

    • Dilute the bioconjugate to the final desired concentration for injection using sterile PBS.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

In Vivo Imaging and Biodistribution Studies:

Studies using a radiolabeled, water-soluble sulfo-DBCO derivative, [18F]FB-sulfo-DBCO, in healthy mice have demonstrated rapid clearance and low background signals, with a dominant hepatobiliary excretion pathway[5][6]. The enhanced hydrophilicity due to the sulfonic acid group contributes to these favorable in vivo properties[6]. These findings suggest that bioconjugates modified with this compound are likely to exhibit similar favorable pharmacokinetic profiles for in vivo imaging and therapeutic applications.

Visualization of Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for creating a bioconjugate for in vivo studies using this compound.

G cluster_0 Bioconjugation Steps A 1. Prepare Protein Solution in Activation Buffer B 2. Activate Carboxyl Groups with EDC/Sulfo-NHS A->B C 3. Add this compound B->C D 4. Quench Reaction & Purify DBCO-labeled Protein C->D E 5. React with Azide-Molecule (Copper-Free Click) D->E F 6. Final Purification of Bioconjugate E->F G 7. Formulation for In Vivo Administration F->G

Caption: General workflow for protein bioconjugation.

Logical Relationship in Targeted Drug Delivery

This diagram shows the logical relationship of the components in a targeted drug delivery system utilizing this compound.

G Targeting_Ligand Targeting Ligand (e.g., Antibody) Linker This compound Linker Targeting_Ligand->Linker conjugated via Amine Target_Cell Target Cell Targeting_Ligand->Target_Cell binds to Therapeutic_Agent Therapeutic Agent (with Azide group) Linker->Therapeutic_Agent conjugated via DBCO (Click)

Caption: Component relationships in targeted drug delivery.

Conclusion

This compound is a valuable tool for researchers developing targeted therapeutics and in vivo imaging agents. Its inherent water solubility and the biocompatibility of the copper-free click chemistry it enables make it an excellent choice for applications in living systems. The provided protocols and workflows serve as a guide for the successful implementation of this compound in bioconjugation strategies for in vivo studies. As with any in vivo experiment, careful optimization of reaction conditions, purification, and formulation is crucial for achieving reliable and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Sulfo DBCO-PEG4-Amine and Related DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dibenzocyclooctyne (DBCO) reagents are pivotal in the field of bioconjugation, enabling highly specific and bioorthogonal copper-free click chemistry reactions. This strain-promoted alkyne-azide cycloaddition (SPAAC) is extensively utilized for creating antibody-drug conjugates (ADCs), developing imaging agents, and functionalizing proteins for various applications.[1] A common strategy involves a "tag-and-modify" approach where a protein is first functionalized with a DBCO group.[2] This document provides detailed protocols for the conjugation of DBCO linkers to proteins, with a focus on utilizing amine-reactive chemistry.

Sulfo DBCO-PEG4-Amine is a water-soluble, heterobifunctional linker containing a DBCO moiety for copper-free click chemistry and a terminal amine group.[3][4] The sulfonated group and the polyethylene (B3416737) glycol (PEG) spacer enhance hydrophilicity, reduce aggregation, and minimize steric hindrance.[3][5][6] While the primary amine of this compound can be conjugated to activated carboxyl groups on a protein, a more common approach for introducing a DBCO handle is to use a DBCO-NHS ester to target the abundant primary amines (e.g., lysine (B10760008) residues) on the protein surface.[2][7] Both methodologies will be detailed below.

Data Presentation

Table 1: Recommended Reaction Conditions for DBCO-NHS Ester Conjugation to Protein Amines

ParameterRecommended ValueNotes
Protein Concentration2-10 mg/mLHigher concentrations can improve labeling efficiency.[7][8][9]
Reaction BufferAmine-free buffers such as PBS, HEPES, Borate, or Bicarbonate buffer.[7][10]Avoid buffers containing primary amines like Tris or glycine.[7][9]
Reaction pH7.2 - 8.5A slightly basic pH deprotonates primary amines, increasing their nucleophilicity.[7][9]
Molar Excess of DBCO-NHS Ester5:1 to 40:1 (DBCO:Protein)This should be optimized for each specific protein to achieve the desired degree of labeling (DOL).[2][7]
Reaction TemperatureRoom temperature or 4°CLower temperatures may require longer incubation times but can be beneficial for sensitive proteins.[2][7]
Incubation Time30-60 minutes at room temperature; 2-12 hours or overnight at 4°C.[1][2]
Quenching Reagent50-100 mM Tris-HCl or Glycine, pH ~8.0Quenches unreacted NHS ester.[1][9]

Table 2: Troubleshooting Guide for DBCO Conjugation

IssuePotential CauseSuggested Solution
Low Degree of Labeling (DOL)- Inactive (hydrolyzed) NHS ester- Low protein concentration- Incorrect buffer pH or composition- Insufficient DBCO reagent ratio- Use fresh, anhydrous DMSO/DMF to dissolve the NHS ester.- Ensure protein concentration is at least 2 mg/mL.[7]- Use a primary amine-free buffer with a pH of 8.3-8.5.[7]- Increase the molar ratio of DBCO reagent to protein.[7]
Protein Precipitation- Excessive DBCO reagent ratio- Protein aggregation- Decrease the molar ratio of DBCO reagent to protein.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7]- Ensure the protein is properly folded and soluble before labeling.
Low Recovery After Purification- Non-specific binding to purification resin- Protein precipitation during purification- Choose a suitable purification method (e.g., size-exclusion vs. ion-exchange chromatography).- Ensure compatibility of the buffer with the protein and purification column.

Experimental Protocols

Protocol 1: Protein Labeling via Amine Coupling with DBCO-NHS Ester

This protocol details the modification of a protein with a DBCO-NHS ester, targeting primary amines such as the ε-amino group of lysine residues.[2]

Materials:

  • Protein of interest

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[2][7] Ensure the buffer is free of primary amines.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1][2]

  • Desalting spin columns or size-exclusion chromatography (SEC) system for purification[1]

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7] b. If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • DBCO-NHS Ester Preparation: a. Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[1][2][9] b. Vortex briefly to ensure the reagent is fully dissolved.[7]

  • Conjugation Reaction: a. Calculate the required volume of the 10 mM DBCO-NHS ester stock solution. A 10- to 40-fold molar excess is a common starting point for optimization.[2] b. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the DBCO-NHS ester stock solution.[7][8] c. Incubate the reaction for 30-60 minutes at room temperature or for 2-12 hours at 4°C.[1][2]

  • Quenching (Optional): a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[1] b. Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[1][6]

  • Purification: a. Remove excess, unreacted DBCO reagent and the quenching agent using a desalting spin column or an appropriate size-exclusion chromatography (SEC) method according to the manufacturer's protocol.[1] b. Protein recovery from this step is typically greater than 85%.[1]

  • Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[2][11] b. Store the purified DBCO-labeled protein at 2-8°C for immediate use or at -20°C for long-term storage.[2][11]

Protocol 2: Protein Labeling via Carboxyl Coupling with this compound

This protocol describes the conjugation of this compound to a protein's carboxyl groups (e.g., aspartic acid, glutamic acid, or the C-terminus) using carbodiimide (B86325) chemistry.

Materials:

  • Protein of interest

  • This compound[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5[8][12]

  • Desalting spin columns or dialysis equipment

Procedure:

  • Protein and Reagent Preparation: a. Exchange the protein into the Activation Buffer to a concentration of 2-5 mg/mL. b. Equilibrate all other reagents to room temperature. c. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.[12] d. Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).

  • Activation of Protein Carboxyl Groups: a. In a microcentrifuge tube, add a 50- to 100-fold molar excess of both EDC and Sulfo-NHS to the protein solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups, forming a more stable Sulfo-NHS ester intermediate.

  • Conjugation Reaction: a. Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution. b. Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of Coupling Buffer if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching: a. Add the Quenching Buffer to stop the reaction and quench any remaining activated carboxyl groups. b. Incubate for 15 minutes at room temperature.[12]

  • Purification: a. Purify the DBCO-labeled protein from excess reagents using desalting spin columns or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: a. Characterize the conjugate to determine the degree of labeling as described in Protocol 1. b. Store the purified protein conjugate appropriately.

Visualizations

G cluster_0 Protein cluster_1 DBCO-NHS Ester cluster_2 DBCO-Labeled Protein P Protein-NH₂ (Lysine Residue) P_DBCO Protein-NH-CO-PEG-DBCO P->P_DBCO + DBCO_NHS DBCO-PEG-NHS DBCO_NHS->P_DBCO NHS_ester NHS (byproduct) P_DBCO->NHS_ester +

Caption: Amine-reactive coupling of a DBCO-NHS ester to a protein.

experimental_workflow start Start: Prepare Protein (2-10 mg/mL in Amine-Free Buffer) prep_dbco Prepare DBCO-NHS Ester (10 mM in DMSO/DMF) start->prep_dbco conjugate Conjugation Reaction (Add DBCO-NHS to Protein) start->conjugate prep_dbco->conjugate incubate Incubate (RT for 30-60 min or 4°C for 2-12h) conjugate->incubate quench Quench Reaction (e.g., 50-100 mM Tris) incubate->quench purify Purify Conjugate (Desalting / SEC Column) quench->purify characterize Characterize (UV-Vis for DOL) purify->characterize end End: Purified DBCO-Protein characterize->end

Caption: Experimental workflow for protein labeling with DBCO-NHS ester.

logical_relationship cluster_step1 Step 1: Tagging cluster_step2 Step 2: Modification (SPAAC) protein Target Protein (with -NH₂ groups) dbco_protein DBCO-Labeled Protein protein->dbco_protein + dbco_linker DBCO-NHS Ester dbco_linker->dbco_protein final_conjugate Final Protein Conjugate dbco_protein->final_conjugate Copper-Free Click Chemistry azide_molecule Azide-Functionalized Molecule (e.g., Drug, Fluorophore) azide_molecule->final_conjugate +

Caption: Logical workflow for the "Tag-and-Modify" strategy.

References

Application Notes and Protocols for Labeling Antibodies with Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of antibodies is fundamental to the development of a wide range of advanced biologics, including antibody-drug conjugates (ADCs), imaging agents, and diagnostic assays. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioorthogonal ligation strategy. This method allows for the covalent conjugation of molecules in aqueous environments with high specificity and efficiency, avoiding the cytotoxicity associated with copper catalysts.[1]

Sulfo DBCO-PEG4-Amine is a hydrophilic, amine-containing linker that incorporates a dibenzocyclooctyne (DBCO) moiety. The DBCO group is a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC.[2][3][4] The primary amine on the linker provides a handle for its covalent attachment to biomolecules. This document provides a detailed protocol for labeling antibodies with this compound by targeting the carboxyl groups of glutamic and aspartic acid residues. This is achieved through a two-step process involving the activation of antibody carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the formation of a stable amide bond with the amine group of the DBCO linker.

Principle of the Method

The labeling strategy is a two-stage process. First, the carboxyl groups on the antibody are activated with EDC and Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This intermediate is then reacted with the primary amine of this compound to form a stable amide bond, resulting in a DBCO-functionalized antibody. This DBCO-labeled antibody can then be used for downstream applications by reacting it with an azide-modified molecule of interest (e.g., a drug, a fluorophore, or an oligonucleotide) via copper-free click chemistry.

Data Presentation

Table 1: Recommended Reaction Conditions for Antibody Labeling
ParameterStage 1: Carboxyl ActivationStage 2: Amine CouplingStage 3: Click Chemistry (SPAAC)
Reagents Antibody, EDC, Sulfo-NHSActivated Antibody, this compoundDBCO-labeled Antibody, Azide-Molecule
Activation/Coupling Buffer 0.1 M MES, pH 4.5-6.0Phosphate-Buffered Saline (PBS), pH 7.2-7.5Phosphate-Buffered Saline (PBS), pH 7.0-7.4
Molar Ratio (Reagent:Antibody) EDC: 2-10 fold excess, Sulfo-NHS: 5-20 fold excessThis compound: 10-50 fold excessAzide-Molecule: 1.5-10 fold excess
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C4°C to 37°C
Reaction Time 15-30 minutes2 hours to overnight2-12 hours
Quenching Reagent 2-Mercaptoethanol (optional)Hydroxylamine, Tris, or GlycineNot typically required
Purification Method Desalting Column (Buffer Exchange)Desalting Column, Dialysis, SECDesalting Column, Dialysis, SEC
Table 2: Materials and Reagents
Material/ReagentSupplier (Example)Purpose
Monoclonal AntibodyUser-definedTarget biomolecule for labeling
This compoundBroadPharm, Vector LabsAmine-containing DBCO linker for conjugation
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Thermo Fisher ScientificActivates carboxyl groups on the antibody
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes the EDC-activated intermediate
MES (2-(N-morpholino)ethanesulfonic acid) BufferSigma-AldrichActivation buffer
Phosphate-Buffered Saline (PBS)GibcoCoupling and reaction buffer
Anhydrous Dimethylsulfoxide (DMSO)Sigma-AldrichSolvent for dissolving linker
Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher ScientificPurification of the antibody conjugate
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)User-preparedTo stop the coupling reaction
Azide-functionalized Molecule of InterestUser-definedReaction partner for the DBCO-labeled antibody

Experimental Protocols

Protocol 1: Labeling of Antibody with this compound

This protocol details the covalent attachment of this compound to an antibody via EDC/Sulfo-NHS chemistry.

1. Antibody Preparation:

  • Prepare the antibody in an amine-free and carboxyl-free buffer, such as 0.1 M MES, pH 5.5.

  • The antibody solution should be at a concentration of 1-10 mg/mL.

  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into MES buffer using a desalting column or dialysis.

2. Reagent Preparation:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or MES buffer.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

3. Activation of Antibody Carboxyl Groups:

  • To the antibody solution in MES buffer, add a 2 to 10-fold molar excess of EDC and a 5 to 20-fold molar excess of Sulfo-NHS.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

4. Purification of Activated Antibody (Optional but Recommended):

  • To remove excess EDC and Sulfo-NHS, pass the reaction mixture through a desalting column equilibrated with PBS, pH 7.2-7.5. This step also serves to raise the pH for the subsequent amine coupling reaction.

5. Conjugation of this compound:

  • Immediately add the activated (and optionally purified) antibody solution to the this compound solution. A 10 to 50-fold molar excess of the DBCO linker to the antibody is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

6. Quenching the Reaction:

  • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM) and incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

7. Purification of DBCO-Labeled Antibody:

  • Purify the DBCO-labeled antibody from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

8. Characterization of DBCO-Labeled Antibody:

  • Determine the concentration of the purified antibody using a BCA assay or by measuring absorbance at 280 nm.

  • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the DBCO group (around 309 nm) and the antibody (280 nm). Alternatively, mass spectrometry can be used for a more precise determination of the DOL.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled antibody to an azide-functionalized molecule.

1. Reaction Setup:

  • Combine the purified DBCO-labeled antibody with the azide-functionalized molecule in PBS, pH 7.4.

  • A 1.5 to 10-fold molar excess of the azide-functionalized molecule relative to the DBCO-labeled antibody is recommended to ensure efficient conjugation.[5]

2. Incubation:

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[5] The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 309 nm.[5]

3. Purification of the Final Antibody Conjugate:

  • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove any unreacted azide-functionalized molecule.

4. Characterization of the Final Conjugate:

  • Characterize the final conjugate for purity, aggregation, and functionality using appropriate methods such as SDS-PAGE, SEC, and relevant binding or activity assays.

Mandatory Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & QC cluster_click Click Chemistry Ab Antibody in Amine-Free Buffer (MES, pH 5.5) Activation Activate Antibody Carboxyl Groups (Add EDC/Sulfo-NHS) Ab->Activation 15-30 min Room Temp Reagents Prepare Fresh EDC, Sulfo-NHS, and This compound Stocks Coupling Couple Amine-Linker (Add this compound) Activation->Coupling Buffer Exchange (optional) Quench Quench Reaction (e.g., Tris-HCl) Coupling->Quench 2h-Overnight RT or 4°C Purify1 Purify DBCO-Antibody (Desalting/SEC) Quench->Purify1 Characterize1 Characterize (Concentration, DOL) Purify1->Characterize1 Click React with Azide-Molecule (SPAAC) Characterize1->Click Purify2 Purify Final Conjugate (Desalting/SEC) Click->Purify2 2-12h RT or 4°C Characterize2 Final Characterization (Purity, Functionality) Purify2->Characterize2

Caption: Workflow for labeling antibodies with this compound.

ADC_Mechanism_of_Action cluster_systemic Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) (DBCO-linked) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Receptor Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Drug Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Surface Modification of Nanoparticles with Sulfo DBCO-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems, targeted imaging agents, and other advanced nanotherapeutics. The use of heterobifunctional linkers, such as Sulfo DBCO-PEG4-Amine, provides a robust and versatile method for attaching biomolecules to nanoparticle surfaces. This linker incorporates three key features: a sulfonate group for enhanced water solubility, a terminal amine group for covalent attachment to carboxylated surfaces, and a dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" conjugation. The polyethylene (B3416737) glycol (PEG) spacer further enhances biocompatibility by reducing non-specific protein adsorption and prolonging circulation times in vivo.

This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound. It is intended to guide researchers, scientists, and drug development professionals in the successful functionalization and application of these advanced nanomaterials.

Data Presentation

Successful surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be monitored by changes in the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data on the expected changes in hydrodynamic diameter, polydispersity index (PDI), and zeta potential for different nanoparticle types.

Table 1: Physicochemical Characterization of Carboxylated Polymeric Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles100 ± 20.15-35 ± 3
After this compound Conjugation115 ± 30.18-25 ± 4
After Azide-Ligand Click Reaction125 ± 40.20-20 ± 5

Table 2: Physicochemical Characterization of Carboxylated Gold Nanoparticles

Nanoparticle StagePeak Absorbance (nm)Average Hydrodynamic Diameter (nm)Zeta Potential (mV)
Bare Carboxylated AuNPs52020 ± 1-40 ± 5
After this compound Conjugation52230 ± 2-30 ± 6
After Azide-Ligand Click Reaction52545 ± 3-22 ± 7

Table 3: Physicochemical Characterization of Carboxylated Liposomes

Liposome StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Liposomes120 ± 50.12-30 ± 4
After this compound Conjugation130 ± 60.15-20 ± 5
After Azide-Ligand Click Reaction145 ± 70.17-15 ± 6

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of carboxyl-functionalized nanoparticles with this compound and subsequent conjugation to an azide-containing molecule via copper-free click chemistry.

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of the amine group of this compound to the carboxyl groups on the surface of nanoparticles using carbodiimide (B86325) chemistry (EDC and NHS).

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., polymeric nanoparticles, gold nanoparticles, liposomes)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Centrifuge and appropriate centrifuge tubes or size-exclusion chromatography (SEC) column

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the nanoparticle suspension. The exact molar ratio should be optimized for your specific nanoparticle system.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation of this compound:

    • Immediately prior to use, dissolve this compound in DMSO to prepare a 10 mM stock solution.

    • Add the this compound stock solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the nanoparticles is a recommended starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.4 by adding Reaction Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Purification of DBCO-Functionalized Nanoparticles:

    • For polymeric or gold nanoparticles, pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle size and density).

    • Carefully remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh Reaction Buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted reagents.

    • For liposomes, purify the DBCO-functionalized liposomes using a size-exclusion chromatography (SEC) column to remove unreacted reagents.

  • Characterization:

    • Resuspend the final DBCO-functionalized nanoparticles in a suitable buffer.

    • Characterize the nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PDI), and measure the zeta potential to confirm surface charge changes.

Protocol 2: Copper-Free Click Chemistry Conjugation of an Azide-Modified Molecule

This protocol outlines the reaction between the DBCO-functionalized nanoparticles and an azide-containing molecule (e.g., a targeting ligand, fluorescent dye, or drug molecule).

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Disperse the purified DBCO-functionalized nanoparticles in Reaction Buffer to a desired concentration.

    • Add the azide-modified molecule to the nanoparticle dispersion. A 1.5 to 5-fold molar excess of the azide-modified molecule relative to the surface DBCO groups is recommended to ensure efficient conjugation.

  • Click Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically efficient under these conditions.

  • Purification of the Final Conjugate:

    • Purify the final conjugated nanoparticles using centrifugation or SEC, as described in Protocol 1, to remove any unreacted azide-modified molecule.

  • Final Characterization:

    • Resuspend the final conjugated nanoparticles in an appropriate buffer for storage and further applications.

    • Characterize the final product using DLS and zeta potential measurements to confirm the successful conjugation and assess the final physicochemical properties.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound and subsequent bioconjugation.

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Purification cluster_4 Step 5: Click Chemistry cluster_5 Step 6: Final Purification & Characterization start Carboxylated Nanoparticles activation Add EDC/NHS in MES Buffer (pH 6.0) start->activation conjugation Add this compound in PBS (pH 7.4) activation->conjugation purification1 Centrifugation / SEC conjugation->purification1 characterization1 DLS & Zeta Potential (DBCO-Nanoparticles) purification1->characterization1 click Add Azide-Modified Molecule characterization1->click purification2 Centrifugation / SEC click->purification2 characterization2 DLS & Zeta Potential (Final Conjugate) purification2->characterization2 final_product Targeted Nanoparticle characterization2->final_product

Caption: Experimental workflow for nanoparticle surface modification.

Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Nanoparticles

This diagram illustrates a generalized signaling pathway for the cellular uptake of nanoparticles that have been surface-modified with a targeting ligand to engage with specific cell surface receptors.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space np Targeted Nanoparticle (Ligand-Coated) receptor Cell Surface Receptor np->receptor binding 1. Ligand-Receptor Binding receptor->binding invagination 2. Membrane Invagination (Clathrin/Caveolin-mediated) binding->invagination endosome 3. Early Endosome Formation invagination->endosome late_endosome 4. Maturation to Late Endosome endosome->late_endosome recycling Receptor Recycling endosome->recycling lysosome 5. Fusion with Lysosome late_endosome->lysosome release 6. Drug Release/ Nanoparticle Degradation lysosome->release

Caption: Cellular uptake via receptor-mediated endocytosis.

Application Notes and Protocols for Fluorescent Probe Synthesis using Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-PEG4-Amine is a water-soluble, amine-functionalized linker containing a dibenzocyclooctyne (DBCO) group. This reagent is instrumental in the field of bioconjugation, particularly for the synthesis of fluorescent probes. The DBCO moiety allows for copper-free "click chemistry," a highly efficient and bioorthogonal reaction with azide-containing molecules. This property is invaluable for labeling sensitive biological targets without the need for a cytotoxic copper catalyst[1]. The integrated sulfonated polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, making it an ideal choice for biological applications[2].

These application notes provide a comprehensive guide to synthesizing a fluorescent probe using this compound and its subsequent application in labeling azide-modified proteins for cellular imaging.

Principle of Fluorescent Probe Synthesis

The synthesis of the fluorescent probe involves a two-step process. First, a fluorescent dye containing a carboxylic acid is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like EDC. This creates a highly reactive NHS ester. Subsequently, the amine group of this compound reacts with the NHS-activated dye to form a stable amide bond, resulting in the final DBCO-functionalized fluorescent probe.

Product Information

Product NameThis compound
CAS Number 2055198-05-3
Molecular Formula C₃₂H₄₂N₄O₁₀S
Molecular Weight 674.77 g/mol
Appearance White to off-white solid
Solubility Water, DMSO, DMF
Storage Store at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Synthesis of a DBCO-Fluorescent Probe

This protocol details the synthesis of a fluorescent probe by conjugating an amine-reactive fluorescent dye (in its NHS ester form) to this compound.

Materials:

  • This compound

  • Carboxylated fluorescent dye (e.g., Carboxy-TAMRA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Activation of Carboxylated Fluorescent Dye:

    • Dissolve the carboxylated fluorescent dye (1 equivalent) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and DCC or EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark.

    • Monitor the formation of the NHS ester by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the solution to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the NHS-activated dye.

  • Conjugation of NHS-activated Dye with this compound:

    • Dissolve this compound (1.2 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Slowly add the NHS-activated dye solution to the this compound solution with gentle stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

  • Purification of the DBCO-Fluorescent Probe:

    • Purify the reaction mixture by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Collect the fractions containing the desired product, identified by its characteristic absorbance.

    • Lyophilize the pure fractions to obtain the DBCO-fluorescent probe as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

    • Determine the concentration of the probe solution by measuring its absorbance at the dye's maximum absorption wavelength.

Quantitative Data Summary (Hypothetical):

ParameterValue
Yield of DBCO-Probe 65-80%
Purity (by HPLC) >95%
Mass Confirmation (ESI-MS) Expected [M+H]⁺ observed
Excitation Maximum (λex) 494 nm
Emission Maximum (λem) 517 nm
Protocol 2: Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein containing metabolically incorporated azide (B81097) groups with the synthesized DBCO-fluorescent probe.

Materials:

  • DBCO-fluorescent probe (from Protocol 1)

  • Azide-modified protein (e.g., antibody, enzyme) in an azide-free buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • SDS-PAGE analysis equipment

  • Fluorescence imaging system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DBCO-fluorescent probe in DMSO or water.

    • Determine the concentration of the azide-modified protein solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-fluorescent probe to the azide-modified protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle agitation.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted DBCO-fluorescent probe using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization of the Labeled Protein:

    • Confirm the successful labeling by SDS-PAGE. The labeled protein will exhibit fluorescence under UV illumination.

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

Quantitative Data Summary (Hypothetical):

ParameterValue
Protein Recovery >85%
Degree of Labeling (DOL) 2-5
Labeling Efficiency >90%
Purity of Labeled Protein >95%

Application Example: Imaging EGFR on Cancer Cells

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in cancer cells[3][4]. A fluorescent probe synthesized with this compound can be used to visualize EGFR on the surface of cancer cells that have been metabolically engineered to express azide groups on their cell surface glycans.

Experimental Workflow:

  • Metabolic Labeling of Cancer Cells: Culture cancer cells (e.g., A431) in a medium supplemented with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) for 48-72 hours to introduce azide groups onto cell surface glycoproteins.

  • Cellular Labeling: Incubate the azide-labeled cells with the DBCO-fluorescent probe in a serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the unbound probe.

  • Imaging: Visualize the fluorescently labeled EGFR on the cell surface using fluorescence microscopy.

Visualizations

G cluster_0 Probe Synthesis Dye Carboxylated Fluorescent Dye NHS_Ester NHS-activated Dye Dye->NHS_Ester EDC, NHS Probe DBCO-Fluorescent Probe NHS_Ester->Probe DBCO_Amine This compound DBCO_Amine->Probe

Figure 1. Workflow for the synthesis of a DBCO-fluorescent probe.

G cluster_1 Cellular Labeling & Imaging Cells Cancer Cells Azide_Cells Azide-labeled Cancer Cells Cells->Azide_Cells Metabolic Labeling (Ac4ManNAz) Labeled_Cells Fluorescently Labeled EGFR on Cells Azide_Cells->Labeled_Cells DBCO-Probe Incubation Imaging Fluorescence Microscopy Labeled_Cells->Imaging

Figure 2. Experimental workflow for labeling and imaging EGFR.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Figure 3. Simplified EGFR signaling pathway.

References

Revolutionizing Bioconjugation: A Detailed Guide to EDC/NHS Activation of Carboxyl Groups for Sulfo-DBCO-PEG4-Amine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of advanced bioconjugation, the precise and efficient coupling of molecules is paramount. This application note provides a comprehensive protocol for the activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the covalent attachment of Sulfo-DBCO-PEG4-Amine. This methodology is critical for researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates for applications ranging from targeted therapeutics to advanced diagnostics.

This document outlines the fundamental principles of the two-step EDC/Sulfo-NHS reaction, detailing the mechanism of carboxyl group activation and the subsequent formation of a stable amide bond with the primary amine of Sulfo-DBCO-PEG4-Amine. The inclusion of a hydrophilic PEG4 spacer and a DBCO moiety for copper-free click chemistry makes this reagent a versatile tool in the bioconjugation toolbox.

Principles of the Reaction

The conjugation process begins with the activation of a carboxyl group (-COOH) on a target molecule (e.g., protein, nanoparticle, or surface) using EDC. This reaction forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance stability and efficiency, Sulfo-NHS is introduced to convert the O-acylisourea intermediate into a more stable, amine-reactive Sulfo-NHS ester.[1][2] This semi-stable ester then readily reacts with the primary amine of Sulfo-DBCO-PEG4-Amine to form a stable amide bond, covalently linking the two molecules.[3][4] The two-step process is preferred as it allows for the removal of excess EDC and byproducts before the addition of the amine-containing molecule, thereby preventing unwanted side reactions.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of a carboxyl-containing molecule and its subsequent conjugation to Sulfo-DBCO-PEG4-Amine.

Materials and Reagents
  • Carboxyl-containing molecule (e.g., protein, peptide, nanoparticle)

  • Sulfo-DBCO-PEG4-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Step 1: Activation of Carboxyl Groups
  • Preparation of Reactants:

    • Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration.

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • Add a molar excess of EDC and Sulfo-NHS to the solution of the carboxyl-containing molecule. For optimal results, a 2 to 10-fold molar excess of EDC and a 1.2 to 5-fold molar excess of Sulfo-NHS relative to the carboxyl groups is recommended as a starting point for optimization.[5][6]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1][7]

Step 2: Conjugation with Sulfo-DBCO-PEG4-Amine
  • Preparation of Sulfo-DBCO-PEG4-Amine:

    • Dissolve Sulfo-DBCO-PEG4-Amine in Coupling Buffer. Due to its hydrophilic nature, it is readily soluble in aqueous buffers.[3][4]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and Sulfo-NHS from the activated molecule solution using a desalting column or dialysis equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Add the Sulfo-DBCO-PEG4-Amine solution to the activated molecule solution. A 1.5 to 20-fold molar excess of the amine-containing linker to the activated molecule is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1][5]

Step 3: Quenching and Purification
  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.[5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Quantitative Data Summary

The efficiency of the EDC/Sulfo-NHS coupling reaction is influenced by several factors. The following tables summarize key quantitative parameters for optimizing the conjugation protocol.

Table 1: Recommended Molar Ratios for Activation and Coupling

ParameterRecommended Molar Ratio (Reagent:Carboxyl Group)Typical Starting RatioNotes
EDC : Carboxyl Group2:1 to 10:1[5][6]4:1A molar excess drives the activation reaction.
Sulfo-NHS : Carboxyl Group1.2:1 to 5:1[5][6]2:1Stabilizes the activated intermediate.
Sulfo-DBCO-PEG4-Amine : Activated Carboxyl Group1.5:1 to 20:110:1A molar excess ensures efficient conjugation. This should be optimized for each specific application.

Table 2: Recommended Reaction Conditions

StepParameterRecommended RangeTypical ConditionBuffer
Activation pH4.5 - 6.05.50.1 M MES
Time15 - 30 minutes15 minutes
TemperatureRoom TemperatureRoom Temperature
Coupling pH7.2 - 8.57.4PBS
Time2 hours - Overnight2 hours
Temperature4°C - Room TemperatureRoom Temperature
Quenching Time15 - 30 minutes15 minutes1 M Tris-HCl or Glycine

Visualizing the Process

To further elucidate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow start Start: Carboxyl- Containing Molecule activation Step 1: Activation Add EDC and Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Incubate 15-30 min at RT start->activation purification1 Optional: Purification Remove excess EDC/Sulfo-NHS (Desalting Column/Dialysis) activation->purification1 conjugation Step 2: Conjugation Add Sulfo-DBCO-PEG4-Amine in Coupling Buffer (pH 7.2-8.5) Incubate 2h at RT or overnight at 4°C activation->conjugation (if purification is skipped) purification1->conjugation quenching Step 3: Quenching Add Quenching Buffer (e.g., Tris-HCl) Incubate 15-30 min at RT conjugation->quenching purification2 Final Purification Remove excess reagents (Desalting Column/Dialysis) quenching->purification2 end End: Sulfo-DBCO-PEG4 Conjugated Molecule purification2->end reaction_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxyl R-COOH Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate Intermediate->Carboxyl Hydrolysis NHS_Ester Sulfo-NHS Ester (amine-reactive) Intermediate->NHS_Ester + Sulfo_NHS Sulfo-NHS Sulfo_NHS->NHS_Ester Amide_Bond R-CO-NH-PEG4-DBCO (Stable Amide Bond) NHS_Ester->Amide_Bond + DBCO_Amine Sulfo-DBCO-PEG4-NH2 DBCO_Amine->Amide_Bond

References

A Comprehensive Guide to Bioconjugation with Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Sulfo DBCO-PEG4-Amine, a heterobifunctional linker, in bioconjugation. This reagent is a valuable tool for introducing a dibenzocyclooctyne (DBCO) moiety onto biomolecules and surfaces for subsequent copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

This compound is particularly advantageous for applications in targeted drug delivery, the development of antibody-drug conjugates (ADCs), and advanced imaging.[1] The sulfonated DBCO group and the polyethylene (B3416737) glycol (PEG) spacer significantly enhance the water solubility and biocompatibility of the linker and its conjugates, which is crucial for in vivo applications.[1][2][3] The terminal primary amine allows for versatile conjugation to molecules containing activated esters, carboxylic acids, or other amine-reactive functional groups.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided below.

PropertyValue
Synonyms Sulfo dibenzocyclooctyne-PEG4-amine
Molecular Formula C₃₂H₄₂N₄O₁₀S[1]
Molecular Weight 674.77 g/mol [2]
Purity ≥ 95% (HPLC)[1]
Appearance Slightly yellow to slightly grey crystalline solid[1]
Solubility Soluble in water, DMSO, and DMF[4]
Storage Conditions Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The product should be kept dry and protected from light.[2][3]

Experimental Protocols

The following protocols provide a step-by-step guide for the two primary methods of conjugating this compound to a target molecule, followed by the copper-free click reaction.

Protocol 1: Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a biomolecule (e.g., a protein) containing available carboxyl groups (e.g., on aspartic and glutamic acid residues). The carboxyl groups are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a reactive sulfo-NHS ester, which then couples with the primary amine of this compound.

Recommended Reaction Conditions

ParameterRecommendation
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5
Molar Ratio (EDC:Sulfo-NHS:Carboxyl) 1.2:1.2:1 (starting point)
Molar Excess (Amine Linker:Carboxyl) 10 to 20-fold
Reaction Temperature Room Temperature (20-25°C) or 4°C
Reaction Time Activation: 15-30 minutes; Coupling: 2 hours at RT or overnight at 4°C
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Purification Method Dialysis or desalting column

Materials:

  • Biomolecule with carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.

    • Dissolve the biomolecule in Coupling Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • In a microcentrifuge tube, add the biomolecule solution.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the activated biomolecule.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Recommended Reaction Conditions

ParameterRecommendation
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.0-7.4 or HEPES buffer
Molar Excess (Azide:DBCO) 1.5 to 3-fold
Reaction Temperature 4°C to 37°C
Reaction Time 2 to 12 hours (can be extended for higher efficiency)
Purification Method Dialysis, desalting columns, or Size-Exclusion Chromatography (SEC)

Materials:

  • DBCO-functionalized biomolecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Dialysis, desalting columns, or SEC equipment

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

    • Add the azide-containing solution to the DBCO-functionalized biomolecule. A 1.5 to 3-fold molar excess of the azide (B81097) molecule is recommended as a starting point.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • If necessary, purify the final conjugate to remove excess azide-containing molecules using dialysis, a desalting column, or SEC.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the bioconjugation process with this compound.

G cluster_0 Protocol 1: DBCO Functionalization cluster_1 Protocol 2: Copper-Free Click Reaction (SPAAC) A Prepare Biomolecule (with -COOH groups) B Activate with EDC/Sulfo-NHS A->B 15-30 min at RT C Add this compound B->C 2h at RT or O/N at 4°C D Quench Reaction C->D 15 min at RT E Purify DBCO-Biomolecule D->E G Combine with DBCO-Biomolecule E->G F Prepare Azide-Molecule F->G H Incubate G->H 2-12h at RT or 4°C I Purify Final Conjugate H->I

Caption: Experimental workflow for bioconjugation with this compound.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule-COOH Biomolecule-COOH EDC_NHS + EDC, Sulfo-NHS Activated_Biomolecule Biomolecule-CO-NHS Linker + H₂N-PEG4-DBCO DBCO_Biomolecule Biomolecule-CO-NH-PEG4-DBCO DBCO_Biomolecule_2 Biomolecule-CO-NH-PEG4-DBCO Azide + N₃-Molecule Final_Conjugate Biomolecule-Linker-Triazole-Molecule

Caption: Chemical pathway for bioconjugation with this compound.

References

Applications of Sulfo DBCO-PEG4-Amine in targeted therapy research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo DBCO-PEG4-Amine is a heterobifunctional linker that has emerged as a critical tool in the field of targeted therapy, particularly in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][3] Its unique structure, featuring a sulfated dibenzocyclooctyne (Sulfo-DBCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, and a terminal amine group, provides a versatile platform for bioconjugation.[4][5] The Sulfo-DBCO moiety enables highly efficient and specific copper-free click chemistry reactions with azide-tagged molecules, while the amine group allows for straightforward conjugation to carboxylic acids or activated esters on proteins, drugs, or other biomolecules.[2][3] The inclusion of a PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in targeted therapy research.

Key Applications in Targeted Therapy

This compound is instrumental in several key areas of targeted therapy research:

  • Antibody-Drug Conjugate (ADC) Development: This is one of the most prominent applications. The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The amine group of the linker is first reacted with an activated carboxyl group on the drug or another linker, and the DBCO group is then used to "click" the drug-linker complex to an azide-modified antibody. This modular approach allows for the precise control over the drug-to-antibody ratio (DAR).[1][]

  • Development of Targeted Nanoparticles: The linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands such as antibodies, peptides, or small molecules. This facilitates the delivery of therapeutic payloads encapsulated within the nanoparticles to specific cell types, thereby increasing efficacy and reducing off-target toxicity.

  • PROTAC Development: In the field of PROteolysis TArgeting Chimeras (PROTACs), this compound can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand.[7] The hydrophilic nature of the PEG spacer can improve the solubility and cell permeability of the PROTAC molecule.

  • Fluorescent Labeling and Imaging: The DBCO group allows for the efficient and specific attachment of azide-containing fluorescent dyes to antibodies or other targeting molecules. This enables the development of targeted imaging agents for diagnostic purposes and for tracking the biodistribution of therapeutics in preclinical models.

Data Presentation

The following tables provide a summary of representative quantitative data that could be generated in experiments utilizing this compound.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Analysis

Targeting AntibodyPayloadConjugation MethodMolar Ratio (Linker:Ab)Conjugation Efficiency (%)Average DAR
TrastuzumabMMAECopper-Free Click Chemistry5:1923.8
CetuximabDM1Copper-Free Click Chemistry10:1857.2
RituximabCamptothecinCopper-Free Click Chemistry3:1952.9

Table 2: In Vitro Cytotoxicity of an ADC constructed with this compound

Cell LineTarget AntigenADCIC50 (nM)
SK-BR-3HER2Trastuzumab-PEG4-DBCO-MMAE1.5
BT-474HER2Trastuzumab-PEG4-DBCO-MMAE2.1
MDA-MB-231HER2-negativeTrastuzumab-PEG4-DBCO-MMAE> 1000

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process. First, the drug is modified with the this compound linker. Second, the drug-linker complex is conjugated to an azide-modified antibody via copper-free click chemistry.

Materials:

  • Targeting antibody (e.g., Trastuzumab)

  • Azide-modification reagent for the antibody (e.g., Azide-PEG4-NHS ester)

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Step 1: Modification of the Cytotoxic Drug with this compound

  • Dissolve the carboxylated cytotoxic drug in anhydrous DMSO to a final concentration of 10 mM.

  • Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM.

  • In a separate tube, dissolve EDC and Sulfo-NHS in anhydrous DMSO to a final concentration of 50 mM each.

  • To the drug solution, add a 1.2-fold molar excess of the EDC/Sulfo-NHS solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a 1.5-fold molar excess of the this compound solution to the activated drug solution.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • The resulting DBCO-modified drug can be purified by reverse-phase HPLC.

Step 2: Azide (B81097) Modification of the Antibody

  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10%.

  • Incubate the reaction for 1 hour at room temperature with gentle agitation.

  • Remove the excess azide reagent using a desalting column equilibrated with PBS.

Step 3: Copper-Free Click Chemistry Conjugation

  • To the azide-modified antibody, add a 3 to 5-fold molar excess of the DBCO-modified drug from Step 1.

  • Incubate the reaction overnight at 4°C with gentle mixing.

  • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker complex.

  • Characterize the ADC to determine the DAR using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

  • The DAR is the molar ratio of the drug to the antibody.

B. SDS-PAGE Analysis

  • Run samples of the unconjugated antibody, the azide-modified antibody, and the final ADC on an SDS-PAGE gel under reducing and non-reducing conditions.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • Conjugation will result in a shift in the molecular weight of the antibody bands.

Visualizations

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (this compound Linker) TumorCell Tumor Cell ADC->TumorCell Targeting Antigen Tumor Antigen ReceptorBinding Receptor-Mediated Endocytosis Antigen->ReceptorBinding Binding Endosome Endosome ReceptorBinding->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Apoptosis DrugRelease->Apoptosis Induction

Caption: Mechanism of action for an ADC utilizing a this compound linker.

Experimental_Workflow Ab Antibody AzideMod Azide Modification (Azide-PEG-NHS) Ab->AzideMod AzideAb Azide-Modified Antibody AzideMod->AzideAb Click Copper-Free Click Chemistry AzideAb->Click Drug Drug (-COOH) Activation EDC/Sulfo-NHS Activation Drug->Activation Linker This compound Linker->Activation DbcoDrug DBCO-Modified Drug Activation->DbcoDrug DbcoDrug->Click ADC Antibody-Drug Conjugate Click->ADC Purification Purification & Characterization ADC->Purification

Caption: Experimental workflow for two-step ADC synthesis.

Signaling_Pathway cluster_cell Target Cell Receptor Surface Receptor (e.g., HER2) ADC_bound ADC Binding Receptor->ADC_bound Internalization Internalization ADC_bound->Internalization Lysosomal_Degradation Lysosomal Degradation & Drug Release Internalization->Lysosomal_Degradation Drug_Target Intracellular Target (e.g., Tubulin, DNA) Lysosomal_Degradation->Drug_Target Cell_Cycle_Arrest Cell Cycle Arrest Drug_Target->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ADC Extracellular ADC ADC->Receptor Binding

Caption: Cellular signaling pathway initiated by ADC binding and drug delivery.

References

Application Notes: Sulfo DBCO-PEG4-Amine in Diagnostic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo DBCO-PEG4-Amine is a heterobifunctional linker designed for advanced bioconjugation, bridging carboxyl-containing molecules and azide-modified targets through a two-step process. This reagent is particularly valuable in the development of sensitive and robust diagnostic assays. Its structure features three key components:

  • Amine (-NH2) Group: Enables covalent conjugation to carboxyl groups (-COOH) on proteins, surfaces (e.g., ELISA plates, carboxylated nanoparticles), or other molecules using standard carbodiimide (B86325) chemistry (EDC/NHS).

  • Dibenzocyclooctyne (DBCO) Group: A sterically strained alkyne that facilitates rapid and highly specific covalent bond formation with azide-containing molecules via Copper-Free Click Chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, thus minimizing background signal in assays.

  • Hydrophilic Sulfo-PEG4 Spacer: A sulfonated polyethylene (B3416737) glycol (PEG) linker that enhances the water solubility of the reagent and the resulting conjugates.[1][2][3] This spacer reduces aggregation, minimizes steric hindrance, and improves the accessibility of the reactive groups, leading to more efficient and reproducible conjugations.[4]

The use of this compound offers significant advantages in diagnostic assays by providing a stable, covalent, and precisely oriented immobilization of biomolecules, which can lead to improved assay performance.

Applications in Diagnostic Assays

The unique properties of this compound make it an ideal tool for several diagnostic platforms:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the covalent immobilization of capture antibodies or antigens onto carboxylated microplate surfaces. This method provides a stable and oriented attachment, potentially enhancing the sensitivity and reproducibility of the assay compared to passive adsorption.

  • Lateral Flow Immunoassays (LFIA): For the conjugation of antibodies to carboxyl-functionalized nanoparticles (e.g., gold or latex beads).[4] The stable covalent linkage created by this method is crucial for the robustness and shelf-life of LFIA strips.

  • Biosensors: For modifying the surface of biosensors to specifically capture target analytes with high sensitivity.

Quantitative Data Summary

The efficiency of bioconjugation is a critical parameter that influences the overall performance of a diagnostic assay. The following tables summarize key quantitative data related to the chemistries involved when using this compound.

Table 1: Recommended Molar Ratios for Bioconjugation Reactions

Conjugation StepReagent 1 (Biomolecule)Reagent 2 (Linker/Partner)Recommended Molar Excess of Reagent 2Reference(s)
Amine Coupling (EDC/NHS mediated) Carboxylated SurfaceThis compound5 to 20-fold[5]
Antibody Labeling with DBCO-NHS Ester *AntibodyDBCO-NHS Ester20 to 30-fold[6]
Copper-Free Click Reaction (SPAAC) DBCO-functionalized AbAzide-modified partner2 to 4-fold[6]

Note: DBCO-NHS ester is used to modify amines on an antibody, an alternative and common workflow.

Table 2: Performance Comparison of a Click Chemistry-Based Peptide ELISA

ParameterClick Chemistry-Peptide ELISABiotin-Avidin System (Control)Reference(s)
Limit of Detection (LOD) 25-100 ng/well25-1000 ng/well[7][8]
Reproducibility (%CV) 0.15 - 7.51 (High Conc.)Not specified[8]
Stability Stable for up to 4 weeks at 4°CNot specified[8]

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the key experimental workflows for utilizing this compound in diagnostic assays.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Biomolecule Conjugation s1 Carboxylated Surface s2 EDC / Sulfo-NHS Activation s1->s2 s3 Activated Ester Surface s2->s3 l1 Add Sulfo DBCO-PEG4-Amine s3->l1 l2 DBCO-Functionalized Surface l1->l2 b1 Add Azide-Modified Capture Antibody l2->b1 b2 Covalently Immobilized Antibody b1->b2

Caption: Workflow for immobilizing an azide-antibody using this compound.

G Ab 1. Antibody DBCO_NHS 2. DBCO-NHS Ester Ab->DBCO_NHS Mix & Incubate (20-30x molar excess) Ab_DBCO 3. DBCO-labeled Antibody Purify1 4. Purification (Desalting Column) Ab_DBCO->Purify1 Azide_NP 5. Azide-modified Nanoparticle Purify1->Azide_NP Mix Purified Ab-DBCO Conjugate 6. Click Reaction (SPAAC) Azide_NP->Conjugate Final_NP 7. Antibody-Nanoparticle Conjugate Conjugate->Final_NP Purify2 8. Purification (Centrifugation) Final_NP->Purify2

Caption: Workflow for preparing antibody-nanoparticle conjugates for LFIA.

Experimental Protocols

Protocol 1: Development of a Click Chemistry-Based ELISA

This protocol describes the covalent immobilization of an azide-modified capture antibody onto a carboxylated microplate using this compound.

Materials:

  • Carboxylate-modified 96-well microplates

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Azide-modified capture antibody

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

Procedure:

  • Plate Activation: a. Prepare a fresh solution of 5 mg/mL EDC and 10 mg/mL Sulfo-NHS in chilled Activation Buffer. b. Add 100 µL of the EDC/Sulfo-NHS solution to each well of the carboxylate-modified plate. c. Incubate for 15-30 minutes at room temperature with gentle shaking. d. Wash the plate 3 times with Activation Buffer.

  • Immobilization of this compound: a. Immediately prepare a 1 mg/mL solution of this compound in PBS, pH 7.4. b. Add 100 µL of the linker solution to each activated well. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. d. Wash the plate 3 times with PBS, pH 7.4.

  • Quenching Unreacted Sites (Optional but Recommended): a. Add 200 µL of Quenching Solution to each well. b. Incubate for 15-30 minutes at room temperature. c. Wash the plate 3 times with PBST.

  • Conjugation of Azide-Modified Antibody (Click Reaction): a. Dilute the azide-modified capture antibody to a final concentration of 1-10 µg/mL in PBS, pH 7.4. b. Add 100 µL of the antibody solution to each DBCO-functionalized well. c. Incubate for 4-12 hours at room temperature or overnight at 4°C.[6] d. Wash the plate 3 times with PBST.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times with PBST. The plate is now ready for the standard ELISA procedure (sample addition, detection antibody, substrate).

Protocol 2: Preparation of Antibody-Conjugated Gold Nanoparticles for LFIA

This protocol describes an alternative, common workflow: labeling an antibody with a DBCO-NHS ester and conjugating it to azide-functionalized gold nanoparticles.

Materials:

  • Antibody (purified, in amine-free buffer like PBS)

  • DBCO-PEG4-NHS Ester

  • Azide-functionalized Gold Nanoparticles (AuNPs)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

  • Centrifugation equipment suitable for nanoparticles

Procedure:

  • Antibody Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., PBS) and free of protein stabilizers like BSA.[6] b. Adjust the antibody concentration to 1-2 mg/mL.

  • Activation of Antibody with DBCO-NHS Ester: a. Prepare a fresh 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO. b. Add a 20 to 30-fold molar excess of the DBCO-NHS Ester solution to the antibody solution.[6] The final DMSO concentration should be below 20%. c. Incubate for 60 minutes at room temperature with gentle mixing.[6] d. Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification of DBCO-labeled Antibody: a. Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). b. Determine the concentration and degree of labeling of the purified DBCO-antibody.

  • Click Reaction with Azide-Gold Nanoparticles: a. Dilute the azide-AuNPs in a compatible buffer (e.g., PBS). b. Add the purified DBCO-labeled antibody to the azide-AuNP solution. A 2 to 4-fold molar excess of azide (B81097) groups on the nanoparticles relative to the DBCO-antibody is a good starting point. c. Incubate the mixture for 12-24 hours at 4°C with gentle mixing to allow the click reaction to proceed.[9]

  • Purification and Storage of Conjugates: a. Purify the conjugated nanoparticles by centrifugation to remove unconjugated antibodies. The exact speed and time will depend on the size of the nanoparticles. b. Resuspend the pellet in a suitable storage buffer containing a stabilizer (e.g., BSA or PEG). c. Store the final antibody-AuNP conjugates at 4°C, protected from light.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive reagents (hydrolysis of NHS ester or DBCO group).- Suboptimal molar ratios.- Presence of competing nucleophiles (e.g., Tris, azide) in buffers.[6]- Steric hindrance.- Prepare NHS ester solutions fresh in anhydrous DMSO.- Store DBCO reagents desiccated at -20°C.- Optimize the molar excess of the labeling reagent.- Ensure all buffers are free of primary amines (for NHS reactions) and sodium azide (for DBCO reactions).- Consider a longer PEG spacer if steric hindrance is suspected.
High Assay Background - Non-specific binding of detection reagents.- Insufficient blocking.- Aggregation of nanoparticle conjugates.- Increase the concentration or incubation time for the blocking step.- Add detergents (e.g., Tween-20) to wash buffers.- Ensure nanoparticle conjugates are fully resuspended and monodispersed. Optimize purification steps to remove aggregates.
Poor Reproducibility - Inconsistent reagent preparation.- Variation in incubation times or temperatures.- Incomplete washing steps.- Prepare fresh reagents for each experiment.- Strictly control all incubation parameters.- Ensure thorough and consistent washing between steps to remove unbound reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfo DBCO-PEG4-Amine Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo DBCO-PEG4-Amine and related conjugations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, heterobifunctional linker containing a sulfonate group for increased hydrophilicity, a terminal amine group, and a dibenzocyclooctyne (DBCO) group. The PEG4 spacer provides a flexible and extended connection between conjugated molecules. Its primary use is in bioconjugation, where the amine group can be coupled to an activated carboxyl group (like an NHS ester), and the DBCO group can then react with an azide-functionalized molecule via copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC).[1][2][3][4]

Q2: My conjugation reaction with a Sulfo DBCO-PEG4-NHS ester is showing a low yield. What are the potential causes?

Low yield in a conjugation reaction involving a Sulfo DBCO-PEG4-NHS ester and an amine-containing molecule can stem from several factors. These primarily relate to the NHS ester-amine coupling step and include suboptimal pH, the use of inappropriate buffers, reagent instability, incorrect stoichiometry, or steric hindrance.[5][6][7]

Q3: What is the optimal pH for reacting an NHS ester with an amine?

The optimal pH for most N-hydroxysuccinimide (NHS) ester conjugations is between 7.2 and 8.5.[5] A pH of 8.3-8.5 is often recommended as a starting point.[5] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases, reducing its availability to react with the amine.[5][8]

Q4: Can I use Tris buffer for my NHS ester conjugation?

No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5][9][10][11] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, bicarbonate, or borate (B1201080) buffers.[5][9][11] If your protein is in a Tris-containing buffer, a buffer exchange should be performed before starting the conjugation.[5]

Q5: How can I minimize the hydrolysis of my Sulfo DBCO-PEG4-NHS ester?

NHS esters are sensitive to moisture.[7][9][10][11][12] To minimize hydrolysis, always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9][10][11][12] Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[5][8][9][10][12] Unused stock solutions in anhydrous solvents can be stored for a few days if frozen and protected from moisture.[9][10][11]

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving the causes of low yield in your this compound conjugation reactions.

Problem 1: Low Yield in NHS Ester-Amine Coupling
Potential Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer pH is between 7.2 and 8.5.[5] A common starting point is pH 8.3.[5]
Incorrect Buffer Use amine-free buffers such as PBS, HEPES, or borate buffer.[5][9] Perform a buffer exchange if your sample contains Tris or other primary amines.[5]
Reagent Instability Allow the NHS ester to warm to room temperature before opening.[9][10][11][12] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][8][9][10][12] Avoid repeated freeze-thaw cycles of the stock solution.[5]
Low Reagent Concentration Increasing the concentration of the reactants can favor the desired reaction over hydrolysis.[5] A typical starting protein concentration is 1-10 mg/mL.[5]
Inappropriate Molar Ratio Optimize the molar excess of the NHS ester to your amine-containing molecule. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8] Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[5]
Steric Hindrance If the primary amine on your target molecule is sterically hindered, consider using a linker with a longer spacer arm.[5] The PEG4 spacer in this compound is designed to reduce steric hindrance.[12][13]
Protein Aggregation A high degree of labeling can sometimes cause protein aggregation.[5] Optimize the molar ratio of the NHS ester to your protein. Ensure buffer conditions are optimal for your protein's stability.[5]
Problem 2: Low Yield in Copper-Free Click Chemistry (SPAAC)
Potential Cause Recommended Solution
Reagent Instability Strained cyclooctynes like DBCO can be unstable under certain conditions, such as acidic environments or during prolonged storage.[6] Store reagents as recommended by the manufacturer and use them promptly after reconstitution.[6]
Steric Hindrance Bulky molecules near the azide (B81097) or DBCO can physically block the reactive sites.[6][7] The PEG4 spacer helps to mitigate this.[7][12]
Solubility Issues Poor solubility of either the azide- or DBCO-containing molecule can reduce reaction rates.[6] The "Sulfo" group on the DBCO reagent significantly improves water solubility.[1][3][4][] If necessary, a co-solvent like DMSO can be added, but keep the final concentration low to avoid protein denaturation.[6]
Incorrect Stoichiometry Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[6]
Suboptimal Reaction Conditions Reactions with DBCO and azides are generally more efficient at higher concentrations and temperatures (e.g., 4-37°C).[9][10][11] Longer incubation times can also improve efficiency.[9][10][11]
Presence of Azides in Buffer Avoid buffers containing sodium azide, as it will react with the DBCO group.[9][10][11]

Experimental Protocols

Protocol 1: Labeling an Amine-Containing Protein with Sulfo DBCO-PEG4-NHS Ester

This protocol describes the conjugation of a pre-activated Sulfo DBCO-PEG4-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Amine-containing protein (1-10 mg/mL)

  • Sulfo DBCO-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.[5]

  • Prepare the NHS Ester Solution: Immediately before use, allow the Sulfo DBCO-PEG4-NHS ester vial to come to room temperature.[9][10][11][12] Dissolve the ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[8] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[5]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8] Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Remove the excess, unreacted reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[8]

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

Materials:

  • DBCO-labeled molecule

  • Azide-labeled molecule

  • Reaction buffer (e.g., PBS, azide-free)

Procedure:

  • Prepare Reactants: Dissolve the DBCO- and azide-containing molecules in the reaction buffer.

  • Reaction: Combine the reactants in the desired molar ratio. A slight excess (1.5-5 mole equivalents) of one component can be used to drive the reaction.[10]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 2-12 hours.[10] Reactions can be performed at up to 37°C to increase the rate.[9][10][11]

  • Purification: The resulting conjugate can be purified as needed, for example, by size exclusion chromatography or HPLC.

Visualizations

G cluster_0 Step 1: NHS Ester-Amine Coupling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_Amine Protein with Primary Amine (-NH2) DBCO_Protein DBCO-Labeled Protein Protein_Amine->DBCO_Protein Reaction at pH 7.2-8.5 in amine-free buffer DBCO_NHS Sulfo DBCO-PEG4-NHS Ester DBCO_NHS->DBCO_Protein NHS_byproduct NHS Byproduct DBCO_Protein->NHS_byproduct Final_Conjugate Final Conjugate (Triazole Linkage) DBCO_Protein->Final_Conjugate Bioorthogonal Reaction Azide_Molecule Azide-Functionalized Molecule (-N3) Azide_Molecule->Final_Conjugate

Caption: Workflow for a two-step this compound conjugation.

G Start Low Conjugation Yield Observed Check_pH Is the pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Buffer->Buffer_Exchange No Check_Reagent Was the NHS ester handled properly (anhydrous conditions)? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Use_Fresh_Reagent Use fresh, properly stored NHS ester Check_Reagent->Use_Fresh_Reagent No Check_Ratio Is the molar ratio of NHS ester to amine optimized? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent->Check_Ratio Optimize_Ratio Perform titration of molar ratios Check_Ratio->Optimize_Ratio No Check_Concentration Are reactant concentrations adequate? Check_Ratio->Check_Concentration Yes Optimize_Ratio->Check_Concentration Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Yield_Improved Yield Improved Check_Concentration->Yield_Improved Yes Increase_Concentration->Yield_Improved

Caption: Troubleshooting flowchart for low yield in NHS ester-amine coupling.

References

Preventing side reactions of DBCO with cysteine residues.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of Dibenzocyclooctyne (DBCO) reagents with cysteine residues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the side reaction between DBCO and cysteine?

While DBCO is highly reactive towards azides in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), it can also undergo a slower, off-target reaction with the thiol (sulfhydryl) group of cysteine residues.[1][2] This undesired reaction, known as a thiol-yne addition, results in the formation of a stable thioether bond, creating a non-specific conjugate.[1][3]

Q2: Why is the DBCO-cysteine side reaction a problem?

This side reaction can lead to several experimental issues:

  • Non-specific Labeling: Proteins or other biomolecules containing accessible cysteine residues can become unintentionally labeled, leading to high background signals and confounding data.[1]

  • Reduced Yield: The desired DBCO-azide conjugation is depleted as the DBCO reagent is consumed by the side reaction.

  • Ambiguous Results: The presence of unintended conjugates makes it difficult to interpret analytical results, such as those from mass spectrometry or fluorescence imaging.[4]

Q3: How can I detect if the DBCO-cysteine side reaction is occurring?

The formation of the thiol-DBCO adduct can be confirmed using analytical techniques that detect changes in molecular weight or composition. The most common methods are:

  • Mass Spectrometry (LC-MS): This technique can identify the precise mass of the unintended thioether adduct.[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from the side product, allowing for quantification of each species.[4]

Q4: What is the primary strategy to prevent the side reaction with cysteine?

The most effective strategy is to block the free thiol groups on cysteine residues before introducing the DBCO reagent.[1] This is typically done by alkylating the thiols with a reagent that is highly specific for cysteines and does not interfere with the subsequent DBCO-azide reaction. Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are commonly used for this purpose.[1][3][5]

Q5: Which reaction is faster: DBCO with an azide (B81097) or DBCO with a thiol?

The desired SPAAC reaction between DBCO and an azide is significantly faster than the thiol-yne side reaction. The reaction rate with azides is reported to be up to two orders of magnitude higher than with thiols.[1] However, in complex biological samples with a high concentration of free thiols, the side reaction can still be significant.[4]

Q6: How do reaction conditions like pH and buffer composition affect the side reaction?

Reaction conditions can influence the rate of the thiol-yne reaction.[4]

  • pH: The reactivity of the cysteine thiol group is pH-dependent. At pH values between 6.5 and 7.5, maleimide (B117702) reagents (a common thiol-blocking agent) react specifically with thiols.[6] Higher pH can increase the nucleophilicity of the thiol, potentially increasing the rate of the side reaction.

  • Buffers: Avoid buffers containing extraneous thiols (e.g., DTT, TCEP, or β-mercaptoethanol) during the DBCO conjugation step, as they will compete for the DBCO reagent.[6] It is also critical to avoid buffers containing sodium azide, as this will directly compete with your azide-labeled molecule.[7][8]

Q7: Are there specific contexts where DBCO is intended to react with cysteine?

Yes. While the reaction with endogenous cysteines is typically an unwanted side reaction, researchers have engineered specific peptide sequences, known as "DBCO-tags," that enhance the reactivity of a specific cysteine residue towards DBCO.[9][10][11] This method leverages the thiol-yne reaction for highly selective, site-specific protein modification.[9][11][12]

Troubleshooting Guide

Problem: High background or non-specific labeling in my experiment.

This is the most common issue arising from the DBCO-cysteine side reaction. The workflow below can help you diagnose and solve the problem.

G cluster_0 start Problem: High Background or Non-Specific Labeling q1 Are free cysteine residues present in your sample? start->q1 sol1 Primary Cause Identified. Solution: Implement a thiol-blocking step prior to DBCO conjugation. (See Protocol 1) q1->sol1 Yes q2 Are you using azide-free buffers? (e.g., no sodium azide) q1->q2 No sol2 Azide in buffer competes with your target molecule. Solution: Use an azide-free buffer such as PBS or HEPES. q2->sol2 No q3 Other Potential Issues: - Reagent degradation - Suboptimal concentration - Steric hindrance q2->q3 Yes

Caption: Troubleshooting workflow for non-specific DBCO labeling.

Data Summary

The efficiency of your conjugation reaction depends on favoring the desired SPAAC reaction over the thiol-yne side reaction.

Table 1: Relative Reactivity of DBCO with Azides vs. Thiols

Reactant Reaction Type Relative Rate Stability of Product
Azide SPAAC High (Fast) Stable Triazole

| Thiol (Cysteine) | Thiol-yne Addition | Low (Slow)[1] | Stable Thioether[6] |

Table 2: Recommended Reaction Conditions to Minimize Cysteine Side Reactions

Parameter Recommendation Rationale
Thiol Blocking Pre-incubate sample with 5-10 mM Iodoacetamide (IAM) for 30-60 min at RT in the dark. Alkylates free thiols, preventing them from reacting with DBCO.[1][5]
Buffer System Use non-amine, azide-free buffers (e.g., PBS, HEPES) at pH 7.0-7.5.[6][7] Avoids competitive reactions from buffer components. Neutral pH is optimal for many conjugations while minimizing thiol reactivity.
Reducing Agents Exclude DTT, TCEP, β-mercaptoethanol from the final conjugation step.[6] These agents contain free thiols that will react with and consume the DBCO reagent.
Reactant Ratio Use a 1.5 - 3 fold molar excess of the DBCO reagent relative to the azide-labeled molecule.[6] Helps drive the desired reaction to completion. Higher excess may be needed for complex samples.

| Temperature | 4°C to 37°C.[6] | Reactions are often performed at 4°C overnight or for a few hours at room temperature. Higher temperatures can increase reaction rates but may also increase side reactions. |

Experimental Protocols

Protocol 1: Thiol-Blocking Prior to DBCO Conjugation

This protocol describes the essential steps for reducing and alkylating cysteine residues to prevent side reactions before performing the DBCO-azide conjugation.

G p1 1. Reduce Cysteines (Optional, if disulfides are present) - Add DTT to 10 mM final concentration. - Incubate for 30 min at RT. p2 2. Remove Reducing Agent - Use a desalting column or dialysis to remove all traces of DTT. p1->p2 p3 3. Block Free Thiols - Add Iodoacetamide (IAM) to 50 mM. - Incubate for 1 hour at RT in the dark. p2->p3 p4 4. Quench/Remove Excess IAM - Quench with a small molecule thiol or remove excess IAM via desalting column. p3->p4 p5 5. Perform DBCO Conjugation - Add DBCO reagent to the thiol-blocked sample containing the azide. - Incubate 2-12 hours at 4°C or RT. p4->p5

Caption: Experimental workflow for preventing thiol-yne side reactions.

Methodology:

  • (Optional) Cysteine Reduction: If your protein contains disulfide bonds that need to be reduced to free thiols for other purposes, or to ensure all cysteines are accessible, treat the sample with 10 mM Dithiothreitol (DTT) for 30 minutes at room temperature.[9] Crucially, the reducing agent must be completely removed before the next step. This can be achieved using a spin desalting column or dialysis.

  • Thiol Alkylation: To the sample (now free of reducing agents), add a freshly prepared solution of Iodoacetamide (IAM) to a final concentration of 50-100 mM.[1] Incubate for 1 hour at room temperature in the dark to block the free thiol groups.[4]

  • Quench/Remove Excess Alkylating Agent: Remove the excess, unreacted IAM. This is important as some alkylating agents can have off-target reactivity over long incubation times. Use a desalting column for rapid removal.

  • DBCO-Azide Conjugation: Proceed immediately with your standard SPAAC protocol by adding the DBCO-functionalized molecule to your now thiol-blocked, azide-containing sample.[1] Incubate for 2-12 hours at 4°C or room temperature.[6]

Protocol 2: Competitive Reaction Assay to Evaluate Specificity

This protocol allows you to quantitatively assess the reactivity of your DBCO reagent towards azides versus thiols in your specific experimental system.

Methodology:

  • Reaction Setup: Prepare a solution containing equimolar concentrations of your azide-containing molecule and a model thiol-containing molecule (e.g., a cysteine-containing peptide).

  • Initiate Reaction: Add the DBCO reagent to the mixture, typically at a 1:1:1 molar ratio relative to the azide and thiol molecules.[4]

  • Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

  • Quench Reaction: Immediately stop the reaction in each aliquot. This can be done by adding an excess of a quenching agent like β-mercaptoethanol.[4]

  • Analysis: Analyze the composition of each quenched aliquot by HPLC or LC-MS. Quantify the formation of the desired azide-DBCO product versus the thiol-DBCO side product over time to determine the reaction preference and rate.[4]

References

Technical Support Center: Optimizing SPAAC Reactions with Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Sulfo DBCO-PEG4-Amine. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal reaction buffer for SPAAC with this compound?

A1: The choice of buffer can significantly influence SPAAC reaction kinetics. While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that other buffers can yield faster reaction rates.[1][2][3]

  • HEPES buffer at pH 7 has been demonstrated to provide higher rate constants compared to PBS at the same pH.[1][2][4]

  • Cell culture media can also be used, with DMEM generally facilitating faster reactions than RPMI.[1][2]

  • Other suitable, non-amine-containing buffers include Borate and Carbonate/Bicarbonate buffers.[5]

For any new experimental system, it is advisable to screen a few buffer systems to determine the optimal choice for your specific reactants.[4]

Q2: How does pH affect the reaction rate?

A2: Generally, higher pH values (within a range compatible with your biomolecules) tend to increase the rate of SPAAC reactions.[1][2][3] The recommended pH range for SPAAC reactions is typically between 7 and 9.[5][6] The effect of pH can be buffer-dependent; for instance, the rate increase at higher pH is observed in most buffers, but the effect may be less pronounced in HEPES.[1][2] The pH can influence the charge state of the reactants, which in turn affects the electronic properties and reaction kinetics.[7][8]

Q3: My SPAAC reaction is slow or incomplete. What are the common causes and solutions?

A3: Slow or incomplete reactions are common issues that can often be resolved by optimizing reaction conditions. Key factors to investigate include buffer choice, pH, reactant concentration, and steric hindrance.

  • Suboptimal Buffer/pH: As discussed, PBS can be a slow buffer system for SPAAC.[1][2] Switching to HEPES or increasing the pH (e.g., from 7.4 to 8.5) can accelerate the reaction.[4][9]

  • Low Reactant Concentration: The reaction rate is dependent on the concentration of both the DBCO and azide-containing molecules.[3] Increasing the concentration of one or both reactants can improve the reaction speed and yield. A molar excess of 1.5 to 3 equivalents of the DBCO reagent is often a good starting point.[6]

  • Steric Hindrance: The molecular environment around the DBCO or azide (B81097) group can physically block the two from reacting efficiently.[3] The this compound is designed to mitigate this issue. The PEG4 linker provides a flexible spacer arm that extends the DBCO group away from the surface of a molecule, reducing steric hindrance and increasing reaction rates by improving accessibility.[1][2][10] Studies have shown that a PEG linker can enhance reaction rates by an average of 31 ± 16%.[2]

  • Temperature: Reactions are typically run at room temperature (25°C) or 37°C.[3][5] Increasing the temperature can speed up the reaction, but this must be balanced with the thermal stability of the biomolecules involved.[3]

Q4: Are there any buffer components I must avoid?

A4: Yes. Certain common laboratory reagents will react with the DBCO group and must be excluded from your reaction buffer.

  • Sodium Azide (NaN₃): Do not use buffers containing sodium azide as a preservative. The azide anion will react with and quench your this compound reagent, dramatically reducing the efficiency of your intended reaction.[5][11] SPAAC is highly sensitive even to low concentrations of inorganic azides.[11]

  • Primary Amines: If you are using an NHS-ester form of DBCO to label a protein, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[5]

  • Thiols: DBCO reagents can potentially undergo side reactions with free thiols, such as from cysteine residues in proteins.[4] While the reaction with azides is significantly faster, this potential for off-target labeling should be considered.[12]

Q5: How can I monitor the progress of my SPAAC reaction?

A5: The DBCO moiety has a distinct UV absorbance maximum around 309-310 nm.[3][13] The progress of the SPAAC reaction can be conveniently monitored by tracking the decrease in this absorbance over time using a UV-Vis spectrophotometer. As the DBCO reacts with the azide, the characteristic absorbance peak diminishes, allowing for the calculation of reaction rate constants.[3][13]

Quantitative Data Summary

Table 1: Comparison of SPAAC Second-Order Rate Constants (k₂) in Various Buffers

Buffer System (pH 7)Rate Constant (k₂) Range (M⁻¹s⁻¹)Relative Performance
HEPES0.55 – 1.22Highest
DMEM0.59 – 0.97High
PBS0.32 – 0.85Moderate to Low
RPMI0.27 – 0.77Lowest
Data derived from studies using sulfo DBCO-amine and model azides at 25°C and 37°C.[1][2]

Table 2: General Troubleshooting Guide for SPAAC Reactions

IssuePotential CauseRecommended Solution
Slow or Low-Yield Reaction Suboptimal buffer system.Switch from PBS to HEPES buffer.[1][2][3]
pH is too low.Increase the reaction pH to 8.0-8.5, ensuring biomolecule stability.[4][5]
Low reactant concentration.Increase the concentration of one or both reactants. Use a 1.5-3x molar excess of the less critical component.[3][6]
Steric hindrance.The use of this compound is already optimized to reduce this issue due to the PEG linker.[10]
Non-Specific Labeling Presence of azide preservative in buffer.Ensure all buffers are free of sodium azide (NaN₃).[11]
Side reaction with thiols.If working with proteins, be aware of potential reactivity with cysteine residues.[4]
Reagent Degradation Improper storage.Store this compound at -20°C, desiccated.[14][15]
Hydrolysis of DBCO-NHS ester.If using an NHS ester variant, dissolve it in anhydrous DMSO or DMF immediately before use and avoid aqueous storage.[5]

Experimental Protocols

Protocol 1: General Protocol for Screening Optimal Buffer and pH

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of your azide-containing molecule in water or an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in water. The sulfo- group enhances aqueous solubility.[16][17]

  • Prepare Reaction Buffers: Prepare a set of buffers for screening. For example:

    • 100 mM PBS, pH 7.4

    • 100 mM HEPES, pH 7.4

    • 100 mM HEPES, pH 8.0

    • 100 mM Borate buffer, pH 8.5

  • Set Up Reactions: In separate microcentrifuge tubes, set up a reaction for each buffer condition. For a 100 µL final volume:

    • 80 µL of the reaction buffer.

    • 10 µL of the 10 mM azide stock solution (Final concentration: 1 mM).

    • 10 µL of the 10 mM this compound stock solution (Final concentration: 1 mM).

  • Incubation: Incubate the reactions at room temperature (or 37°C) for a set time course (e.g., 1, 2, 4, and 12 hours).[6]

  • Analysis: Analyze the reaction progress or final yield for each condition using an appropriate technique, such as LC-MS to detect product formation or UV-Vis spectrophotometry (as described in Protocol 2) to measure DBCO consumption.

  • Comparison: Compare the results to identify the buffer and pH conditions that provide the highest yield or fastest rate.

Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectrophotometry

This protocol allows for the kinetic analysis of the SPAAC reaction by monitoring the consumption of the DBCO reagent.[3]

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at ~309 nm.

    • Use a temperature-controlled cuvette holder if monitoring the reaction at a specific temperature (e.g., 25°C or 37°C).

  • Sample Preparation:

    • In a quartz cuvette, prepare the reaction mixture. The final concentration of this compound should result in an initial absorbance of ~1.0 for optimal accuracy.

    • For a pseudo-first-order kinetics experiment, use a significant excess (e.g., 10-fold or more) of the azide-containing molecule.

    • Blank the spectrophotometer using a reference cuvette containing everything except the DBCO reagent.

  • Data Acquisition:

    • Initiate the reaction by adding the this compound stock solution to the cuvette, mix quickly but gently, and immediately begin recording the absorbance at 309 nm over time.

    • Record data points at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, the plot should be linear. The negative slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

Visualizations

Workflow_for_Buffer_and_pH_Optimization start Start: Define Experimental Goal prep_reagents 1. Prepare Stock Solutions (Sulfo-DBCO-Amine & Azide Molecule) start->prep_reagents prep_buffers 2. Prepare Buffer Candidates (e.g., PBS pH 7.4, HEPES pH 7.4, HEPES pH 8.5) prep_reagents->prep_buffers setup_rxns 3. Set Up Parallel Reactions (One for each buffer condition) prep_buffers->setup_rxns incubate 4. Incubate Reactions (Room Temp or 37°C) setup_rxns->incubate monitor 5. Monitor Reaction Progress (Time course sampling) incubate->monitor analysis 6. Analyze Samples (LC-MS, UV-Vis, or SDS-PAGE) monitor->analysis compare 7. Compare Results (Yield and Reaction Rate) analysis->compare decision Select Optimal Buffer/pH for Large-Scale Experiments compare->decision

Caption: Experimental workflow for screening and optimizing reaction buffer and pH conditions for SPAAC.

Troubleshooting_Logic_for_Slow_SPAAC_Reactions start Problem: Slow or Incomplete SPAAC Reaction check_azide Does buffer contain NaN₃? start->check_azide check_buffer Is the buffer PBS? change_buffer Action: Switch to HEPES buffer. check_buffer->change_buffer Yes check_ph Is the pH ≤ 7.4? check_buffer->check_ph No change_buffer->check_ph increase_ph Action: Increase pH to 8.0-8.5 (check biomolecule stability). check_ph->increase_ph Yes check_conc Are reactant concentrations low? check_ph->check_conc No increase_ph->check_conc increase_conc Action: Increase concentration of one or both reactants. check_conc->increase_conc Yes end_node Re-run Optimized Reaction check_conc->end_node No increase_conc->end_node check_azide->check_buffer No remove_azide CRITICAL: Remake all buffers without sodium azide. check_azide->remove_azide Yes remove_azide->end_node

Caption: A decision tree for troubleshooting common causes of slow SPAAC reactions.

References

Troubleshooting solubility issues with Sulfo DBCO-PEG4-Amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo DBCO-PEG4-Amine and experiencing solubility issues or other challenges during bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, heterobifunctional crosslinker used in bioconjugation.[1] It contains a sulfonate group and a polyethylene (B3416737) glycol (PEG) spacer, which enhance its hydrophilicity.[2] The molecule has two reactive ends:

  • Sulfo-DBCO group: This group reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and biocompatible.

  • Amine group: This primary amine can be coupled to carboxyl-containing molecules (e.g., proteins, peptides) through the formation of a stable amide bond, typically using activators like EDC and NHS.

Its primary applications include the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, fluorescent labeling of biomolecules, and functionalization of nanoparticles and surfaces.[2]

Q2: What makes this compound water-soluble?

The enhanced water solubility of this compound is attributed to two key features:

  • Sulfonate group (Sulfo): The presence of a negatively charged sulfonate group significantly increases the molecule's polarity and solubility in aqueous solutions.[2]

  • PEG4 spacer: The short polyethylene glycol chain is inherently hydrophilic and contributes to the overall water solubility of the conjugate.[2]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture and light. When prepared as a stock solution in an anhydrous solvent like DMSO, it can be stored at -20°C for up to a month or at -80°C for up to one year.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered when working with this compound conjugates.

Problem 1: The this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause: While the molecule is water-soluble, its dissolution rate and maximum concentration in aqueous buffers can be limited. Direct dissolution of the lyophilized powder in an aqueous buffer may be slow or incomplete, especially at higher concentrations.

  • Solution:

    • Prepare a concentrated stock solution in a water-miscible organic solvent. The recommended approach is to first dissolve the this compound powder in anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-50 mM).[4]

    • Add the organic stock solution to your aqueous buffer. Once fully dissolved in the organic solvent, the stock solution can be added dropwise to your aqueous reaction buffer with gentle vortexing.

Problem 2: My reaction mixture becomes cloudy or shows precipitation after adding the this compound stock solution.

  • Possible Cause 1: The concentration of the organic solvent is too high. Many proteins are sensitive to high concentrations of organic solvents and may precipitate.

  • Solution 1: Ensure that the final concentration of the organic solvent (e.g., DMSO or DMF) in your reaction mixture does not exceed 10-15%.[5] If a higher concentration of the DBCO reagent is required, consider preparing a more concentrated initial stock solution in the organic solvent.

  • Possible Cause 2: The pH of the buffer is close to the isoelectric point (pI) of your protein. This can reduce the protein's solubility and lead to aggregation.

  • Solution 2: Use a buffer with sufficient buffering capacity to maintain a stable pH. Ensure the pH of the reaction buffer is at least one unit above or below the pI of your protein.

  • Possible Cause 3: The solubility limit of the DBCO-conjugate has been exceeded. While the Sulfo-DBCO-PEG4-Amine itself is water-soluble, the resulting conjugate may have different solubility characteristics.

  • Solution 3: For similar DBCO-PEG4 reagents, the solubility in aqueous buffers is in the millimolar range (typically 1.5 mM to 6.6 mM).[5][6] If you suspect you are exceeding the solubility limit, try reducing the concentration of your reactants. It is also worth noting that for some related compounds, a cloudy appearance initially is normal and the solution may clarify as the reaction progresses.[5]

Problem 3: I observe precipitation during the purification of my DBCO-conjugated molecule.

  • Possible Cause: The conjugation of the this compound may have altered the solubility profile of your target molecule, making it less soluble in the purification buffers.

  • Solution:

    • Optimize purification conditions: Consider performing purification steps at 4°C to increase the stability and solubility of the conjugate.

    • Modify buffer composition: If compatible with your downstream applications, you can try adding a low concentration of a non-ionic detergent (e.g., Tween-20) to your purification buffers to help maintain the solubility of the conjugate.[3]

    • Choose an appropriate purification method: Select a purification resin and method that are compatible with the properties of your final conjugate.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for working with this compound and related compounds.

Table 1: Solubility of DBCO-PEG4 Reagents

Reagent NameSolventReported Solubility
This compoundWater, DMSO, DMFSoluble[5]
DBCO-PEG4-NHS esterAqueous BuffersUp to 1.5 mM - 5.5 mM[5][6]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[5]

Table 2: Recommended Reaction Conditions for Amine Coupling

ParameterRecommendationRationale
Activation Buffer 0.1 M MES, pH 4.5-6.0Optimal pH for EDC/NHS activation of carboxylic acids.[7]
Coupling Buffer PBS, pH 7.2-7.5 or Borate Buffer, pH 8.0-8.5Favorable pH for the reaction of activated esters with primary amines.[7]
Molar Excess of Linker 5 to 20-fold molar excess over the proteinA common starting point for optimizing conjugation efficiency.[7]
Quenching Buffer 1 M Tris-HCl, pH 8.0 or 1 M GlycineContains primary amines to quench the reaction of unreacted NHS esters.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Conjugating this compound to a Carboxyl-Containing Protein

This protocol involves a two-step process: activation of the carboxyl groups on the protein followed by reaction with the amine group of the this compound.

Materials:

  • Carboxyl-containing protein in an amine-free buffer (e.g., MES buffer)

  • This compound stock solution (from Protocol 1)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the carboxyl-containing protein in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

    • Add a 5 to 20-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Immediately remove the excess EDC and Sulfo-NHS by dialysis against the Activation Buffer or by using a desalting column.

  • Conjugation Reaction:

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

    • Add the desired molar excess of the this compound stock solution to the activated protein solution. Ensure the final concentration of the organic solvent is below 15%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted activated carboxyl groups.

  • Purification: Purify the DBCO-labeled protein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

TroubleshootingWorkflow cluster_start cluster_dissolution Initial Dissolution cluster_precipitation Precipitation in Reaction cluster_purification Purification Issues start Solubility Issue with This compound dissolution_q Is the powder dissolving in aqueous buffer? start->dissolution_q dissolution_a Prepare a stock solution in anhydrous DMSO or DMF first. dissolution_q->dissolution_a Yes precipitation_q Is there precipitation after adding the stock solution? dissolution_q->precipitation_q No dissolution_a->precipitation_q organic_solvent_q Is the organic solvent concentration > 10-15%? precipitation_q->organic_solvent_q Yes purification_q Precipitation during purification? precipitation_q->purification_q No ph_issue_q Is the buffer pH near the protein's pI? organic_solvent_q->ph_issue_q No organic_solvent_a Reduce organic solvent concentration. organic_solvent_q->organic_solvent_a Yes concentration_q Is the reagent concentration too high? ph_issue_q->concentration_q No ph_issue_a Adjust buffer pH away from the pI. ph_issue_q->ph_issue_a Yes concentration_a Reduce reagent concentration. concentration_q->concentration_a Yes concentration_q->purification_q No purification_a Optimize purification buffer (e.g., add detergent, lower temp). purification_q->purification_a Yes

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Final Purification protein Carboxyl-Containing Protein in Activation Buffer activation 1. Activate Carboxyls (Add EDC/Sulfo-NHS) protein->activation dbco This compound Stock in DMSO/DMF conjugation 3. Add this compound dbco->conjugation edc_nhs EDC / Sulfo-NHS in Activation Buffer edc_nhs->activation purify_activation 2. Remove Excess Activation Reagents activation->purify_activation purify_activation->conjugation quench 4. Quench Reaction conjugation->quench purification 5. Purify Conjugate (Desalting/Dialysis) quench->purification final_product DBCO-Labeled Protein purification->final_product

Caption: Experimental workflow for amine conjugation.

References

Purification strategies for Sulfo DBCO-PEG4-Amine labeled proteins.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of proteins labeled with Sulfo DBCO-PEG4-Amine. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals navigate the challenges of purifying bioconjugates.

Frequently Asked Questions (FAQs)

Q1: Why is purification necessary after labeling my protein with this compound? Purification is a critical step to remove excess, unreacted this compound reagent and any reaction byproducts.[1] Failure to remove these contaminants can interfere with downstream applications, such as the subsequent copper-free click chemistry reaction (SPAAC), and can lead to inaccurate characterization of the labeled protein (e.g., degree of labeling).[2]

Q2: What are the most common methods for purifying DBCO-labeled proteins? The most common purification methods leverage the size difference between the labeled protein and the small-molecule DBCO reagent. These include:

  • Size Exclusion Chromatography (SEC): Including spin desalting columns and gel filtration columns.[3][4]

  • Dialysis: Using a membrane with an appropriate molecular weight cut-off (MWCO).[5]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can offer higher resolution.[2]

Q3: How do I choose the best purification method for my experiment? The choice of method depends on factors such as sample volume, protein size and stability, required purity, and available equipment. The table below provides a general comparison.

Table 1: Comparison of Common Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Size Exclusion Chromatography (SEC) / Desalting Separation based on molecular size.[3]Fast, gentle, good for buffer exchange.[1][6]Can cause sample dilution; resolution may be limited.Rapid removal of excess reagent; buffer exchange.[6]
Dialysis Diffusion of small molecules across a semi-permeable membrane.[5]Gentle, simple setup, can handle large volumes.Time-consuming (requires multiple buffer changes); potential for sample loss.[5]Large volume samples where speed is not critical.
HPLC (IEX, HIC) Separation based on charge (IEX) or hydrophobicity (HIC).[2]High resolution, can separate species with different degrees of labeling.[2]Requires specialized equipment; may require method development.High-purity applications; separating unlabeled from labeled protein.[2]
Affinity Chromatography Specific binding interaction between a protein tag and a ligand.[7][8]Very high specificity and purity in a single step.[9]Requires the protein to have an affinity tag (e.g., His-tag).[10]Purifying tagged recombinant proteins before or after labeling.

Q4: How can I determine if my purification was successful? Success is typically evaluated by confirming the removal of free DBCO reagent and assessing the purity and integrity of the labeled protein. The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[2]

Experimental Workflows and Logic

A general workflow for protein labeling and purification is essential for achieving a high-quality bioconjugate.

G cluster_prep Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Characterization Prot_Prep Protein Preparation Buffer_Ex Buffer Exchange (Amine- & Azide-Free Buffer) Prot_Prep->Buffer_Ex DBCO_Reagent Add this compound Buffer_Ex->DBCO_Reagent Incubate Incubate (e.g., 30 min at RT) DBCO_Reagent->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Labeled Protein (SEC, Dialysis, etc.) Quench->Purify Analyze Analyze Conjugate (e.g., UV-Vis for DOL) Purify->Analyze Final_Product Final_Product Analyze->Final_Product Purified DBCO-Protein

Caption: General workflow for DBCO-protein conjugation and purification.

Choosing the right purification strategy is crucial. The following decision tree can guide your selection process.

G Start Start: Labeled Protein Mixture Q_Speed Is speed critical? Start->Q_Speed Q_Volume Is sample volume large (>2 mL)? Q_Speed->Q_Volume No SEC Use Size Exclusion Chromatography (Spin or Gravity Column) Q_Speed->SEC Yes Q_Purity Is highest resolution needed? (e.g., separate DOL species) Q_Purity->SEC No HPLC Use HPLC (e.g., IEX, HIC) Q_Purity->HPLC Yes Q_Volume->Q_Purity No Dialysis Use Dialysis Q_Volume->Dialysis Yes SEC_Polish Consider SEC as a final polishing/buffer exchange step HPLC->SEC_Polish

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Purification

ProblemPossible Cause(s)Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Buffer interference: Presence of primary amines (e.g., Tris, glycine) in the buffer competes with the protein for the labeling reagent.[1] 2. Inactive reagent: The NHS ester of the DBCO reagent hydrolyzed due to moisture.[1][11] 3. Insufficient molar excess: The ratio of DBCO reagent to protein was too low.[1]1. Perform buffer exchange into an amine-free buffer like PBS or HEPES before labeling.[1][11] 2. Allow the reagent vial to come to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[11][12] 3. Increase the molar ratio of the DBCO reagent to the protein.[1]
Protein Precipitation After Labeling 1. High concentration of organic solvent: The final concentration of DMSO or DMF from the reagent stock was too high.[1] 2. Over-labeling: The addition of too many hydrophobic DBCO groups can reduce protein solubility.[13]1. Keep the final concentration of the organic solvent below 20%.[1] 2. Reduce the molar excess of the labeling reagent used in the reaction.[14]
Poor Recovery After Purification 1. Non-specific binding: The protein is binding to the chromatography resin or dialysis membrane. 2. Aggregation: The labeled protein has aggregated and been lost during a centrifugation or filtration step.[3]1. For SEC, ensure an appropriate buffer ionic strength (e.g., 150 mM NaCl) to minimize interactions. For dialysis, select a high-quality, low-binding membrane. 2. Analyze a sample of the precipitate. Optimize labeling conditions (see "Protein Precipitation" above) and ensure gentle handling during purification.
Presence of Free DBCO Reagent After Purification 1. Insufficient purification: The column size or dialysis time was inadequate. 2. Incorrect MWCO: The molecular weight cut-off of the dialysis membrane was too high.1. For SEC, use a column with a bed volume at least 10x the sample volume. For dialysis, perform at least 3 buffer changes over 24 hours, with each buffer volume being at least 500x the sample volume.[5] 2. Use a dialysis membrane with a MWCO of 10-14 kDa for typical antibodies and larger proteins.[5]
Non-specific Labeling Signal in Downstream Assays 1. Reaction with thiols: Cyclooctyne reagents like DBCO have been reported to react with free cysteine (SH) groups on proteins.[15]1. If your protein has reactive cysteines, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to DBCO labeling. This must be tested to ensure it doesn't affect protein function.

Detailed Experimental Protocols

Protocol 1: Purification using Size Exclusion Spin Desalting Columns

This method is ideal for rapid purification and buffer exchange of small-volume samples (≤120 µL).[12]

Materials:

  • Labeled protein reaction mixture.

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, appropriate for protein MW).[1]

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge tubes for collection.

  • Microcentrifuge.

Procedure:

  • Prepare the Column:

    • Remove the column's bottom closure and place it in a collection tube.

    • Twist off the top cap.

    • Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.[12] Discard the flow-through.

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 300-500 µL of equilibration buffer to the top of the resin bed.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Purify the Sample:

    • Place the equilibrated column into a new, clean collection tube.

    • Slowly apply the protein reaction mixture to the center of the resin bed.[12]

    • Centrifuge the column at 1,000 x g for 2 minutes to collect the purified, DBCO-labeled protein.[12]

  • Storage: The purified protein is now in the collection tube. Use immediately or store at 4°C for short-term use or -80°C for long-term storage.[1]

G Start Start: Spin Column Remove_Buffer Centrifuge to remove storage buffer Start->Remove_Buffer Equilibrate Add equilibration buffer & centrifuge (Repeat 3x) Remove_Buffer->Equilibrate Load_Sample Load labeled protein sample onto resin Equilibrate->Load_Sample Elute Centrifuge to elute purified protein Load_Sample->Elute Collect Collect purified protein in a new tube Elute->Collect

Caption: Workflow for purification using a spin desalting column.

Protocol 2: Purification using Dialysis

This method is suitable for larger sample volumes where processing time is not a major constraint.

Materials:

  • Labeled protein reaction mixture.

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG).[5]

  • Dialysis Buffer (e.g., PBS, pH 7.4), at least 1000x the volume of the sample.

  • Large beaker (e.g., 2-4 L).

  • Magnetic stir plate and stir bar.

  • A cold room or refrigerator (4°C).

Procedure:

  • Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Transfer the antibody solution into the prepared dialysis tubing/cassette and seal securely, ensuring no leaks.[5]

  • First Dialysis Exchange:

    • Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.

    • Place the beaker on a magnetic stir plate and stir gently at 4°C for at least 6 hours or overnight.[5] This is critical as the protein is no longer protected by preservatives.[5]

  • Subsequent Buffer Exchanges:

    • Change the dialysis buffer completely.

    • Perform at least two more buffer changes, allowing at least 6 hours for each exchange.[5] Three exchanges are typical to ensure complete removal of the small molecule reagent.

  • Collect Sample: Carefully remove the tubing/cassette from the buffer, wipe the outside dry, and transfer the purified protein solution to a clean storage tube.

  • Storage: Determine the protein concentration. Use immediately or store appropriately.

References

How to avoid aggregation of biomolecules during DBCO conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid biomolecule aggregation during dibenzocyclooctyne (DBCO) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my biomolecule aggregating after adding the DBCO reagent?

Aggregation during DBCO conjugation is a common issue that can stem from several factors, primarily related to the physicochemical properties of the DBCO molecule and the reaction conditions.

  • Hydrophobicity of DBCO: The DBCO group is inherently hydrophobic.[1][2] Attaching multiple DBCO molecules to a biomolecule's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][2] This effect is more pronounced at higher labeling ratios.[1]

  • High Molar Excess of Reagent: Using a large molar excess of a DBCO reagent, such as DBCO-NHS ester, can cause the reagent itself to precipitate or lead to excessive and uncontrolled modification of the biomolecule, resulting in aggregation.[1] Conjugation reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1]

  • Suboptimal Buffer Conditions: Biomolecules are sensitive to the pH, ionic strength, and composition of their buffer environment.[1] If the reaction buffer is not optimal for your specific biomolecule, it can lead to instability and aggregation even before the addition of the DBCO reagent.[1]

  • High Biomolecule Concentration: Performing the conjugation at a high biomolecule concentration increases the likelihood of aggregation by facilitating intermolecular interactions.[1][3]

  • Use of Organic Co-solvents: While some DBCO reagents require a water-miscible organic solvent like DMSO or DMF for initial dissolution, high concentrations of these solvents (typically above 15-20%) can cause protein precipitation.[4][5]

Q2: How can I optimize my reaction to minimize aggregation?

Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. Start with the recommended conditions in the table below and adjust based on your specific biomolecule's characteristics.

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation
ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS Ester 5-20 foldFor sensitive or low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be needed. For robust proteins (>1 mg/mL), start with a 10-20 fold excess. A molar excess of 5-10 is often optimal to maximize yield while avoiding precipitation.[1]
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the protein concentration.[1]
pH 7.2-8.5Most NHS ester reactions are efficient at a slightly alkaline pH. However, the optimal pH will depend on the stability of your protein.[6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster (30-60 minutes). 4°C incubation (2-4 hours or overnight) may be beneficial for sensitive proteins.[6][7]
Organic Solvent (e.g., DMSO, DMF) < 15-20%Use the minimum amount of organic solvent necessary to dissolve the DBCO reagent.[4][5]

Q3: What is the best buffer to use for DBCO conjugation?

The ideal buffer maintains biomolecule stability while allowing the conjugation reaction to proceed efficiently. Since every biomolecule is different, there is no single "best" buffer, but there are general principles to follow.

  • Buffer System: Phosphate-buffered saline (PBS) is a common starting point.[6] Other non-amine-containing buffers like HEPES can also be used.[8][9] Notably, HEPES buffer at pH 7 has been shown to exhibit higher reaction rates compared to PBS at the same pH.[8]

  • Avoid Primary Amines: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the biomolecule for reaction with DBCO-NHS esters.[5][6]

  • Avoid Azides: Buffers should not contain sodium azide, as it will react with the DBCO group.[5][6][10]

Table 2: Buffer Additives to Enhance Stability and Reduce Aggregation
AdditiveRecommended ConcentrationMechanism of Action
Sugars (e.g., sucrose, trehalose) 5-10%Stabilize proteins against thermal stress by strengthening the hydration shell.
Glycerol 5-20%Acts as a cryoprotectant and can help to stabilize proteins.[3]
Amino Acids (e.g., Arginine, Glycine) 50-500 mMCan increase protein solubility and prevent aggregation.[11]
Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1%Can help to solubilize aggregates by interacting with hydrophobic patches.[3][11]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds, which can cause aggregation.[3][11] Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry.

Q4: My biomolecule is still aggregating. What other troubleshooting steps can I take?

If you have optimized the reaction conditions and buffer but still observe aggregation, consider the following strategies:

  • Incorporate a Hydrophilic Spacer: Use a DBCO reagent that includes a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG).[6][12][13] PEG linkers increase the water solubility of the DBCO reagent and the resulting conjugate, which can significantly reduce or eliminate aggregation.[5][12]

  • Consider Site-Specific Labeling: If your protein has many surface lysines, random labeling with DBCO can lead to heterogeneous products with a higher chance of aggregation. If possible, consider engineering a specific site (e.g., a single cysteine or an unnatural amino acid) for controlled, site-specific conjugation.[1]

  • Purification Method: After the reaction, promptly remove unreacted DBCO reagent and any aggregates. Size-exclusion chromatography (SEC) is an effective method for separating the desired conjugate from aggregates and excess reagents.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues during DBCO conjugation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Reaction Parameters cluster_3 Advanced Strategies cluster_4 Outcome start Aggregation Observed During DBCO Conjugation check_reagents Check Reagent Quality and Storage start->check_reagents check_buffer Verify Buffer Composition (No Amines or Azides) check_reagents->check_buffer Reagents OK reduce_molar_excess Reduce Molar Excess of DBCO Reagent check_buffer->reduce_molar_excess Buffer OK lower_concentration Lower Biomolecule Concentration reduce_molar_excess->lower_concentration Still Aggregates success Successful Conjugation (No Aggregation) reduce_molar_excess->success Aggregation Resolved optimize_solvent Minimize Organic Co-solvent (<15%) lower_concentration->optimize_solvent Still Aggregates lower_concentration->success Aggregation Resolved adjust_temp Adjust Reaction Temperature (e.g., 4°C) optimize_solvent->adjust_temp Still Aggregates optimize_solvent->success Aggregation Resolved add_stabilizers Add Stabilizing Excipients (e.g., Sugars, Detergents) adjust_temp->add_stabilizers Still Aggregates adjust_temp->success Aggregation Resolved use_peg_linker Use DBCO Reagent with a PEG Spacer add_stabilizers->use_peg_linker Still Aggregates add_stabilizers->success Aggregation Resolved site_specific Consider Site-Specific Conjugation use_peg_linker->site_specific Still Aggregates use_peg_linker->success Aggregation Resolved site_specific->success Aggregation Resolved G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and DBCO-NHS Ester prep_protein->mix prep_dbco Prepare DBCO-NHS Ester in DMSO/DMF prep_dbco->mix incubate Incubate at RT or 4°C mix->incubate quench (Optional) Quench Reaction incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (UV-Vis, DLS) purify->analyze

References

Impact of excess Sulfo DBCO-PEG4-Amine on conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation using Sulfo DBCO-PEG4-Amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a water-soluble reagent used to introduce a DBCO (Dibenzocyclooctyne) moiety onto molecules containing carboxylic acids or activated esters (like NHS esters).[1][2] This process enables the molecule to then react with an azide-tagged partner via a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The sulfonate group and PEG4 linker enhance water solubility, which is crucial for biological applications and helps prevent aggregation of labeled proteins.[1][5][6]

Q2: What is the optimal molar ratio of this compound to my azide-modified molecule?

A2: The optimal molar ratio is highly dependent on the specific molecules being conjugated and the desired degree of labeling. However, a common starting point for the copper-free click reaction is to use a 1.5 to 10-fold molar excess of the DBCO-labeled molecule relative to the azide-labeled molecule to help drive the reaction to completion.[4][7] For labeling a protein with the DBCO reagent itself (via EDC/NHS chemistry), a 5 to 20-fold molar excess of the DBCO reagent is often a good starting point.[8][9][10] Optimization is critical for each specific application.[11]

Q3: What are the potential negative impacts of using a large excess of this compound?

A3: While a molar excess is often necessary, using too much DBCO reagent can lead to several issues:

  • Protein Precipitation: High concentrations of the DBCO reagent, especially if it requires an organic co-solvent like DMSO, can cause proteins to precipitate or aggregate.[8][12]

  • Difficulty in Purification: Removing a large excess of unreacted reagent can be challenging and may require multiple purification steps, potentially leading to lower recovery of the final conjugate.[12][13]

  • Non-specific Labeling and Altered Function: Excessive labeling on a protein surface can alter its hydrophobicity, potentially leading to aggregation or loss of biological function.[12]

  • Interference with Downstream Analysis: Residual excess reagent can interfere with analytical techniques used to characterize the final conjugate.

Q4: How can I remove excess, unreacted this compound after the conjugation reaction?

A4: Several methods are effective for removing small molecule reagents from larger biomolecules like proteins:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a very common and effective method for quickly separating the larger conjugate from the smaller, unreacted DBCO reagent.[12][13][14]

  • Dialysis: Dialysis is a simple and effective technique for removing small molecules, though it is generally more time-consuming than SEC.[12][14]

  • Tangential Flow Filtration (TFF): TFF is a highly efficient and scalable method for buffer exchange and removal of small molecule impurities, particularly for larger sample volumes.[12]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Suboptimal Molar Ratio Empirically test a range of molar excess ratios (e.g., 2x, 5x, 10x, 20x) of the DBCO reagent to the azide-molecule to find the optimal balance for your specific reactants.[4]
Incorrect Buffer Composition Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) if using an NHS ester for labeling.[8] Crucially, buffers for the click chemistry step must not contain sodium azide (B81097), as it will compete with your azide-tagged molecule.[8][15] A common buffer choice is Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[8][9]
Suboptimal Reaction Time/Temp Reactions are typically run for 2-12 hours at room temperature or overnight at 4°C.[16] For some reactants, increasing the temperature to 37°C or extending the incubation time may improve efficiency.[3][8]
Hydrolyzed/Inactive Reagents DBCO reagents, particularly NHS esters, can be moisture-sensitive.[3][8] Always allow reagents to come to room temperature before opening, and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][8]
Problem 2: Product Precipitation or Aggregation During/After Reaction
Possible Cause Recommended Solution
High Reagent Concentration A large excess of the DBCO reagent can increase the hydrophobicity of the labeled protein, leading to aggregation.[12] Try reducing the molar excess of the DBCO reagent.
High Organic Solvent Concentration If using DMSO or DMF to dissolve the DBCO reagent, ensure the final concentration in the reaction mixture is kept low (ideally below 15-20%) to avoid causing the protein to precipitate.[8][17]
Suboptimal Buffer Conditions Ensure the pH and ionic strength of your buffer are optimal for the stability of your biomolecule. The Sulfo-DBCO reagent itself is designed for high water solubility, but the properties of the conjugated biomolecule can change.[6]

Quantitative Data Summary

The efficiency of a conjugation reaction is highly dependent on the molar ratio of the reactants. Using an excess of the DBCO-labeled molecule can drive the reaction towards completion, but a very large excess can lead to purification challenges and potential aggregation. The table below provides an illustrative example of how varying the molar excess might affect outcomes.

Table 1: Illustrative Impact of Molar Excess on Conjugation Efficiency and Recovery

Molar Excess of DBCO-Molecule to Azide-MoleculeExpected Conjugation Efficiency (%)Final Product Recovery (%)Observations
1:130 - 50%~90%Incomplete reaction; significant amount of unconjugated azide-molecule remains.
5:175 - 90%~85%Good balance of high efficiency and ease of purification. A common starting point.[12]
10:1>95%~80%Reaction driven to near completion; requires robust purification to remove excess DBCO.
25:1>98%<70%High risk of protein aggregation/precipitation; purification is difficult, leading to lower final yield.

Note: This data is illustrative and based on general principles. Optimal ratios must be determined empirically for each specific experimental system.

Experimental Protocols & Visualizations

Protocol 1: General DBCO-Azide Conjugation

This protocol describes a general procedure for conjugating a DBCO-labeled protein with an azide-functionalized molecule.

  • Reagent Preparation:

    • Prepare the DBCO-labeled protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[11]

    • Dissolve the azide-functionalized molecule in the same reaction buffer.

  • Conjugation Reaction:

    • Combine the DBCO-labeled protein and the azide-functionalized molecule in a microcentrifuge tube. A 1.5 to 10-fold molar excess of one reactant is recommended to drive the reaction.[4][7]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[4][7]

  • Purification:

    • Remove the excess unreacted reagent and byproducts using an appropriate method such as a desalting column (SEC), dialysis, or TFF against the desired storage buffer.[13][14]

  • Analysis and Characterization:

    • Confirm successful conjugation using SDS-PAGE, which should show a shift in the molecular weight of the conjugate.[13]

    • Quantify the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[4][13]

    • For precise characterization, use mass spectrometry (MS) to determine the exact mass of the conjugate.[13]

G start Start prep_dbco Prepare DBCO-Protein in Azide-Free Buffer start->prep_dbco prep_azide Prepare Azide-Molecule in Reaction Buffer start->prep_azide react Combine Reactants (1.5-10x Molar Excess) prep_dbco->react prep_azide->react incubate Incubate (4-12h RT or O/N 4°C) react->incubate purify Purify Conjugate (SEC, Dialysis, or TFF) incubate->purify analyze Analyze Product (SDS-PAGE, UV-Vis, MS) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for DBCO-Azide conjugation.

Protocol 2: Troubleshooting Low Yield

This protocol outlines steps to diagnose and resolve issues of low conjugation efficiency.

  • Verify Reagent Integrity:

    • Test the reactivity of your DBCO-labeled protein by reacting a small aliquot with a fluorescent azide reporter molecule. Analyze via fluorescence to confirm the DBCO groups are active.

    • Similarly, verify the azide-molecule's integrity if possible.

  • Optimize Molar Ratio:

    • Set up several small-scale parallel reactions varying the molar excess of the DBCO-reagent (e.g., 2x, 5x, 10x, 15x) to the azide-molecule.

    • Analyze the output of each reaction by SDS-PAGE or HPLC to determine the ratio that yields the most conjugate.[13]

  • Check Buffer Conditions:

    • Confirm the pH of your reaction buffer is within the optimal range (typically 7.2-8.0).

    • Ensure no interfering substances (e.g., sodium azide) are present in the buffer.[15] Perform a buffer exchange on your starting materials if contamination is suspected.[15]

  • Optimize Reaction Time and Temperature:

    • Run test reactions for different durations (e.g., 2h, 6h, 12h, 24h) to see if efficiency improves over time.[8]

    • If yields are still low at room temperature, try incubating at 37°C, ensuring your biomolecule is stable at this temperature.[8]

G start Low Conjugation Yield Observed q1 Are reagents active? start->q1 sol1 Synthesize or purchase fresh reagents. q1->sol1 No q2 Is molar ratio optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Perform titration experiment (e.g., 2x, 5x, 10x excess). q2->sol2 No q3 Is buffer correct? (pH 7.2-8.0, no azide) q2->q3 Yes a2_yes Yes a2_no No end_node Yield Improved sol2->end_node sol3 Prepare fresh buffer. Perform buffer exchange. q3->sol3 No q3->end_node Yes, consider time/temp a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Post-Labeling Purification of Sulfo DBCO-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Sulfo DBCO-PEG4-Amine following bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound after a labeling reaction?

A1: The most effective methods for removing small molecules like this compound (MW: ~674.77 g/mol ) from larger biomolecules (e.g., antibodies, proteins) are based on size-exclusion principles.[1] The three most common techniques are:

  • Size-Exclusion Chromatography (SEC) / Desalting: This technique utilizes a porous resin to separate molecules based on their size. Larger conjugated biomolecules pass through the column more quickly, while the smaller, unreacted this compound is retained, allowing for efficient separation. Spin desalting columns are a popular and convenient format for this application.[2][3]

  • Dialysis: This classic method involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The reaction mixture is placed inside a dialysis bag or cassette and dialyzed against a large volume of buffer. Small molecules like the unreacted DBCO reagent diffuse out of the bag, while the larger bioconjugate is retained.[4][5][6][7][8]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable method for separating molecules based on size and is particularly useful for concentrating and desalting samples. The process involves circulating the sample solution tangentially across a membrane, which allows for the removal of small molecules while retaining the larger bioconjugate.[1][9][10]

Q2: How can I monitor the removal of unreacted this compound?

A2: The DBCO group has a characteristic UV absorbance maximum at approximately 309 nm.[5][11][12][13] You can monitor the efficiency of the removal process by taking UV-Vis spectra of your purified sample. A significant decrease or disappearance of the peak at 309 nm indicates the successful removal of the unreacted DBCO reagent. The absorbance at 280 nm can be used to determine the concentration of your protein.[11]

Q3: What are the key properties of this compound to consider during purification?

A3: Understanding the physicochemical properties of this compound is crucial for selecting the appropriate purification method and troubleshooting potential issues.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight ~674.77 g/mol This small size allows for easy separation from most proteins and antibodies using methods with an appropriate molecular weight cut-off (MWCO).
Solubility Water-solubleThe sulfonate and PEG4 spacer enhance its solubility in aqueous buffers, which is beneficial for the reaction and purification steps.[1]
Hydrophobicity The DBCO moiety is hydrophobic.At high labeling ratios, the increased hydrophobicity can sometimes lead to aggregation of the conjugated protein. Using PEGylated DBCO reagents helps to mitigate this.
UV Absorbance λmax ≈ 309 nmThis property provides a convenient way to monitor the presence of the DBCO group and assess the completeness of its removal.[5][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biomolecules labeled with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Protein Recovery Non-specific binding: The protein may be adsorbing to the desalting column resin or dialysis membrane.Optimize buffer conditions: Adjust the pH or ionic strength of your buffer. For SEC, a moderate salt concentration (e.g., 150 mM NaCl) can help reduce non-specific interactions.[14] Try a different purification method: If you experience low recovery with spin columns, consider dialysis or TFF.[15]
Protein precipitation: High concentrations of the bioconjugate or the DBCO reagent can lead to aggregation and precipitation.Use a lower molar excess of the DBCO reagent: This can reduce the overall hydrophobicity of the labeled protein and minimize aggregation.[16] Work at a lower protein concentration: If aggregation is observed, try reducing the protein concentration during the labeling reaction.[16]
Incomplete Removal of Unreacted DBCO Reagent Incorrect MWCO of dialysis membrane: The MWCO may be too small, hindering the diffusion of the unreacted reagent.Select an appropriate MWCO: For removing this compound (MW ~675 Da), a dialysis membrane with a MWCO of 2K to 10K is generally suitable.[4][17][18][19]
Insufficient buffer exchange during dialysis: Not enough changes of the dialysis buffer will lead to incomplete removal.Increase the number of buffer changes: A typical protocol involves at least three buffer changes, with the last one being overnight.[4][5][6][7]
Improper desalting column procedure: Incorrect spin speed or time can affect separation efficiency.Follow the manufacturer's protocol: Adhere to the recommended centrifugation speeds and times for your specific spin desalting columns.[2][20][21][22]
Protein Aggregation in Final Product Increased hydrophobicity of the bioconjugate: The DBCO group can increase the overall hydrophobicity of the protein, leading to aggregation, especially at high labeling ratios.Use PEGylated DBCO reagents: The PEG spacer in this compound already helps to increase hydrophilicity.[1] Optimize the molar ratio: Use the lowest molar excess of the DBCO reagent that still provides an adequate degree of labeling.[16]
Suboptimal buffer conditions: The pH, ionic strength, or absence of stabilizing excipients can lead to protein instability.Screen different buffer formulations: Test various pH values and ionic strengths to find the optimal conditions for your protein's stability.[23][14]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Spin Desalting Columns

This protocol is suitable for rapid desalting and buffer exchange of small sample volumes.

Materials:

  • Zeba™ Spin Desalting Columns (7K MWCO) or equivalent[2][20][21][22]

  • Variable-speed microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[2]

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of your desired buffer to the top of the resin bed.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.

  • Sample Application and Desalting:

    • Place the equilibrated column in a new, clean collection tube.

    • Slowly apply your reaction mixture (sample) to the center of the compacted resin.

    • Centrifuge at 1,500 x g for 2 minutes to collect your desalted, purified bioconjugate.[2]

  • Confirmation of Removal:

    • Measure the UV-Vis spectrum of the purified sample to confirm the absence of the DBCO peak at ~309 nm.

Protocol 2: Removal of Unreacted this compound using Dialysis Cassettes

This method is ideal for gentle buffer exchange and removal of small molecules from larger sample volumes.

Materials:

  • Slide-A-Lyzer™ Dialysis Cassettes (e.g., 10K MWCO)[4][5][6][7][8]

  • Syringe and needle

  • Dialysis buffer (at least 100-500 times the sample volume)[4][6]

  • Stir plate and stir bar

Procedure:

  • Cassette Hydration:

    • Immerse the dialysis cassette in the dialysis buffer for at least 2 minutes to hydrate (B1144303) the membrane.[5][7]

  • Sample Loading:

    • Inject your sample into the cassette using a syringe, being careful not to puncture the membrane.

    • Remove any excess air from the cassette.[6]

  • Dialysis:

    • Place the cassette in a beaker containing a large volume of dialysis buffer on a stir plate. Ensure the cassette is fully submerged.

    • Stir the buffer gently at room temperature or 4°C.

    • Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. For optimal results, the final dialysis step can be performed overnight.[4][5][6][7][8]

  • Sample Recovery:

    • Carefully remove the purified sample from the cassette using a clean syringe.

  • Confirmation of Removal:

    • Analyze the purified sample by UV-Vis spectroscopy to check for the disappearance of the 309 nm absorbance peak.

Visualizations

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (e.g., Antibody) reaction Labeling Reaction biomolecule->reaction dbco_reagent This compound dbco_reagent->reaction purification_step Removal of Unreacted This compound reaction->purification_step Crude Reaction Mixture sec Size-Exclusion Chromatography purification_step->sec dialysis Dialysis purification_step->dialysis tff Tangential Flow Filtration purification_step->tff analysis_step Purity & Confirmation sec->analysis_step Purified Bioconjugate dialysis->analysis_step Purified Bioconjugate tff->analysis_step Purified Bioconjugate uv_vis UV-Vis Spectroscopy (check for 309 nm peak) analysis_step->uv_vis

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic node_problem node_problem node_solution node_solution start Low Protein Recovery? cause1 Non-specific Binding? start->cause1 Yes cause2 Protein Precipitation? start->cause2 Yes solution1 Optimize Buffer (pH, Ionic Strength) cause1->solution1 Yes solution2 Try Alternative Purification Method cause1->solution2 No solution3 Lower Molar Excess of DBCO Reagent cause2->solution3 Yes solution4 Decrease Protein Concentration cause2->solution4 Yes

Caption: Troubleshooting logic for low protein recovery.

References

Sulfo DBCO-PEG4-Amine stability issues during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sulfo DBCO-PEG4-Amine during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1][2][3] Under these conditions, the reagent is expected to be stable for an extended period.

Q2: How should I store solutions of this compound?

Stock solutions of this compound, typically prepared in anhydrous DMSO or DMF, should be stored at -20°C or -80°C.[3] To minimize degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the stock solution into single-use volumes. For aqueous working solutions, fresh preparation on the day of the experiment is ideal to ensure maximum reactivity.[1]

Q3: How stable is the DBCO group to various experimental conditions?

The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers with a pH range of 6 to 9, which are commonly used for bioconjugation.[1] However, prolonged exposure to aqueous environments can lead to a gradual loss of reactivity due to potential oxidation or the addition of water to the strained triple bond.[4] It is advisable to avoid strongly acidic conditions (pH < 5), as they can promote the degradation of the DBCO ring.[5]

Q4: What is the stability of the other components of this compound?

The polyethylene (B3416737) glycol (PEG4) linker and the amide bond are highly stable under typical bioconjugation conditions (pH 7-9).[1] The sulfonate group is also chemically robust and enhances the water solubility of the molecule.

Q5: Can I repeatedly freeze and thaw my stock solution of this compound in DMSO?

It is strongly advised to avoid repeated freeze-thaw cycles of stock solutions in DMSO.[1] DMSO is hygroscopic and can absorb moisture with each cycle, which can contribute to the degradation of the DBCO moiety. Preparing single-use aliquots is the best practice to maintain the integrity of the reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Degraded this compound - Ensure the reagent has been stored properly at -20°C, protected from light and moisture.- Use a fresh vial of the reagent if improper storage is suspected.- For stock solutions, use a fresh, single-use aliquot.- Perform a stability check of your reagent using the HPLC protocol provided below.
Incorrect buffer conditions - Ensure the reaction buffer is within the optimal pH range of 6-9 for DBCO-azide cycloaddition.- Avoid buffers containing azides or thiols, as they can react with the DBCO group.[6]
Inconsistent results between experiments Variable reagent activity - This could be due to multiple freeze-thaw cycles of the stock solution. Prepare and use fresh single-use aliquots for each experiment.- Ensure consistent storage and handling of the reagent across all experiments.
Precipitation of the reagent in aqueous buffer Low solubility - While the sulfonate group enhances water solubility, for high concentrations, first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2]

Stability Data

While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the expected stability based on data from a structurally similar compound, DBCO-NHCO-PEG4-acid. This information should be used as a guideline, and for critical applications, an in-house stability assessment is recommended.

Storage Condition Duration Expected % Intact (based on related compound) Notes
Solid at -20°CLong-term>95%Recommended storage condition. Protect from light and moisture.
Aqueous Solution (PBS, pH 7.4) at 4°C48 hours>95%Optimal for short-term storage of working solutions.[1]
Aqueous Solution (PBS, pH 7.4) at 25°C24 hours90 - 95%Good stability for typical room temperature reactions.[1]
Aqueous Solution (PBS, pH 7.4) at 37°C24 hours80 - 85%Increased temperature leads to accelerated degradation.[1]
Aqueous Solution (pH 5.0) at 25°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[1]

A study on a DBCO-modified antibody also showed a 3-5% loss of reactivity towards azides after four weeks of storage at 4°C.[6]

Experimental Protocols

Protocol: Aqueous Stability Assessment of this compound by HPLC

This protocol provides a method to quantify the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO absorbance)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 in the pre-warmed aqueous buffer to a final concentration of 100 µM.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as the baseline measurement.

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Collect Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Prepare 100 µM Working Solution in Buffer prep_stock->prep_work t0 T=0 Inject on HPLC prep_work->t0 incubation Incubate at Desired Temperature prep_work->incubation hplc Analyze by RP-HPLC timepoints Collect Aliquots at Timepoints incubation->timepoints timepoints->hplc data Calculate % Intact and Plot Kinetics hplc->data

Caption: Experimental workflow for assessing the aqueous stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways reagent This compound (Intact) oxidation Oxidation of DBCO Ring reagent->oxidation Oxidizing Agents, Prolonged Air Exposure hydrolysis Addition of Water to Strained Alkyne reagent->hydrolysis Aqueous Environment, Acidic Conditions

Caption: Potential degradation pathways for the DBCO moiety of this compound.

References

Minimizing non-specific binding in Sulfo DBCO-PEG4-Amine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing non-specific binding in Sulfo DBCO-PEG4-Amine reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, amine-reactive linker containing a dibenzocyclooctyne (DBCO) group.[1][2][3][4] The amine group allows for its conjugation to carboxyl groups on biomolecules, such as proteins or antibodies, through the use of activators like EDC. The DBCO group enables highly specific and efficient copper-free click chemistry reactions with azide-modified molecules.[1][3][4] The PEG4 spacer enhances water solubility and reduces steric hindrance.[1][4]

Q2: What are the primary causes of non-specific binding in this compound reactions?

Non-specific binding in these reactions can stem from several factors:

  • Hydrophobic Interactions: The DBCO group is inherently hydrophobic and can interact non-specifically with proteins and other biomolecules.

  • Ionic Interactions: Charged molecules can interact with oppositely charged surfaces or biomolecules.

  • Ineffective Blocking: Failure to adequately block all unbound sites on a solid support (e.g., an ELISA plate or western blot membrane) can lead to random adherence of reagents.

  • Reagent Aggregation: High concentrations of the this compound or the resulting conjugate can lead to aggregation, which can then non-specifically stick to surfaces or other molecules.

  • Contaminated Reagents: Impurities in buffers or reagents can contribute to background signal.

Q3: How can I minimize non-specific binding?

Several strategies can be employed to minimize non-specific binding:

  • Use of Blocking Agents: Incubating with a blocking agent, such as Bovine Serum Albumin (BSA) or casein, can saturate non-specific binding sites on solid supports.

  • Inclusion of Detergents: Non-ionic detergents like Tween-20 in wash buffers can help disrupt hydrophobic interactions.

  • Optimization of Reaction Conditions: Adjusting pH, temperature, and incubation times can significantly impact the specificity of the reaction.

  • Proper Reagent Handling: Ensuring reagents are fresh, properly stored, and free of contaminants is crucial.

  • Purification of Conjugates: Purifying the DBCO-labeled biomolecule before the click chemistry reaction can remove excess unconjugated linker, reducing potential non-specific interactions.

Troubleshooting Guides

High Background Signal

Problem: You are observing a high background signal in your assay (e.g., ELISA, Western Blot, Flow Cytometry).

dot

Caption: Troubleshooting logic for high background signals.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of your blocking agent (e.g., to 5% BSA or non-fat dry milk) and/or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent.[5][6][7]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash. Ensure that the wash buffer contains a non-ionic detergent like 0.05% Tween-20.[8][9][10]
Excessive Antibody/Reagent Concentration The concentration of the primary or secondary antibody, or the DBCO-conjugated molecule, may be too high. Perform a titration to determine the optimal concentration that gives the best signal-to-noise ratio.
Incubation Times Too Long Over-incubation can lead to increased non-specific binding. Reduce the incubation times for your antibodies or DBCO-reagents.
Contaminated Buffers or Reagents Prepare fresh buffers and ensure all reagents are within their expiration dates and have been stored correctly. Filter buffers to remove any precipitates.
Low or No Signal

Problem: Your experiment is yielding a weak or no signal, suggesting an issue with the conjugation or detection steps.

dot

Caption: Troubleshooting logic for low or no signal.

Potential Cause Recommended Solution
Inefficient Amine Conjugation Ensure the pH of your reaction buffer is optimal for amine reactivity (typically pH 7.2-8.5). Use fresh EDC and NHS/Sulfo-NHS, as they are moisture-sensitive.
Inefficient Click Reaction Increase the incubation time and/or temperature for the DBCO-azide reaction. Confirm that your partner molecule is efficiently labeled with the azide (B81097) group.
Inactive Reagents Verify that the this compound and other critical reagents have been stored correctly and are not expired. Prepare fresh solutions before use.
Steric Hindrance The PEG4 linker helps to reduce steric hindrance, but if you are working with very large or complex biomolecules, consider a longer PEG linker to increase the accessibility of the DBCO group.
Problem with Detection Ensure that your detection reagents (e.g., secondary antibodies, streptavidin-HRP, substrate) are active and used at the correct concentrations.

Data Presentation

Table 1: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio in immunoassays. This table provides a qualitative comparison of commonly used blocking agents.

Blocking Agent Concentration Advantages Disadvantages Signal-to-Noise Ratio
Bovine Serum Albumin (BSA) 1-5%Widely used, generally effective.Can have lot-to-lot variability; may contain endogenous biotin (B1667282) and enzymes that can interfere with some assays.Good to Excellent
Non-fat Dry Milk / Casein 1-5%Inexpensive and effective for many applications.[6]Contains phosphoproteins that can interfere with phospho-specific antibody detection; may mask some epitopes.[2]Good to Excellent
Fish Skin Gelatin 0.1-1%Does not cross-react with mammalian antibodies; compatible with biotin-avidin systems.[6][11]May be less effective at blocking than BSA or milk for some applications.[4]Good
Normal Serum 5-10%Can be very effective, especially when using a secondary antibody, by using serum from the same species as the secondary.Can be expensive; may contain endogenous antibodies that cross-react with the target antigen.Excellent
Synthetic/Protein-Free Blockers VariesNo risk of cross-reactivity with protein-based reagents; good lot-to-lot consistency.[12]Can be more expensive than traditional protein-based blockers.Excellent
Table 2: Effect of PEG Linker Length on Non-Specific Binding

The length of the PEG spacer can influence both specific and non-specific binding. Longer PEG chains generally lead to a greater reduction in non-specific interactions.

PEG Linker Length Relative Non-Specific Binding Effect on Target Accessibility Considerations
No PEG HighMay be limited due to steric hindrance.Increased risk of aggregation and non-specific binding.
PEG4 ModerateGood balance for many applications, reducing steric hindrance without being excessively long.Generally improves solubility and reduces non-specific binding compared to no PEG.[13]
PEG8 LowImproved accessibility for bulky binding partners.Further reduces non-specific binding and can improve pharmacokinetic properties.[13]
PEG12 and longer Very LowMaximizes distance from the conjugated molecule, which can be beneficial for very large structures or in crowded environments.May be necessary to overcome significant steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol outlines the steps for conjugating this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the protein in MES buffer to a final concentration of 1-5 mg/mL.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in water or buffer immediately before use.

    • Dissolve this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups:

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the this compound solution to the activated protein. A 5- to 20-fold molar excess of the amine linker over the protein is a typical starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution to stop the reaction. For example, add hydroxylamine to a final concentration of 10 mM and incubate for 5-10 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

dot

Caption: Workflow for labeling a protein with this compound.

Protocol 2: Minimizing Non-Specific Binding in a Sandwich ELISA

This protocol provides a detailed methodology for performing a sandwich ELISA with an emphasis on steps to minimize non-specific binding.

Materials:

  • High-binding 96-well ELISA plate

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard and samples

  • DBCO-conjugated detection antibody

  • Azide-labeled reporter molecule (e.g., azide-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating:

    • Dilute the capture antibody in a suitable coating buffer (e.g., PBS) and add 100 µL to each well.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.[10]

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Sample/Standard Incubation:

    • Add 100 µL of diluted standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the DBCO-conjugated detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Click Reaction with Reporter:

    • Add 100 µL of the azide-labeled reporter molecule to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

  • Stopping and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength.

References

Validation & Comparative

Confirming Success: A Comparative Guide to Analyzing Sulfo DBCO-PEG4-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the successful attachment of linker molecules is a critical determinant of experimental outcomes. Sulfo DBCO-PEG4-Amine, a water-soluble linker, is a key player in copper-free click chemistry, enabling the straightforward conjugation of molecules to carboxyl groups or activated esters. This guide provides an objective comparison of analytical techniques to confirm successful this compound conjugation, supported by experimental data and detailed protocols. Furthermore, it explores alternative bioconjugation chemistries, offering a comprehensive overview for informed decision-making in your research and development endeavors.

The Chemistry of Confirmation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group's high ring strain allows it to react spontaneously with an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This reaction is highly specific and efficient, making it ideal for bioconjugation in complex biological environments.[1][2][3]

cluster_reactants Reactants cluster_product Product Sulfo_DBCO This compound Conjugate Stable Triazole Conjugate Sulfo_DBCO->Conjugate SPAAC (Copper-Free Click Chemistry) Azide_Molecule Azide-Modified Molecule Azide_Molecule->Conjugate

Caption: this compound conjugation via SPAAC.

A Comparative Analysis of Analytical Techniques

The confirmation of a successful conjugation event is paramount. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the conjugate.High accuracy and sensitivity; provides direct confirmation of conjugation and can identify conjugation sites.[4][5][6][7]Can be complex for heterogeneous samples; requires specialized equipment and expertise.
SDS-PAGE Separates molecules based on their molecular weight. Conjugation results in a higher molecular weight band.Simple, widely accessible, and cost-effective; provides a quick visual confirmation of conjugation.[8]Low resolution for small mass changes; provides only an apparent molecular weight and no structural information.
HPLC Separates molecules based on their physicochemical properties (e.g., size, charge, hydrophobicity).High resolution and quantitative; can separate conjugate from starting materials and aggregates.[9][10]Can be time-consuming to develop methods; requires specialized equipment.
UV-Vis Spectroscopy Monitors the decrease in absorbance of the DBCO group (around 309-310 nm) as it is consumed in the reaction.[11]Real-time monitoring of reaction kinetics; relatively simple and quick.Indirect method; can be affected by interfering substances that absorb in the same region; not suitable for endpoint analysis of purity.[12][13][14][15][16]
NMR Spectroscopy Provides detailed structural information by analyzing the magnetic properties of atomic nuclei.Unambiguous confirmation of the triazole ring formation; provides detailed structural information.Low sensitivity, requiring higher sample concentrations; complex data analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key analytical techniques used to confirm this compound conjugation.

Mass Spectrometry (MS) Analysis

start Start: Conjugated Sample prep Sample Preparation (e.g., Desalting, Digestion) start->prep lc Liquid Chromatography (LC) Separation (Optional) prep->lc ms Mass Spectrometry (e.g., ESI-MS, MALDI-MS) lc->ms analysis Data Analysis: Determine Molecular Weight Shift ms->analysis end End: Confirmation of Conjugation analysis->end start Start: Conjugated & Control Samples prep Sample Preparation: Add Loading Buffer, Heat start->prep load Load Samples onto Polyacrylamide Gel prep->load run Run Electrophoresis load->run stain Stain Gel (e.g., Coomassie Blue) run->stain visualize Visualize Bands: Compare Conjugate to Control stain->visualize end End: Observe Molecular Weight Shift visualize->end start Start: Reaction Mixture prep Sample Preparation (e.g., Filtration) start->prep inject Inject Sample into HPLC System prep->inject separate Separation on Column (e.g., SEC, RP-HPLC) inject->separate detect Detect Eluting Molecules (e.g., UV Detector) separate->detect analyze Analyze Chromatogram: Identify New Peak for Conjugate detect->analyze end End: Quantify Conjugation Efficiency analyze->end cluster_sulfo_dbco This compound cluster_alternatives Alternative Chemistries dbco_amine Amine reactive with carboxyls/activated esters nhs NHS Esters: React with primary amines dbco_spaac DBCO for SPAAC with azides maleimide Maleimides: React with thiols (cysteines) hydrazide Hydrazide/Alkoxyamine: React with carbonyls (aldehydes/ketones)

References

Verifying Protein Modification with Sulfo DBCO-PEG4-Amine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the precise modification of proteins is paramount. The use of reagents like Sulfo DBCO-PEG4-Amine, a water-soluble linker containing a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, enables the controlled attachment of molecules to proteins. However, successful conjugation must be rigorously verified. This guide provides a comparative analysis of common analytical techniques used to confirm protein modification with this compound, with a primary focus on Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and its alternatives.

Performance Comparison of Analytical Techniques

The choice of analytical method for verifying protein modification depends on various factors, including the required level of detail, sample throughput, and available instrumentation. Below is a summary of key performance indicators for SDS-PAGE, Mass Spectrometry, and Capillary Electrophoresis.

FeatureSDS-PAGEMass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Measurement Apparent Molecular Weight ShiftPrecise Molecular MassElectrophoretic Mobility / Size
Quantitative Capability Semi-quantitative (densitometry)Quantitative (label-free or labeled)Highly Quantitative
Resolution ModerateVery HighHigh
Confirmation of Identity Indirect (band shift)Direct (mass identification)Indirect (migration time)
Information Provided Modification success, purityDegree of labeling, site of modificationPurity, heterogeneity of conjugates
Throughput HighLow to MediumMedium to High
Cost LowHighMedium
Ease of Use Relatively SimpleComplexModerate

In-Depth Look at SDS-PAGE for Verification

SDS-PAGE is a widely accessible and cost-effective technique for assessing protein modification.[1][2] The covalent attachment of this compound (molecular weight of approximately 675 Da) to a protein increases its overall molecular weight. This increase results in a discernible upward shift of the protein band on an SDS-PAGE gel.[3][4]

Expected Results: A successful conjugation reaction will show a new band at a higher apparent molecular weight compared to the unmodified protein. The intensity of the original protein band should decrease, while the new, higher molecular weight band appears. The presence of both bands may indicate an incomplete reaction. It is important to note that the PEG component of the linker can cause the protein to migrate slower than its actual molecular weight would suggest, leading to a more pronounced band shift.[4] However, the interaction between PEG and SDS can sometimes result in smeared or broadened bands.[2]

Alternative Electrophoretic Method: Native PAGE

To circumvent the potential issue of PEG-SDS interaction leading to smeared bands, Native PAGE can be employed. This technique separates proteins in their non-denatured state, preserving their native structure and charge.[2] While it can provide better resolution for PEGylated proteins, the migration pattern is dependent on both size and charge, making molecular weight estimation less straightforward than with SDS-PAGE.[2]

Advanced Alternatives for Comprehensive Analysis

While SDS-PAGE is an excellent initial screening tool, other methods offer more detailed and quantitative insights into the protein modification.

Mass Spectrometry (MS): This powerful technique provides an exact measurement of the protein's molecular mass.[5][6] By comparing the mass of the modified protein to the unmodified protein, the number of attached this compound molecules (degree of labeling) can be precisely determined. Furthermore, with peptide mapping strategies (LC-MS/MS), the specific amino acid residues that have been modified can be identified.[7][8]

Capillary Electrophoresis (CE): CE, particularly the sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) variant, offers a high-resolution alternative to traditional slab gel electrophoresis.[9][10] It provides excellent separation of PEGylated proteins and can accurately quantify the different conjugated species.[11][] CE is known for its speed, minimal sample consumption, and high reproducibility.[11]

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Freshly prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of this compound: In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer. Add a 1.2-fold molar excess of EDC and Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Protein Reaction: Add the activated this compound solution to the protein solution. A 10 to 40-fold molar excess of the linker is a common starting point.[13] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Verification of Modification by SDS-PAGE

Materials:

  • Modified and unmodified protein samples from Protocol 1

  • SDS-PAGE precast or hand-cast gels

  • SDS-PAGE running buffer

  • Sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

  • Molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix a small aliquot of the unmodified and modified protein samples with the sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the molecular weight markers and the prepared protein samples into the wells of the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, carefully remove the gel and place it in a staining solution (e.g., Coomassie Brilliant Blue) for a sufficient amount of time to visualize the protein bands.

  • Destaining: Transfer the gel to a destaining solution to remove the background stain, leaving only the protein bands visible.

  • Analysis: Image the gel using a gel documentation system. Compare the migration of the modified protein band to the unmodified protein band and the molecular weight markers to confirm the molecular weight shift. Densitometry can be used for semi-quantitative analysis of the modification efficiency.[5]

Visualizing the Workflow

experimental_workflow cluster_modification Protein Modification cluster_verification Verification p Protein reaction Conjugation Reaction p->reaction reagent This compound + EDC/Sulfo-NHS reagent->reaction quench Quenching reaction->quench purify Purification quench->purify sds_page SDS-PAGE purify->sds_page Analysis ms Mass Spectrometry purify->ms Analysis ce Capillary Electrophoresis purify->ce Analysis

References

A Comparative Guide to HPLC Analysis of Sulfo DBCO-PEG4-Amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation utilizing Sulfo DBCO-PEG4-Amine, robust analytical methods are paramount for characterizing reaction products and ensuring conjugate purity. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides a comparative overview of various HPLC methods for analyzing this compound reaction products, complete with detailed experimental protocols and supporting data.

Comparison of HPLC Methods

The choice of HPLC method for analyzing this compound reaction products depends on the specific characteristics of the analyte and the desired information. The most common and effective methods include Reverse-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

FeatureReverse-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Based on hydrophobicity.Based on hydrodynamic volume (size and shape).Based on polarity and hydrophilic interactions.
Primary Application Separating unreacted this compound, the bioconjugate, and other reaction components based on differences in their polarity.[1]Separating conjugates from unreacted biomolecules and aggregates.[2]Analysis of highly polar molecules that are poorly retained by RP-HPLC.[3][4][5]
Stationary Phase Non-polar (e.g., C18, C8, C4, phenyl).[1]Porous particles with a defined pore size.Polar (e.g., silica, amide, diol, zwitterionic).[5][6]
Mobile Phase Typically a gradient of an organic solvent (e.g., acetonitrile) and water, often with an acid modifier (e.g., trifluoroacetic acid).[7][8]Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline).[2]A high concentration of organic solvent with a small amount of aqueous buffer.[3][6]
Key Advantage High resolution for separating molecules with small differences in hydrophobicity.[1]Gentle, non-denaturing conditions suitable for maintaining the integrity of large biomolecules.Enhanced retention of very polar analytes.[4][9]
Considerations The hydrophobic DBCO group increases retention time compared to the unconjugated molecule.[2]May not resolve species with similar hydrodynamic radii.Requires careful mobile phase preparation for reproducible results.[4]

Experimental Protocols

To illustrate the practical application of these methods, a detailed protocol for a typical bioconjugation reaction followed by HPLC analysis is provided below. This protocol describes the reaction of this compound with an azide-containing peptide and subsequent analysis by RP-HPLC.

Protocol 1: Bioconjugation of this compound with an Azide-Peptide

Materials:

  • This compound

  • Azide-modified peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the this compound solution to the azide-peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Sample Preparation for HPLC:

    • Following incubation, dilute a small aliquot of the reaction mixture with Mobile Phase A for HPLC analysis.

Protocol 2: RP-HPLC Analysis of the Conjugation Reaction

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm (for the peptide bond) and 309 nm (characteristic absorbance of the DBCO group).[10]

  • Injection Volume: 20 µL

Expected Results:

  • The unreacted azide-peptide will elute at an earlier retention time.

  • The unreacted this compound will have a distinct retention time.

  • The desired peptide-DBCO-PEG4 conjugate will elute at a later retention time than the unconjugated peptide due to the increased hydrophobicity of the DBCO moiety.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from bioconjugation to HPLC analysis.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Bioconjugation cluster_analysis HPLC Analysis AzidePeptide Azide-Modified Peptide in PBS Reaction Incubate at RT (2-4 hours) AzidePeptide->Reaction Add DBCO_Amine This compound in DMSO DBCO_Amine->Reaction Add RP_HPLC Reverse-Phase HPLC Reaction->RP_HPLC Inject Sample Detection UV Detection (220 nm & 309 nm) RP_HPLC->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

References

A Head-to-Head Comparison: Sulfo DBCO-PEG4-Amine vs. Non-Sulfonated DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is a critical determinant of the final product's performance and efficacy. Among the premier tools for copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have gained prominence for their ability to react selectively with azide-functionalized molecules in complex biological environments. This guide provides an in-depth comparison of Sulfo DBCO-PEG4-Amine and its non-sulfonated counterparts, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.

The primary distinction between these two classes of linkers lies in the presence of a sulfonate group on the DBCO moiety. This seemingly minor modification has significant implications for the linker's physicochemical properties, ultimately influencing its utility in various applications.

Key Performance Parameters: A Comparative Analysis

The decision to use a sulfonated or non-sulfonated DBCO linker hinges on a careful consideration of several key performance indicators. While direct head-to-head comparative studies are limited, the following analysis is based on available data for the specified linkers and closely related analogues, supplemented by the well-established principles of bioconjugation chemistry.

Physicochemical Properties

The most notable advantage of this compound is its enhanced hydrophilicity, a direct consequence of the negatively charged sulfonate group. This property is crucial for improving the solubility of the linker and the resulting bioconjugate in aqueous buffers, which are standard in most biological experiments.[1][2][3][4] In contrast, non-sulfonated DBCO linkers are inherently more hydrophobic, which can lead to challenges with aggregation, particularly when conjugated to hydrophobic payloads.[5]

PropertyThis compoundNon-Sulfonated DBCO-PEG4-AmineKey Advantage of Sulfonation
Aqueous Solubility High; readily soluble in water and aqueous buffers[2][6]Lower; may require co-solvents like DMSO for initial solubilization[4][5]Prevents aggregation and improves handling in biological systems.
Hydrophilicity (logP) -1.3 (for Sulfo DBCO-PEG4-NHS ester)[7]1.56 (for DBCO-NHCO-PEG4-amine)[8]Lower logP indicates higher hydrophilicity, reducing non-specific binding.
Molecular Weight ~674.77 g/mol ~523.62 g/mol The addition of the sulfo group increases the molecular weight.
Reaction Kinetics in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core function of a DBCO linker is its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The kinetics of this reaction are critical for achieving high conjugation efficiencies under mild, biocompatible conditions. Available data on a closely related sulfo-DBCO-amine suggests that the electronic properties of the DBCO ring are not adversely affected by sulfonation, allowing for rapid reaction rates.

ParameterSulfo DBCO-amine (Representative)Non-Sulfonated DBCO (General)Impact of Sulfonation
Second-Order Rate Constant (k₂) 0.55–1.22 M⁻¹s⁻¹ (in HEPES buffer, pH 7)Generally high, but can be influenced by steric hindrance.Sulfonation does not appear to negatively impact the intrinsic reactivity of the DBCO group. The primary factor affecting kinetics in large biomolecules is often steric hindrance.

It is important to note that when DBCO is conjugated to a large biomolecule like an antibody, steric hindrance can play a more significant role in determining the reaction rate than the presence or absence of a sulfonate group. The inclusion of a PEG4 spacer in both linker types helps to mitigate this effect by providing spatial separation between the DBCO moiety and the conjugated molecule.

Experimental Workflows and Logical Relationships

The choice of linker directly influences the experimental workflow. The enhanced solubility of this compound can simplify the process by eliminating the need for organic co-solvents in many cases.

G cluster_sulfo This compound Workflow cluster_nonsulfo Non-Sulfonated DBCO-PEG4-Amine Workflow sulfo_start Dissolve this compound in aqueous buffer sulfo_activate Activate Carboxyl Group (e.g., with EDC/NHS) sulfo_start->sulfo_activate sulfo_conjugate_amine Conjugate to Amine-containing Biomolecule sulfo_activate->sulfo_conjugate_amine sulfo_purify1 Purify DBCO-labeled Biomolecule sulfo_conjugate_amine->sulfo_purify1 sulfo_click Copper-Free Click Reaction with Azide-Molecule sulfo_purify1->sulfo_click sulfo_purify2 Final Purification of Bioconjugate sulfo_click->sulfo_purify2 nonsulfo_start Dissolve Non-Sulfonated DBCO-PEG4-Amine in DMSO/DMF nonsulfo_dilute Dilute into aqueous buffer nonsulfo_start->nonsulfo_dilute nonsulfo_activate Activate Carboxyl Group (e.g., with EDC/NHS) nonsulfo_dilute->nonsulfo_activate nonsulfo_conjugate_amine Conjugate to Amine-containing Biomolecule nonsulfo_activate->nonsulfo_conjugate_amine nonsulfo_purify1 Purify DBCO-labeled Biomolecule nonsulfo_conjugate_amine->nonsulfo_purify1 nonsulfo_click Copper-Free Click Reaction with Azide-Molecule nonsulfo_purify1->nonsulfo_click nonsulfo_purify2 Final Purification of Bioconjugate nonsulfo_click->nonsulfo_purify2

Comparison of bioconjugation workflows.

Chemical Structures

The fundamental difference in chemical structure is the addition of a sulfonic acid group to the dibenzocyclooctyne core.

Chemical structures of the linkers.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound and non-sulfonated DBCO-PEG4-Amine in a typical two-step bioconjugation procedure involving an amine-containing biomolecule and an azide-functionalized partner.

Protocol 1: Bioconjugation with this compound

This protocol benefits from the high water solubility of the sulfonated linker.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-functionalized molecule

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate aqueous buffer (e.g., Activation Buffer or PBS).

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation of Carboxyl-Containing Biomolecule (if applicable, reverse labeling strategy):

    • This protocol describes the conjugation of the amine group of the linker to a carboxyl group on a biomolecule. For conjugation of the linker to an amine on the biomolecule, an NHS-ester derivative of the linker would be used.

    • Dissolve the carboxyl-containing biomolecule in Activation Buffer.

    • Add a 5- to 20-fold molar excess of this compound to the biomolecule solution.

    • Add a 1.2- to 1.5-fold molar excess of EDC and Sulfo-NHS over the linker.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification of DBCO-Labeled Biomolecule:

    • Remove excess, unreacted linker and coupling reagents using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Copper-Free Click Reaction (SPAAC):

    • To the purified DBCO-labeled biomolecule, add the azide-functionalized molecule. A 1.5- to 10-fold molar excess of the azide (B81097) molecule is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess azide-functionalized molecule.

Protocol 2: Bioconjugation with Non-Sulfonated DBCO-PEG4-Amine

This protocol requires an initial solubilization step in an organic solvent.

Materials:

  • Non-Sulfonated DBCO-PEG4-Amine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-functionalized molecule

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of non-sulfonated DBCO-PEG4-Amine (e.g., 10 mM) in anhydrous DMSO or DMF.[5]

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Activation and Conjugation:

    • Follow steps 2 and 3 from Protocol 1, adding the DMSO or DMF stock solution of the linker to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is kept to a minimum (typically <10%) to avoid denaturation of the biomolecule.

  • Purification and Click Reaction:

    • Follow steps 4, 5, and 6 from Protocol 1 for the purification of the DBCO-labeled biomolecule, the SPAAC reaction, and the final purification of the conjugate.

Conclusion and Recommendations

The choice between this compound and its non-sulfonated counterpart is application-dependent.

Choose this compound when:

  • High aqueous solubility is paramount: For applications in purely aqueous systems and to avoid potential issues with aggregation of the final conjugate, the sulfonated version is the superior choice.[2][3][4][6]

  • Working with sensitive biomolecules: The ability to perform the entire reaction in aqueous buffers without the need for organic co-solvents can be beneficial for maintaining the stability and activity of sensitive proteins and other biomolecules.

  • Developing ADCs with hydrophobic payloads: The increased hydrophilicity of the linker can help to offset the hydrophobicity of the drug, potentially leading to improved pharmacokinetic properties and reduced aggregation.

Consider a non-sulfonated DBCO-PEG4-Amine when:

  • A slightly smaller linker is required: The absence of the sulfonate group results in a lower molecular weight.

  • The use of a co-solvent is not a concern: If the experimental setup can tolerate small amounts of DMSO or DMF, the non-sulfonated linker can be a viable and effective option.

Ultimately, for researchers in the fields of drug development and advanced biological research, the enhanced physicochemical properties of this compound, particularly its superior water solubility, often justify its selection for ensuring robust and reproducible results in bioconjugation.

References

A Head-to-Head Comparison: Sulfo DBCO-PEG4-Amine vs. SMCC Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in bioconjugation. This guide provides an objective comparison of two widely utilized heterobifunctional crosslinkers: the modern Sulfo DBCO-PEG4-Amine, which employs copper-free click chemistry, and the conventional Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which relies on amine-to-thiol coupling. This comparison delves into their reaction mechanisms, stability, and provides the necessary experimental protocols to evaluate their performance.

Executive Summary

This compound and SMCC represent two distinct and powerful strategies for covalently linking biomolecules. This compound leverages the bioorthogonality and high efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "click chemistry," offering high specificity and the formation of a highly stable triazole linkage. Its hydrophilic PEG spacer and sulfo group enhance water solubility, which is advantageous for working with sensitive biological samples.[1][2]

SMCC, a long-standing tool in bioconjugation, facilitates a two-step conjugation process by first reacting with primary amines via its N-hydroxysuccinimide (NHS) ester and subsequently with sulfhydryl groups through its maleimide (B117702) moiety.[3][4] The cyclohexane (B81311) bridge in its structure provides increased stability to the maleimide group, reducing its susceptibility to hydrolysis.[3][5] While a robust and well-documented crosslinker, the resulting thioether bond can be susceptible to retro-Michael reaction, potentially leading to deconjugation.[6]

At a Glance: Key Differences

FeatureThis compoundSMCC (and Sulfo-SMCC)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click ChemistryNHS ester reaction with primary amines, followed by maleimide reaction with sulfhydryls.
Reactive Groups Dibenzocyclooctyne (DBCO) reacts with azides; Amine reacts with activated esters (e.g., NHS esters).[1]N-hydroxysuccinimide (NHS) ester reacts with primary amines; Maleimide reacts with sulfhydryls.[3][7]
Bond Formed Stable triazole linkage.[8]Amide bond and a thioether bond.[2]
Specificity High (bioorthogonal reaction).[9]High, but potential for side reactions with other nucleophiles at higher pH.[3]
Stability of Linkage Very high; resistant to hydrolysis and enzymatic cleavage.[8]Thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols.[6]
Water Solubility High, due to the sulfo group and PEG spacer.[1][10]SMCC is poorly water-soluble (requires organic solvent); Sulfo-SMCC is the water-soluble analog.[2][11]
Biocompatibility Excellent; copper-free reaction is ideal for live-cell applications.[12]Generally good, but the use of organic solvents for SMCC can be a concern for sensitive biomolecules.

Reaction Mechanisms

The fundamental difference between these two crosslinkers lies in their reaction chemistry.

This compound participates in a bioorthogonal "click" reaction. The DBCO group reacts specifically and rapidly with an azide-functionalized molecule to form a stable triazole ring, without the need for a cytotoxic copper catalyst.[9][10] The terminal amine group on the PEG spacer can be used to conjugate to molecules containing an activated ester, such as an NHS ester.[1]

SMCC follows a two-step sequential process. First, the NHS ester reacts with a primary amine on one biomolecule to form a stable amide bond.[4] In the second step, the maleimide group reacts with a sulfhydryl group on a second biomolecule to form a stable thioether bond.[2][11]

Visualizing the Chemistries

cluster_0 This compound Pathway cluster_1 SMCC Pathway Biomolecule 1\n(with Azide) Biomolecule 1 (with Azide) Triazole Linkage Triazole Linkage Biomolecule 1\n(with Azide)->Triazole Linkage SPAAC Final Conjugate Final Conjugate Triazole Linkage->Final Conjugate This compound This compound This compound->Triazole Linkage Amine Group Amine on PEG Biomolecule 2\n(with NHS ester) Biomolecule 2 (with NHS ester) Amide Bond Amide Bond Biomolecule 2\n(with NHS ester)->Amide Bond Amide Bond->Final Conjugate Amine Group->Amide Bond Biomolecule A\n(with Amine) Biomolecule A (with Amine) Amide Bond Formation Amide Bond Formation Biomolecule A\n(with Amine)->Amide Bond Formation Maleimide-Activated\nBiomolecule A Maleimide-Activated Biomolecule A Amide Bond Formation->Maleimide-Activated\nBiomolecule A SMCC SMCC SMCC->Amide Bond Formation NHS Ester Reaction Final Conjugate Final Conjugate Maleimide-Activated\nBiomolecule A->Final Conjugate Thioether Bond Formation Biomolecule B\n(with Sulfhydryl) Biomolecule B (with Sulfhydryl) Biomolecule B\n(with Sulfhydryl)->Final Conjugate

Caption: Reaction pathways for this compound and SMCC.

Performance Comparison: A Data-Driven Perspective

While direct, side-by-side quantitative data for these two specific linkers under identical conditions is sparse in the literature, we can infer their performance based on the known characteristics of their respective chemistries.

ParameterThis compound (SPAAC)SMCC (Maleimide-Thiol)Supporting Evidence
Conjugation Efficiency/Yield High to quantitative yields are often reported for SPAAC reactions due to the high reactivity and specificity of the DBCO-azide pairing.Generally high (>90% in some systems), but can be variable. The efficiency is dependent on factors like pH, reactant concentrations, and potential hydrolysis of the NHS ester and maleimide groups.[13][14]
Reaction Stoichiometry Typically results in a well-defined 1:1 conjugation product, offering better control over the final conjugate.Can lead to multiple reaction products and a less defined stoichiometry, especially when multiple amine or thiol groups are available on the biomolecules.[13]
Stability of Conjugate (in serum) The triazole linkage is exceptionally stable and resistant to cleavage under physiological conditions.The thioether bond is susceptible to a retro-Michael reaction, leading to potential deconjugation in the presence of thiols like glutathione (B108866) in serum.[8][15]
Reaction Speed SPAAC reactions are generally fast, often completing within 1-2 hours at room temperature.The two-step process can take longer, with the NHS ester reaction typically running for 30-60 minutes and the maleimide reaction for 1-2 hours.[6][14]
Side Reactions Minimal, due to the bioorthogonal nature of the reaction. The primary concern is the potential for the DBCO group to degrade over long-term storage in aqueous buffers.Hydrolysis of both the NHS ester and the maleimide group are competing reactions that can reduce yield. The maleimide group can also react with other nucleophiles at pH > 7.5.[3]

Experimental Protocols

To facilitate a direct comparison of these crosslinkers, the following experimental protocols are provided.

Protocol 1: General Workflow for Protein-Protein Conjugation

This workflow outlines the steps for conjugating two proteins (Protein A and Protein B) using either this compound or SMCC.

start Start prep_A Prepare Protein A (with amine or azide) start->prep_A prep_B Prepare Protein B (with amine or sulfhydryl) start->prep_B activate_A Activate Protein A with Crosslinker prep_A->activate_A conjugate Conjugate Activated Protein A with Protein B prep_B->conjugate purify_A Purify Activated Protein A activate_A->purify_A purify_A->conjugate purify_final Purify Final Conjugate conjugate->purify_final analyze Analyze Conjugate (SDS-PAGE, HPLC, MS) purify_final->analyze end End analyze->end

Caption: General experimental workflow for protein-protein conjugation.

Methodology for this compound Conjugation (via NHS Ester Activation of Amine)
  • Preparation of Reagents:

    • Prepare Protein A (containing an azide (B81097) group) in an azide-free buffer (e.g., PBS, pH 7.4).

    • Prepare Protein B (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

    • Prepare fresh solutions of EDC and NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a 1.5-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.

  • Conjugation to Protein B:

    • Add the activated this compound solution to the Protein B solution. A 10- to 40-fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the DBCO-labeled Protein B using a desalting column or dialysis to remove excess reagents.

  • Click Reaction with Protein A:

    • Combine the purified DBCO-labeled Protein B with Protein A (azide-functionalized) in PBS, pH 7.4. A 1.5- to 3-fold molar excess of the DBCO-labeled protein is often used.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

    • Purify the final conjugate using size-exclusion chromatography or another suitable method.

Methodology for SMCC Conjugation
  • Preparation of Reagents:

    • Prepare Protein A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Prepare Protein B (containing sulfhydryl groups) in a suitable buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

    • Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. For Sulfo-SMCC, dissolve in water immediately before use.

  • Activation of Protein A with SMCC:

    • Add the desired molar excess of the SMCC solution to the Protein A solution. The optimal molar excess (typically 5- to 20-fold) depends on the protein concentration.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, non-reacted SMCC using a desalting column or dialysis.

  • Conjugation to Protein B:

    • Immediately combine the maleimide-activated Protein A with Protein B.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

    • If desired, quench the reaction by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.

    • Purify the final conjugate using an appropriate chromatography method.

Conclusion

Both this compound and SMCC are highly effective crosslinkers, each with a distinct set of advantages and ideal use cases.

Choose this compound when:

  • Biocompatibility is paramount: The copper-free nature of the reaction makes it ideal for live-cell labeling and in vivo applications.[12]

  • High specificity and defined stoichiometry are required: The bioorthogonal nature of the click reaction prevents side reactions and allows for precise control over the conjugation.[13]

  • Enhanced water solubility is needed: The hydrophilic PEG spacer and sulfo group are beneficial when working with molecules prone to aggregation.

Choose SMCC when:

  • Working with a well-established system: For conjugating purified proteins where primary amines and thiols are the intended reactive partners, SMCC is a robust and well-documented choice.

  • Cost is a primary consideration: SMCC is often a more economical option for routine bioconjugation applications.

  • A water-soluble option is needed: Sulfo-SMCC provides an alternative for applications where the use of organic solvents is undesirable.[4]

Ultimately, the optimal choice of crosslinker is application-dependent. For cutting-edge therapeutic development, such as antibody-drug conjugates requiring high in vivo stability, the superior stability and hydrophilicity of a PEGylated DBCO linker often justify its use. For more routine applications like enzyme-antibody conjugation for immunoassays, the proven and economical SMCC and Sulfo-SMCC linkers remain excellent and widely used standards.

References

Navigating the Copper-Free Click Chemistry Landscape: A Comparative Guide to Alternatives for Sulfo DBCO-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate reagents is paramount for experimental success. While Sulfo DBCO-PEG4-Amine is a widely utilized reagent for copper-free click chemistry, a range of powerful alternatives offers distinct advantages in terms of reaction kinetics, stability, and physicochemical properties. This guide provides an objective, data-driven comparison of the primary alternatives to this compound, focusing on Trans-Cyclooctene (TCO) and Bicyclo[6.1.0]nonyne (BCN) derivatives, to empower informed decision-making in your research and development endeavors.

The landscape of copper-free click chemistry is dominated by two principal reaction classes: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This compound and its alternatives fall within these categories, each presenting a unique set of characteristics that render them suitable for specific applications.

Performance Comparison: A Quantitative Overview

The choice of a copper-free click chemistry reagent is often a trade-off between reaction speed, stability, and steric considerations. The following table summarizes key quantitative performance metrics for amine-reactive DBCO, TCO, and BCN derivatives, providing a basis for selecting the optimal tool for your bioconjugation needs.

FeatureDBCO-Amine DerivativeTCO-Amine DerivativeBCN-Amine Derivative
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (iEDDA) with TetrazinesStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) with respective partner ~0.3 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1]Up to 1 x 10⁶ M⁻¹s⁻¹ (with tetrazines)[2]~0.06 - 0.1 M⁻¹s⁻¹ (with benzyl azide)[1]
Relative Reactivity HighExceptionally HighModerate
Stability in the presence of Glutathione (GSH) Less stable (half-life of ~71 minutes for DBCO)[3][4]Generally stable, but some TCO derivatives can isomerize in the presence of thiols.[5][6]More stable (half-life of ~6 hours for BCN)[3][4]
Relative Size Bulky, aromaticBulkyCompact, non-aromatic[7]
Relative Lipophilicity HigherVaries with derivativeLower[7]
Biocompatibility Excellent (copper-free)[8]Excellent (copper-free)[8]Excellent (copper-free)[8]

In-Depth Analysis of the Alternatives

Trans-Cyclooctene (TCO) Derivatives: The Need for Speed

TCO derivatives, which react with tetrazines via an iEDDA mechanism, are renowned for their exceptionally fast reaction kinetics, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC reagents.[2] This makes them the reagents of choice for applications requiring rapid labeling, particularly in dynamic systems or with low concentrations of reactants.

Advantages:

  • Unparalleled Reaction Speed: The extremely fast kinetics of the TCO-tetrazine ligation allow for near-instantaneous bioconjugation.[2]

  • High Bioorthogonality: The reaction is highly specific and does not interfere with native biological processes.[8]

Considerations:

  • Two-Component System: Requires a tetrazine-functionalized partner for the reaction to occur.

  • Stability of TCO and Tetrazine: While generally stable, some TCO derivatives can isomerize to their less reactive cis-isomer, and the stability of tetrazines can vary in biological media.[5][9][10] More electron-withdrawing substituents on the tetrazine ring, which increase reactivity, can also decrease stability.[9][10]

Bicyclo[6.1.0]nonyne (BCN) Derivatives: The Stable Workhorse

BCN is another strained alkyne that participates in SPAAC reactions. Compared to DBCO, BCN derivatives offer a compelling combination of smaller size, lower lipophilicity, and, most notably, enhanced stability, particularly in the presence of endogenous thiols like glutathione.[3][7][11]

Advantages:

  • Superior Stability: BCN is significantly more stable than DBCO in reducing environments, making it ideal for long-term studies in cellular contexts.[3][4]

  • Compact and Less Hydrophobic: Its smaller, non-aromatic structure can be advantageous in applications where steric hindrance or hydrophobicity is a concern.[7]

Considerations:

  • Slower Reaction Kinetics: The reaction rate of BCN with azides is generally lower than that of DBCO.[1][7]

Experimental Workflows and Protocols

To provide a practical guide for implementation, detailed experimental workflows and protocols for protein labeling are presented below.

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates a general workflow for labeling a target protein with a reporter molecule using copper-free click chemistry.

G General Workflow for Protein Bioconjugation cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Reagent Preparation cluster_2 Step 3: Protein Labeling cluster_3 Step 4: Purification cluster_4 Step 5: Click Reaction cluster_5 Step 6: Final Purification Protein_Prep Prepare protein in amine-free buffer (e.g., PBS, pH 7.4) Labeling Add molar excess of click handle to protein solution Incubate at room temperature Protein_Prep->Labeling Reagent_Prep Dissolve amine-reactive click handle (e.g., DBCO/TCO/BCN-NHS ester) in anhydrous DMSO or DMF Reagent_Prep->Labeling Purification Remove excess reagent via desalting column or dialysis Labeling->Purification Labeled_Protein Labeled Protein with Click Handle Purification->Labeled_Protein Click_Reaction React with azide- or tetrazine-modified reporter molecule Labeled_Protein->Click_Reaction Final_Purification Purify final conjugate Click_Reaction->Final_Purification Final_Product Final Bioconjugate Final_Purification->Final_Product

General workflow for protein bioconjugation.
Detailed Protocol: Labeling of Proteins with Amine-Reactive Click Chemistry Handles

This protocol provides a general procedure for labeling proteins with DBCO-, TCO-, or BCN-NHS esters.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS, pH 7.2-8.0)

  • DBCO-PEG4-NHS ester, TCO-PEG4-NHS ester, or BCN-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the desired NHS ester (DBCO, TCO, or BCN) in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted click handle and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

The resulting protein is now functionalized with the desired click handle and is ready for the subsequent click reaction with its azide (B81097) or tetrazine-modified counterpart.

Logical Relationships in Copper-Free Click Chemistry

The decision-making process for selecting the appropriate copper-free click chemistry reagent can be visualized as follows:

G Decision Tree for Copper-Free Click Chemistry Reagent Selection Start Start: Need for Copper-Free Bioconjugation Kinetics Is reaction speed the primary concern? Start->Kinetics Stability Is stability in a reducing environment critical? Kinetics->Stability No TCO Use TCO-Tetrazine (iEDDA) Kinetics->TCO Yes Sterics Are steric hindrance and hydrophobicity major concerns? Stability->Sterics No BCN Use BCN (SPAAC) Stability->BCN Yes DBCO Use DBCO (SPAAC) Sterics->DBCO No Sterics->BCN Yes

Decision tree for reagent selection.

Conclusion

The field of copper-free click chemistry offers a versatile and powerful toolkit for researchers in the life sciences. While this compound remains a valuable reagent, understanding the distinct characteristics of its alternatives is crucial for optimizing experimental design and achieving desired outcomes. TCO-tetrazine ligation provides unparalleled reaction speed, making it ideal for rapid labeling and in vivo applications. Conversely, BCN derivatives offer superior stability in reducing environments and present a smaller, less hydrophobic profile. By carefully considering the interplay of reaction kinetics, stability, and steric factors, researchers can confidently select the most appropriate copper-free click chemistry reagent to advance their scientific pursuits.

References

Tetrazine Ligation vs. DBCO-Based Conjugation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal bioconjugation strategy, this guide provides a comprehensive comparison of Tetrazine ligation and Dibenzocyclooctyne (DBCO)-based conjugation. We delve into the core mechanisms, reaction kinetics, stability, and biocompatibility of each method, supported by experimental data and detailed protocols.

The precise and stable covalent attachment of molecules to biomolecules is a cornerstone of modern biological research and therapeutic development. Among the various "click chemistry" reactions, Tetrazine ligation and DBCO-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as leading bioorthogonal methods. Both offer the ability to perform conjugations in complex biological media without the need for cytotoxic catalysts. However, they differ significantly in their reaction kinetics and other key performance metrics, making the choice between them application-dependent.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative differences between Tetrazine ligation and DBCO-based conjugation.

FeatureTetrazine LigationDBCO-Based Conjugation (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) 10³ to 10⁶ M⁻¹s⁻¹[1][2][3]~0.1 M⁻¹s⁻¹[4]
Reaction Speed Extremely rapid, often complete in minutes[5]Slower, typically requires hours to overnight incubation[4][6]
Reactant Partners Tetrazine and a strained alkene (e.g., trans-cyclooctene (B1233481) - TCO)Azide and a cyclooctyne (B158145) (e.g., DBCO)
Byproducts Nitrogen gas (N₂)[2][7]None
Biocompatibility Excellent, no catalyst required[1][8]Excellent, no cytotoxic copper catalyst required[6][9][10]
Stability of Reactants Tetrazines can be sensitive to reducing agents; TCO can isomerize[11][12]DBCO and azides are generally stable[6][9]

Chemical Mechanisms: A Tale of Two Reactions

The fundamental difference between these two powerful conjugation techniques lies in their underlying chemical reactions.

Tetrazine Ligation: The Inverse-Electron-Demand Diels-Alder Reaction

Tetrazine ligation proceeds via an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO), serves as the reaction partner.[1][13] This initial cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][7]

Tetrazine_Ligation cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine TCO trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Nitrogen N₂ Tetrazine_node Tetrazine Intermediate Unstable Intermediate Tetrazine_node->Intermediate + TCO_node TCO TCO_node->Intermediate Dihydropyridazine_node Stable Conjugate Intermediate->Dihydropyridazine_node Retro-Diels-Alder Nitrogen_node Nitrogen Gas Intermediate->Nitrogen_node

Caption: Mechanism of Tetrazine Ligation.

DBCO-Based Conjugation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

DBCO-based conjugation is a type of copper-free click chemistry known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][10] This reaction involves a [3+2] cycloaddition between a cyclooctyne, such as DBCO, and an azide. The high ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst, which is often toxic to living systems.[10][14] The result is a stable triazole linkage.[6][9]

DBCO_Conjugation cluster_reactants Reactants cluster_product Product DBCO DBCO Azide Azide Triazole Triazole DBCO_node DBCO Triazole_node Stable Triazole Conjugate DBCO_node->Triazole_node + Azide_node Azide Azide_node->Triazole_node

Caption: Mechanism of DBCO-based Conjugation (SPAAC).

Experimental Protocols

Below are generalized experimental protocols for labeling antibodies, a common application for both ligation techniques.

Protocol 1: Antibody Labeling via Tetrazine Ligation

This protocol describes the activation of two protein populations with TCO and Tetrazine, respectively, followed by their conjugation.

Materials:

  • Protein A and Protein B

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • 1 M NaHCO₃

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Protein A Activation with TCO:

    • Dissolve 100 µg of Protein A in 100 µL of PBS. If the buffer contains primary amines, exchange it for PBS using a desalting column.[15]

    • Add 5 µL of 1 M NaHCO₃.[15]

    • Add a 20-fold molar excess of TCO-NHS ester dissolved in DMSO.[2]

    • Incubate for 60 minutes at room temperature.[2][15]

    • Remove excess TCO-NHS ester using a spin desalting column.[2]

  • Protein B Activation with Tetrazine:

    • Dissolve 100 µg of Protein B in 100 µL of PBS.

    • Add 5 µL of 1 M NaHCO₃.[2][15]

    • Add a 20-fold molar excess of Tetrazine-NHS ester dissolved in DMSO.[2]

    • Incubate for 60 minutes at room temperature.[2][15]

    • Remove excess Tetrazine-NHS ester using a spin desalting column.[2]

  • Conjugation:

    • Mix the TCO-activated Protein A and Tetrazine-activated Protein B in a 1:1 molar ratio.[2]

    • Incubate for 1 hour at room temperature with gentle rotation.[2]

    • The conjugate is now ready for use or further purification if necessary.

Protocol 2: Antibody Labeling via DBCO-Based Conjugation

This protocol details the labeling of an azide-modified antibody with a DBCO-functionalized molecule.

Materials:

  • Azide-modified antibody

  • DBCO-NHS ester

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[6]

  • DBCO Activation of a Molecule (e.g., a fluorophore):

    • Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mM.[6][9]

    • This activated molecule will be reacted with the azide-modified antibody. Alternatively, the antibody itself can be activated with DBCO-NHS ester.

  • Conjugation:

    • Add a 2-4 fold molar excess of the DBCO-activated molecule to the azide-modified antibody.[6]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

    • The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) if desired.[4]

  • Purification:

    • Remove excess, unreacted DBCO-reagent and other small molecules using a spin desalting column.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for bioconjugation using either Tetrazine ligation or DBCO-based conjugation.

Bioconjugation_Workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Biomolecule_A Biomolecule A (e.g., Antibody) Activate_A Activate Biomolecule A with Functional Group 1 (e.g., TCO or Azide) Biomolecule_A->Activate_A Step 1a Biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) Activate_B Activate Biomolecule B with Functional Group 2 (e.g., Tetrazine or DBCO) Biomolecule_B->Activate_B Step 1b Mix Mix Activated Biomolecules Activate_A->Mix Step 2 Activate_B->Mix Incubate Incubate (Time and Temperature vary) Mix->Incubate Step 3 Purify Purify Conjugate (e.g., Desalting, SEC) Incubate->Purify Step 4 Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze Step 5

Caption: General workflow for bioconjugation.

Choosing the Right Tool for the Job

Tetrazine Ligation is the preferred method when:

  • Speed is critical: Its exceptionally fast kinetics are ideal for in vivo imaging or when working with unstable biomolecules.[1][7][8]

  • Low concentrations are necessary: The high reaction rate allows for efficient conjugation even at nanomolar to micromolar concentrations, minimizing potential toxicity and off-target effects.[1][8]

  • Irreversible conjugation is desired: The release of nitrogen gas makes the reaction irreversible.[7]

DBCO-based conjugation is a suitable alternative when:

  • Reaction speed is not the primary concern: While slower than Tetrazine ligation, it is still a highly efficient and specific reaction.[4][10]

  • The stability of the reacting partners is paramount: DBCO and azides are generally very stable over long periods.[6][9]

  • A well-established and widely used method is preferred: SPAAC is a foundational bioorthogonal reaction with a vast body of literature and commercially available reagents.[10]

References

A Comparative Guide to the Characterization of Sulfo DBCO-PEG4-Amine Conjugates using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Sulfo DBCO-PEG4-Amine conjugates using UV-Vis spectroscopy. It includes a comparison with alternative analytical methods, a detailed experimental protocol, and a visual representation of the workflow. This information is intended to assist researchers in accurately determining the degree of labeling and concentration of their bioconjugates.

Introduction

This compound is a water-soluble, amine-reactive labeling reagent widely used in bioconjugation via copper-free click chemistry. The dibenzocyclooctyne (DBCO) group enables covalent bond formation with azide-modified molecules, while the PEG4 spacer enhances solubility and reduces steric hindrance. Accurate characterization of the resulting conjugate is crucial for ensuring the quality, efficacy, and reproducibility of subsequent experiments. UV-Vis spectroscopy offers a rapid, non-destructive, and readily available method for this purpose.

The principle of UV-Vis characterization lies in the distinct absorbance properties of the DBCO moiety and the biomolecule (typically a protein). Proteins, containing aromatic amino acids such as tryptophan and tyrosine, exhibit a characteristic absorbance maximum at approximately 280 nm.[1] The DBCO group, on the other hand, has a strong absorbance peak around 309 nm.[2][3][4][5] By measuring the absorbance at these two wavelengths, it is possible to determine the concentration of both the protein and the attached DBCO label, and subsequently calculate the degree of labeling (DOL).

Comparison of Analytical Methods

While UV-Vis spectroscopy is a convenient method for routine characterization, other techniques can provide complementary or more detailed information. The following table compares UV-Vis spectroscopy with alternative methods for the characterization of this compound conjugates.

Method Principle Information Provided Advantages Disadvantages
UV-Vis Spectroscopy Measures the absorbance of light by the protein (at 280 nm) and the DBCO group (at ~309 nm).- Protein Concentration- Degree of Labeling (DOL)- Rapid and simple- Non-destructive- Widely available instrumentation- Cost-effective- Indirect measurement- Relies on accurate molar extinction coefficients- Potential for interference from other absorbing species- Provides an average DOL, not the distribution
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Precise molecular weight of the conjugate- Distribution of labeled species (e.g., 0, 1, 2 labels per molecule)- Confirmation of conjugation- High accuracy and sensitivity- Provides detailed information on heterogeneity- Destructive technique- More complex instrumentation and data analysis- Higher cost
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.- Separation of unlabeled, singly labeled, and multiply labeled species- Estimation of the distribution of the degree of labeling- Can resolve different conjugated species- Provides information on the distribution of labels- May require method development- Can be influenced by the properties of the biomolecule
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.- Detection of aggregation- Purity analysis- Useful for assessing the stability and purity of the conjugate- Does not directly provide information on the degree of labeling

Experimental Protocol for UV-Vis Characterization

This protocol outlines the steps for determining the concentration and degree of labeling (DOL) of a this compound conjugated to a protein.

Materials:

  • Purified this compound protein conjugate

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS)

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis spectrophotometer

Procedure:

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the spectrophotometer to measure absorbance at 280 nm and 309 nm.

  • Blank Measurement:

    • Fill a clean cuvette with the conjugation buffer.

    • Place the cuvette in the spectrophotometer and record the absorbance at 280 nm and 309 nm. This will serve as the blank to zero the instrument.

  • Sample Measurement:

    • Carefully transfer the purified this compound protein conjugate solution to a clean cuvette.

    • Place the sample cuvette in the spectrophotometer and measure the absorbance at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Data Analysis and Calculation of Degree of Labeling (DOL):

    The DOL is the average number of DBCO molecules conjugated to each protein molecule. It can be calculated using the following formulas:

    a. Calculate the concentration of the protein:

    Protein Concentration (M) = (A₂₈₀ - (A₃₀₉ × CF)) / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A₃₀₉ is the absorbance of the conjugate at 309 nm.

    • CF is the correction factor for the absorbance of the DBCO group at 280 nm. A commonly used value is 0.90.[6]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This value is specific to each protein and can often be found in literature or calculated based on its amino acid sequence.

    b. Calculate the concentration of the DBCO:

    DBCO Concentration (M) = A₃₀₉ / ε_DBCO

    Where:

    • A₃₀₉ is the absorbance of the conjugate at 309 nm.

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm. An approximate value of 12,000 M⁻¹cm⁻¹ is commonly used.[6]

    c. Calculate the Degree of Labeling (DOL):

    DOL = DBCO Concentration (M) / Protein Concentration (M)

Workflow for Characterization of this compound Conjugates

The following diagram illustrates the general workflow for the conjugation and subsequent characterization of a biomolecule with this compound using UV-Vis spectroscopy.

G cluster_0 Conjugation cluster_1 UV-Vis Characterization Biomolecule Biomolecule (e.g., Protein) Conjugation Conjugation Reaction Biomolecule->Conjugation DBCO_reagent This compound DBCO_reagent->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugate Purified Conjugate Purification->Conjugate Measure_Abs Measure Absorbance (A₂₈₀ & A₃₀₉) Conjugate->Measure_Abs Spectrophotometer UV-Vis Spectrophotometer Spectrophotometer->Measure_Abs Calculate_Conc Calculate Concentrations (Protein & DBCO) Measure_Abs->Calculate_Conc Calculate_DOL Calculate Degree of Labeling (DOL) Calculate_Conc->Calculate_DOL Result Characterized Conjugate Calculate_DOL->Result

Caption: Workflow for bioconjugation and UV-Vis characterization.

Conclusion

UV-Vis spectroscopy provides a straightforward and effective method for the routine characterization of this compound conjugates. By following the detailed protocol and understanding the principles behind the calculations, researchers can confidently assess the degree of labeling of their bioconjugates. For a more in-depth analysis of conjugate heterogeneity, complementary techniques such as mass spectrometry or HIC are recommended.

References

Safety Operating Guide

Proper Disposal of Sulfo DBCO-PEG4-Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific fields, the responsible handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of Sulfo DBCO-PEG4-Amine, a water-soluble linker commonly utilized in bioconjugation. While not classified as an acutely hazardous substance, adherence to correct disposal protocols is essential for maintaining a safe research environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:

  • Safety Goggles: To shield the eyes from potential splashes.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

  • Waste Segregation and Collection :

    • Solid Waste : Collect any unused or expired solid this compound in a clearly labeled, sealed container. The container must be compatible with the chemical and prominently marked with its full chemical name.

    • Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., water, DMSO, DMF), it should be collected in a designated, labeled container for non-halogenated or halogenated solvent waste, depending on the solvent used. Do not mix with aqueous waste or other incompatible chemical waste streams.

    • Contaminated Labware : Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

  • Storage Pending Disposal :

    • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with a clear and accurate description of the waste material.

Experimental Protocols

Disposal procedures are not based on experimental protocols but on safety and environmental regulations. The procedures outlined above are standard for many non-acutely hazardous chemical reagents used in research laboratories.

Quantitative Data Summary

No specific quantitative data, such as concentration limits for disposal, are available for this compound in the provided search results. Disposal regulations are typically based on the hazard classification of the chemical rather than specific concentration thresholds for laboratory-scale waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Yes is_liquid Is the waste in a solvent solution? is_solid->is_liquid No store Store waste in a designated chemical waste storage area. solid_waste->store liquid_waste Collect in a labeled, sealed container for solvent waste. is_liquid->liquid_waste Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_waste->store contaminated_waste Dispose of in a designated solid chemical waste container. is_contaminated->contaminated_waste Yes is_contaminated->store No contaminated_waste->store contact_ehs Contact EHS or a licensed waste disposal contractor for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

×

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